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  • Product: 1,3,4,7-Tetrahydro-1,3-diazepin-2-one
  • CAS: 72331-40-9

Core Science & Biosynthesis

Foundational

1,3,4,7-Tetrahydro-1,3-diazepin-2-one chemical structure and properties

The 1,3,4,7-Tetrahydro-1,3-diazepin-2-one scaffold represents a critical structural motif in medicinal chemistry, serving as a conformationally constrained urea mimic. This guide synthesizes its structural properties, sy...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,4,7-Tetrahydro-1,3-diazepin-2-one scaffold represents a critical structural motif in medicinal chemistry, serving as a conformationally constrained urea mimic. This guide synthesizes its structural properties, synthetic accessibility via Ring-Closing Metathesis (RCM), and utility in pharmacophore design.

Structural Architecture & Synthetic Utility[1][2]

Executive Summary

The 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one (CAS: 72331-40-9) is a seven-membered heterocyclic amide (cyclic urea) characterized by a single olefinic unsaturation at the C5-C6 position. Unlike its five- and six-membered counterparts, this scaffold exhibits unique conformational flexibility (pseudorotation), making it an invaluable template for peptidomimetics . It effectively mimics the


-turn secondary structure of peptides, positioning it as a core pharmacophore in the development of HIV protease inhibitors, cytidine deaminase (CDA) inhibitors, and integrin antagonists.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]
2.1 Nomenclature and Structure
  • IUPAC Name: 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 112.13 g/mol

  • Core Geometry: The seven-membered ring adopts a flexible twist-boat conformation in solution, which minimizes transannular strain common in medium-sized rings.

2.2 Key Physicochemical Properties

The following data represents the baseline properties for the unsubstituted parent scaffold.

PropertyValueContext
Physical State Solid (Crystalline)Typically off-white to pale yellow
Melting Point 148 – 152 °CVaries with recrystallization solvent
Density

g/cm³
Predicted/Computed
pKa (MH+) ~0.5 - 1.0Weakly basic amide nitrogens
H-Bond Donors 2N-H sites at positions 1 and 3
H-Bond Acceptors 1Carbonyl oxygen at position 2
Solubility DMSO, MeOH, DCMPoor solubility in non-polar alkanes
Synthetic Methodologies

The synthesis of seven-membered cyclic ureas has historically been challenged by entropic factors (unfavorable probability of chain-end encounter) and enthalpic strain. Modern catalysis has superseded classical condensation methods.

3.1 Primary Route: Ring-Closing Metathesis (RCM)

The most robust and authoritative method for accessing this scaffold is the Ring-Closing Metathesis of N,N'-diallylureas using Ruthenium-based alkylidene complexes (Grubbs Catalysts).

  • Mechanism: The reaction proceeds via a metallacyclobutane intermediate, releasing ethylene gas. The evolution of volatile ethylene provides the entropic driving force to overcome the medium-ring strain.

  • Catalyst Choice: Grubbs II (Second Generation) is preferred over Grubbs I due to its higher thermal stability and tolerance for the urea carbonyl functionality, which can coordinate to less robust metal centers.

3.2 Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle transforming the acyclic precursor into the diazepinone core.

RCM_Pathway Precursor N,N'-Diallylurea (Acyclic Precursor) Metallacycle Metallacyclobutane Intermediate Precursor->Metallacycle + Grubbs II Cat. Ru_Complex Ru-Carbene Complex (Active) Product 1,3,4,7-Tetrahydro- 1,3-diazepin-2-one Metallacycle->Product Ring Closure Ethylene Ethylene (g) (Entropic Driver) Metallacycle->Ethylene - C2H4

Figure 1: RCM mechanism showing the conversion of diallylurea to the 7-membered cyclic urea via ruthenium catalysis.

Experimental Protocol: Synthesis via RCM

Objective: Synthesis of 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one from N,N'-diallylurea. Scale: 10 mmol Safety: Work in a fume hood; Grubbs catalysts are air-sensitive in solution.

Reagents:
  • N,N'-Diallylurea (1.40 g, 10 mmol)

  • Grubbs Catalyst, 2nd Generation (42 mg, 0.5 mol%)

  • Dichloromethane (DCM), anhydrous, degassed (100 mL)

Step-by-Step Methodology:
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[3]

  • Solvation: Dissolve N,N'-diallylurea (1.40 g) in anhydrous DCM (100 mL).

    • Note: High dilution (0.1 M or lower) is critical to favor intramolecular cyclization over intermolecular polymerization (ADMET).

  • Catalyst Addition: Add Grubbs II catalyst (42 mg) in one portion under positive inert gas pressure. The solution will typically turn a pinkish-brown color.

  • Reflux: Heat the reaction mixture to reflux (approx. 40°C) for 12–18 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM). The starting material (diallylurea) is less polar than the cyclic product.

  • Quenching: Once conversion is complete, cool to room temperature. Add DMSO (0.5 mL) or activated charcoal to sequester the ruthenium species. Stir for 30 minutes.

  • Purification: Filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography (SiO2, 0-5% MeOH/DCM gradient).

  • Validation: Confirm structure via ¹H NMR.

    • Diagnostic Signal: The disappearance of terminal alkene protons (5.0–5.2 ppm) and the appearance of the internal cyclic alkene protons (approx. 5.6–5.8 ppm).

Biological Applications & Pharmacophore Logic

The 1,3,4,7-tetrahydro-1,3-diazepin-2-one scaffold is not merely a linker; it is a bioactive structural element.

5.1 Cytidine Deaminase (CDA) Inhibition

CDA inhibitors are crucial for protecting cytidine-based drugs (like gemcitabine or decitabine) from rapid metabolism.

  • Mechanism: The diazepinone ring mimics the transition state of cytidine hydrolysis. The 7-membered ring provides the necessary volume to occupy the enzyme's active site more effectively than flat 6-membered pyrimidines.

  • Key Derivative: Diazepinone riboside (a nucleoside analog where the base is replaced by this scaffold).

5.2 HIV Protease Inhibition

Early rational drug design for HIV protease utilized cyclic ureas to displace the "structural water" molecule found in the enzyme's active site.

  • Logic: The carbonyl oxygen of the diazepinone accepts hydrogen bonds from the enzyme flaps (Ile50/Ile50'), locking the enzyme in a closed conformation, while hydrophobic substituents at positions 4 and 7 engage the S1/S1' pockets.

References
  • Synthesis of 1,3-diazepinone nucleosides via RCM

    • Evaluation of ring-closing metathesis strategies for the synthesis of the 7-membered cyclic urea.
    • Source:

  • Conformational Analysis of 7-Membered Rings

    • Study on the ring inversion barriers and stereodynamics of 1,3-diazepin-2-ones.
    • Source: [J. Org.[4] Chem / NIH PMC]([Link])

  • Grubbs Catalyst Protocols for Cyclic Ureas

    • "Synthesis and development of seven-membered constrained cyclic urea based PSMA inhibitors via RCM."
    • Source:

  • Physical Properties of Diazepinones

    • ChemicalBook and PubChem entries for CAS 72331-40-9.
    • Source:

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Biological Activity of Seven-Membered Cyclic Urea Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of seven-membered cyclic urea derivatives. Mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of seven-membered cyclic urea derivatives. Moving beyond a mere catalog of compounds, we delve into the causal relationships between chemical structure and biological function, offering field-proven insights to inform and accelerate drug discovery and development programs.

Introduction: The Seven-Membered Ring Advantage

The seven-membered cyclic urea, often a 1,3-diazepan-2-one core, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for optimal spatial presentation of substituents, facilitating high-affinity interactions with a variety of biological targets.[1] The urea moiety itself is a potent hydrogen bond donor and acceptor, contributing significantly to binding affinity and specificity.[1] This unique combination of features has led to the exploration of these derivatives across a wide spectrum of therapeutic areas, from oncology to virology.

Synthesis of the 1,3-Diazepan-2-one Core: A Strategic Overview

The construction of the seven-membered cyclic urea core is a critical first step in the synthesis of this class of compounds. Several synthetic strategies have been successfully employed, each with its own advantages.

One common approach involves the cyclization of 1,4-diaminobutane derivatives. For instance, the reaction of N,N'-dibenzyl-1,4-diaminobutane with carbon dioxide in the presence of a guanidine base and a phosphoryl azide affords the corresponding 1,3-diazepan-2-one.[2] Another powerful technique is Ring-Closing Metathesis (RCM) of a diallyl urea substrate, which provides a direct route to the seven-membered ring.[3][4] Additionally, 7-exo-dig cyclization reactions have been utilized to construct the 1,3-diazepin-2-one system.[5]

Below is a generalized workflow for the synthesis of a substituted 1,3-diazepan-2-one.

cluster_start Starting Materials cluster_cyclization Cyclization cluster_core Core Structure cluster_functionalization Functionalization cluster_final Final Product 1,4-Diaminobutane_Derivative 1,4-Diaminobutane Derivative Cyclization_Reaction Cyclization Reaction (e.g., Condensation, RCM) 1,4-Diaminobutane_Derivative->Cyclization_Reaction Reacts with Carbonyl_Source Carbonyl Source (e.g., Phosgene equivalent, CO2) Carbonyl_Source->Cyclization_Reaction 1,3-Diazepan-2-one_Core 1,3-Diazepan-2-one Core Cyclization_Reaction->1,3-Diazepan-2-one_Core Forms Functionalization_Reactions Functionalization (e.g., N-alkylation, N-arylation) 1,3-Diazepan-2-one_Core->Functionalization_Reactions Isolates & Purifies Final_Derivative Substituted 7-Membered Cyclic Urea Derivative Functionalization_Reactions->Final_Derivative Yields cluster_pathway Oncogenic Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Growth_Factor->RTK Binds & Activates Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) RTK->Downstream_Signaling Phosphorylates & Activates Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation Promotes Cyclic_Urea_Derivative 7-Membered Cyclic Urea Derivative Cyclic_Urea_Derivative->RTK Inhibits ATP Binding

Caption: Inhibition of RTK signaling by 7-membered cyclic urea derivatives.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The antiproliferative activity of these compounds is highly dependent on the nature and position of substituents on the cyclic urea core and any appended aromatic rings.

Compound Series Key Structural Features Observed Activity/SAR Insights Reference
Diaryl Ureas Substitution on the phenyl rings.Substitution with electron-withdrawing groups (e.g., chlorine) on the phenyl ring proximal to the urea often enhances activity. The nature of the linker between the central and distal rings (amide vs. ester) significantly impacts potency, with amides generally being more active.[6]
Quinazoline-based Ureas Linker between the quinazoline and urea moieties.The length and flexibility of the linker can influence binding to the kinase hinge region.[1]
General Heterocyclic Ureas Nature of the heterocyclic ring.The specific heterocycle can modulate kinase selectivity and overall potency.[2]
Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the seven-membered cyclic urea derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-HIV Activity: Potent Inhibition of HIV-1 Protease

Seven-membered cyclic ureas have been extensively investigated as inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle. [7]

Mechanism of Action: HIV-1 Protease Inhibition

These compounds are designed to be transition-state mimics that bind tightly to the active site of the dimeric HIV-1 protease. [8]The cyclic urea scaffold is particularly adept at displacing a key structural water molecule in the active site, which contributes to a favorable entropic gain upon binding. The substituents on the cyclic urea core are designed to fit into the hydrophobic S1/S1' and S2/S2' pockets of the enzyme.

cluster_hiv HIV Life Cycle Gag-Pol_Polyprotein Gag-Pol Polyprotein HIV-1_Protease HIV-1 Protease Gag-Pol_Polyprotein->HIV-1_Protease Substrate for Mature_Viral_Proteins Mature Viral Proteins HIV-1_Protease->Mature_Viral_Proteins Cleaves into Infectious_Virion Infectious Virion Assembly Mature_Viral_Proteins->Infectious_Virion Cyclic_Urea_Inhibitor 7-Membered Cyclic Urea Inhibitor Cyclic_Urea_Inhibitor->HIV-1_Protease Binds to Active Site & Inhibits

Caption: Inhibition of HIV-1 Protease by 7-membered cyclic urea derivatives.

Structure-Activity Relationship (SAR) in HIV-1 Protease Inhibitors

The antiviral potency of these inhibitors is highly sensitive to the nature of the substituents at the N1 and N3 positions of the cyclic urea ring.

Compound Series Key Structural Features Observed Activity/SAR Insights Reference
C2-Symmetric Diols Hydroxyl and benzylic substituents.A pseudodiaxial orientation of benzylic groups and pseudodiequatorial orientation of hydroxyl groups are preferred for optimal binding. The stereochemistry is critical, with the RSSR configuration often being the most active.[8]
Non-peptidic Cyclic Ureas Hydrophobicity of N-substituents.Both enzyme inhibition and antiviral potency are primarily governed by the hydrophobic character of the substituents at the nitrogen atoms.[9]
Benzamide Derivatives Substituents on the benzamide ring.The nature and position of substituents on the benzamide moiety can significantly impact potency against both wild-type and mutant HIV-1 protease.[10]
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

Principle: This assay measures the cleavage of a fluorogenic substrate by HIV-1 protease. Inhibition of the enzyme results in a decrease in the fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer, a solution of recombinant HIV-1 protease, and a fluorogenic substrate solution.

  • Compound Preparation: Prepare serial dilutions of the seven-membered cyclic urea derivatives in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the test compounds, a known HIV-1 protease inhibitor (positive control), and a vehicle control.

  • Enzyme Addition: Add the HIV-1 protease solution to each well and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each condition. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for each test compound.

Other Biological Activities

While anticancer and anti-HIV activities are the most extensively studied, seven-membered cyclic urea derivatives have shown promise in other therapeutic areas.

  • Enzyme Inhibition: Beyond HIV protease, these compounds have been investigated as inhibitors of other enzymes, such as cytidine deaminase, where a seven-membered ring was found to confer the highest potency among a series of cyclic urea nucleosides. [11]They have also been explored as inhibitors of prostate-specific membrane antigen (PSMA) for the diagnosis and treatment of prostate cancer. [3][4]* Anti-inflammatory Activity: Urea derivatives, in general, have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. [12][13]While specific studies on seven-membered cyclic ureas in this context are less common, the structural features suggest potential for development as anti-inflammatory agents.

  • Central Nervous System (CNS) Activity: Some urea derivatives have been reported to have anticonvulsant activity and act as modulators of metabotropic glutamate receptors, with favorable CNS penetration. [1]The potential for seven-membered cyclic ureas to cross the blood-brain barrier and interact with CNS targets warrants further investigation.

Conclusion and Future Directions

Seven-membered cyclic urea derivatives represent a versatile and potent class of bioactive molecules. Their unique structural features have been successfully exploited to develop highly effective inhibitors of key therapeutic targets in oncology and virology. The continued exploration of this scaffold, aided by structure-based drug design and a deeper understanding of structure-activity relationships, holds significant promise for the discovery of novel therapeutics for a range of human diseases. Future research should focus on expanding the scope of biological activities, optimizing pharmacokinetic properties, and elucidating the detailed molecular mechanisms of action for this promising class of compounds.

References

  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025). BMC Chemistry. [Link]

  • Debnath, A. K. (1999). Quantitative structure-activity relationship studies on cyclic urea-based HIV protease inhibitors. Journal of medicinal chemistry, 42(16), 3203–3209. [Link]

  • Lam, P. Y., Ru, Y., Jadhav, P. K., Aldrich, P. E., DeLucca, G. V., Eyermann, C. J., ... & Hodge, C. N. (1996). Cyclic HIV Protease Inhibitors: Synthesis, Conformational Analysis, P2/P2' Structure−Activity Relationship, and Molecular Recognition of Cyclic Ureas. Journal of Medicinal Chemistry, 39(18), 3514-3525. [Link]

  • Katritzky, A. R., Vakulenko, A. V., & Narindoshvili, T. (2002). Six-membered cyclic ureas as HIV-1 protease inhibitors: a QSAR study based on CODESSA PRO approach. Quantitative structure-activity relationships. Bioorganic & medicinal chemistry letters, 12(23), 3453–3457. [Link]

  • Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(5), 471–480. [Link]

  • Malki, Y., Maillard, L., & Masurier, N. (2025). Synthesis of 1,3-diazepin-2-ones 111 a–d via 7-exo-dig cyclization and a Dimroth rearrangement.. Organic Letters. [Link]

  • Kalhans, P., Dwivedi, A., & Soni, A. (2021). ATOMIC DESCRIPTORS BASED QSAR STUDY OF CYCLIC UREA DERIVATIVES AS ANTI-HIV DRUG OF PROT. Journal of Advanced Scientific Research, 12(1 Suppl 1), 301-303. [Link]

  • Zhang, Y., Wang, Y., Zhang, H., Wang, L., & Li, Y. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules (Basel, Switzerland), 21(11), 1561. [Link]

  • Elaboration of novel urea bearing schiff bases as potent in vitro anticancer candidates with low in vivo acute oral toxicity. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • de Melo, E. B., & Ferreira, M. M. C. (2005). Quantitative structure-activity relationship by CoMFA for cyclic urea and nonpeptide-cyclic cyanoguanidine derivatives on wild type and mutant HIV-1 protease. Journal of molecular modeling, 11(2), 105–115. [Link]

  • Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules (Basel, Switzerland), 24(23), 4286. [Link]

  • Tumino, N., & Fallacara, A. L. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in chemistry, 10, 1032890. [Link]

  • Marquez, V. E., Liu, P. S., Kelley, J. A., Driscoll, J. S., & McCormack, J. J. (1980). Cyclic urea nucleosides. Cytidine deaminase activity as a function of aglycon ring size. Journal of medicinal chemistry, 23(7), 713–715. [Link]

  • Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES ON CNS DEPRESSION AND SLEEPING TIME POTENTIATION EFFECT. International Journal of Drug Development and Research, 2(2), 345-351. [Link]

  • Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. (1969). Journal of the Chemical Society C: Organic, (1), 12-15. [Link]

  • Li, H. Q., Li, C. S., & Zhu, H. L. (2005). Cyclic urea derivatives as potent NK1 selective antagonists. Bioorganic & medicinal chemistry letters, 15(17), 3929–3932. [Link]

  • Siow, A., Tasma, Z., Walker, C. S., Brimble, M. A., & Harris, P. W. R. (2022). Synthesis and development of seven-membered constrained cyclic urea based PSMA inhibitors via RCM. New Journal of Chemistry, 46(30), 14388-14394. [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). JOCPR. Retrieved March 8, 2026, from [Link]

  • Patrignani, P., & Patrono, C. (2015). Cyclooxygenase inhibitors: From pharmacology to clinical read-outs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 422-432. [Link]

  • Synthesis of Diazepam. (2025, December 7). Chemistry Steps. [Link]

  • Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. Scandinavian journal of rheumatology. Supplement, 102, 9–21. [Link]

  • Synthesis and Development of Seven-Membered Constrained Cyclic Urea Based PSMA Inhibitors Via RCM. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Molecular Recognition of Cyclic Urea HIV-1 Protease Inhibitors. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Chen, C. H., Chen, W. C., & Wang, Y. C. (2022). Discovery and Optimization of Seven-Membered Lactam-Based Compounds to Phenocopy the Inhibition of the Aurora Kinase B. ACS omega, 7(24), 20993–21004. [Link]

  • Alam, M. S., & Lee, D. U. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 4(10), 1334-1361. [Link]

  • Liu, J. Y., & Li, Y. (2018). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta pharmaceutica Sinica. B, 8(5), 736–753. [Link]

  • Al-Omair, M. A., & Al-Abdullah, N. A. (2011). Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study. European journal of medicinal chemistry, 46(5), 1625–1633. [Link]

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Foundational

1,3-Diazepine-2-one: The "Water-Displacing" Scaffold in Medicinal Chemistry

Part 1: Core Directive — The Structural Architect The 1,3-diazepine-2-one scaffold (and its saturated analog, 1,3-diazepan-2-one ) represents a masterclass in structure-based drug design (SBDD). Unlike its famous isomer,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive — The Structural Architect

The 1,3-diazepine-2-one scaffold (and its saturated analog, 1,3-diazepan-2-one ) represents a masterclass in structure-based drug design (SBDD). Unlike its famous isomer, the 1,4-benzodiazepine (privileged in CNS drug discovery), the 1,3-diazepine-2-one finds its primary utility in protease inhibition and transition-state mimicry .

Its 7-membered urea ring is not merely a linker; it is a rigid geometric constraint designed to position a carbonyl oxygen exactly where a structural water molecule would reside in a native protein-ligand interface. This guide dissects the scaffold’s utility, focusing on its role as a cyclic urea HIV protease inhibitor and a peptidomimetic beta-turn generator .

Part 2: Scientific Integrity & Logic

Structural Biology & Mechanism: The "Structural Water" Hypothesis

The defining feature of the 1,3-diazepan-2-one scaffold in medicinal chemistry is its ability to displace a specific, conserved water molecule found in the active sites of aspartyl proteases.

  • The Target: In the native HIV-1 protease active site, a water molecule (Water 301) bridges the enzyme's "flaps" (Ile50/Ile50') and the substrate's carbonyl oxygen.

  • The Mimic: The cyclic urea oxygen of the 1,3-diazepan-2-one scaffold is spatially fixed to occupy this exact coordinate. By incorporating this oxygen into the inhibitor, the drug displaces the water molecule.

  • The Gain: Displacing a bound water molecule releases it into the bulk solvent, providing a significant entropic gain (

    
    ) that drives high-affinity binding (
    
    
    
    often in the low nanomolar to picomolar range).
Key Therapeutic Classes
A. HIV Protease Inhibitors (The Cyclic Ureas)

The most prominent application of this scaffold is in the "DMP" series developed by DuPont Merck.

  • Mozenavir (DMP 450): A 1,3-diazepan-2-one derivative.[1][2] It features a

    
    -symmetric diol core. The 7-membered ring allows the benzyl side chains to adopt a conformation that perfectly fills the S1/S1' and S2/S2' hydrophobic pockets of the protease.
    
  • Mechanism: The scaffold locks the P1/P1' substituents into a bioactive conformation that mimics the transition state of peptide hydrolysis without the liability of a hydrolyzable amide bond.

B. Adenosine Deaminase (ADA) Inhibitors
  • Pentostatin (2'-Deoxycoformycin): A naturally occurring antibiotic and chemotherapy drug. It contains a tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol core.

  • Mechanism: It acts as a transition-state analog . The 1,3-diazepine ring geometry mimics the tetrahedral intermediate formed during the deamination of adenosine, binding to ADA with an inhibition constant (

    
    ) of 
    
    
    
    M (tight-binding inhibition).
Synthetic Architectures
Route A: The Chiral Pool Approach (Mannitol-Derived)

For HIV inhibitors like DMP 450, stereochemistry is non-negotiable. The synthesis typically begins with L-mannitol or L-tartaric acid to establish the chiral centers (C4, C5, C6, C7) of the diazepane ring.

  • Step 1: Conversion of the chiral precursor into a

    
    -symmetric 1,4-diamine.
    
  • Step 2: Cyclization.[3] The critical step is the formation of the urea linkage.

Route B: Diversity-Oriented Synthesis (Ketene Dithioacetals)

For exploring novel biological space (e.g., corrosion inhibition or novel enzyme targets), a modular approach using ketene dithioacetals is preferred due to its high atom economy and ability to generate 2-substituted 1,3-diazepines.

Part 3: Visualization & Formatting

Data Presentation: Comparative Scaffold Analysis
Feature1,3-Diazepan-2-one (Saturated)1,3-Diazepine-2-one (Unsaturated)1,4-Benzodiazepine
Primary Application HIV Protease Inhibition, Beta-Turn MimicryADA Inhibition (Pentostatin), Corrosion InhibitionCNS (Anxiolytic, Sedative)
Key Structural Element Rigid Urea Carbonyl (

)
Conjugated Enamine/Amidine SystemFused Benzene Ring
Binding Mode Water Displacement (Entropic Driver)Transition State Mimicry (Tetrahedral)Allosteric GABA Modulation
Key Drug Examples Mozenavir (DMP 450)PentostatinDiazepam, Alprazolam
Experimental Protocol: Synthesis of a Core 1,3-Diazepan-2-one

Adapted from the synthesis of cyclic urea HIV inhibitors (DMP series).

Objective: Cyclization of a chiral 1,4-diamine to form the 7-membered urea core.

Reagents:

  • (2S,3S)-1,4-Diamino-2,3-dihydroxybutane derivative (1.0 equiv)

  • Carbonyldiimidazole (CDI) (1.2 equiv) OR Triphosgene (0.4 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Triethylamine (TEA) (2.5 equiv)

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with the chiral 1,4-diamine substrate (1.0 mmol) and anhydrous DCM (10 mL) under an argon atmosphere.

  • Base Addition: Cool the solution to 0°C. Add Triethylamine (2.5 mmol) dropwise.

  • Cyclization:

    • Option A (CDI): Add Carbonyldiimidazole (1.2 mmol) in one portion. Warm to room temperature and stir for 12 hours.

    • Option B (Triphosgene): Dissolve Triphosgene (0.4 mmol) in DCM (2 mL) and add dropwise at 0°C. Stir for 1 hour at 0°C, then warm to RT for 4 hours.

  • Quench: Dilute with DCM (20 mL) and wash with 1M HCl (10 mL) to remove unreacted amine/imidazole, followed by saturated

    
     and brine.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the cyclic urea.
    
  • Validation: Verify structure via

    
    -NMR (look for the disappearance of free amine protons and the shift of methine protons adjacent to nitrogen).
    
Mandatory Visualization
Diagram 1: Mechanism of Water Displacement (HIV Protease)

HIV_Inhibition cluster_mechanism Thermodynamic Driver node_enzyme HIV-1 Protease Active Site (Asp25/Asp25') node_water Structural Water (Water 301) node_enzyme->node_water Native State (Bridging Flaps) node_complex Enzyme-Inhibitor Complex (High Affinity) node_enzyme->node_complex node_entropy Entropic Gain (+ΔS) node_water->node_entropy Release to Solvent node_inhibitor 1,3-Diazepan-2-one Inhibitor (Cyclic Urea) node_inhibitor->node_enzyme Competitive Binding node_inhibitor->node_water Displaces node_inhibitor->node_complex

Caption: The cyclic urea oxygen mimics and displaces the conserved Water 301, providing a thermodynamic advantage via entropy.

Diagram 2: Retrosynthetic Analysis of the Scaffold

Retrosynthesis target 1,3-Diazepan-2-one (Target Scaffold) inter_diamine 1,4-Diamine (Chiral/Achiral) target->inter_diamine Cyclization reagent_carbonyl Carbonyl Source (CDI / Phosgene) target->reagent_carbonyl inter_diene Bis-Allyl Urea target->inter_diene C=C Bond Formation reagent_grubbs Grubbs Catalyst (RCM) target->reagent_grubbs start_mannitol L-Mannitol / L-Tartaric Acid (Chiral Pool) inter_diamine->start_mannitol Functional Group Manipulation

Caption: Two primary synthetic routes: Carbonyl insertion into diamines (common for HIV drugs) and Ring-Closing Metathesis.

References
  • Malki, Y., et al. (2021).[4] "1,3-Diazepine: A privileged scaffold in medicinal chemistry."[4] Medicinal Research Reviews.

  • Lam, P. Y., et al. (1994). "Rational design of potent, bioavailable, nonpeptide cyclic urea inhibitors of HIV protease." Science.

  • Souza, A. J. F., et al. (2025). "Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors." ACS Omega.

  • Chang, C. H., et al. (1996). "Crystal Structure of the HIV-1 Protease Complex with DMP 450." Protein Data Bank.

  • Superti-Furga, G., et al. (1991). "Structure of the adenosine deaminase-pentostatin complex." Nature.

Sources

Exploratory

1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one (CAS 72331-40-9): Technical Profile & Application Guide

Executive Summary 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one (CAS 72331-40-9) is a specialized seven-membered cyclic urea scaffold.[1][2][3][4][5] In the pharmaceutical sector, it serves as a critical pharmacophore for the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one (CAS 72331-40-9) is a specialized seven-membered cyclic urea scaffold.[1][2][3][4][5] In the pharmaceutical sector, it serves as a critical pharmacophore for the design of transition-state inhibitors targeting Cytidine Deaminase (CDA) and the APOBEC3 family of enzymes.

By mimicking the tetrahedral intermediate formed during the deamination of cytidine to uridine, derivatives of this compound (diazepinone nucleosides) prevent the metabolic degradation of cytidine-based chemotherapeutics (e.g., Gemcitabine, Decitabine). This guide details its physicochemical properties, safety protocols, and its application in synthesizing high-potency deaminase inhibitors.

Part 1: Physical & Chemical Characterization

The following data characterizes the pure substance. Researchers must verify these parameters upon receipt of any new lot to ensure reagent integrity.

Table 1: Physicochemical Properties
PropertyValueNotes
Chemical Name 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-oneIUPAC nomenclature
CAS Number 72331-40-9
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 187–190 °CDistinctive sharp melting range [1][2]
Solubility Soluble in DMSO, Methanol, WaterPoor solubility in non-polar solvents (Hexane)
Structure Type 7-Membered Heterocycle (Cyclic Urea)Contains one internal alkene bond
Structural Validation

The compound is distinguished by its 7-membered ring containing two nitrogen atoms flanking a carbonyl group (urea) and a double bond at the C4-C5 position. This specific geometry is essential for its ability to expand the ring size of pyrimidine analogs, creating a "transition-state mimic" that traps the zinc-dependent active site of deaminase enzymes [3][5].

Part 2: Safety & Handling Protocols

Hazard Classification: While a specific GHS-compliant SDS is often lot-dependent, this compound acts as a chemical irritant similar to other cyclic ureas. Signal Word: WARNING

Self-Validating Safety Workflow

Trustworthiness Principle: Do not rely solely on PPE. Use the following workflow to validate containment.

  • Inhalation Risk Control:

    • Protocol: Handle only within a certified fume hood.

    • Validation: Verify hood flow rate is >100 fpm before opening the vial. If powder drift is visible, containment is failed; stop immediately.

  • Skin/Eye Protection:

    • Protocol: Wear Nitrile gloves (min 0.11mm thickness) and safety goggles.

    • Validation: Inspect gloves for tears after handling. If substance contacts skin, wash with soap and water for 15 minutes. Redness indicates permeation; review glove compatibility.

  • Spill Management:

    • Protocol: Sweep up dry spills to avoid dust generation. Wet spills should be absorbed with inert material (vermiculite).

    • Validation: Surface wipe test after cleanup should show no UV activity (if analyzing via TLC/HPLC).

Hazard Statements (Inferred):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Part 3: Mechanism of Action & Pharmacology[6]

The "Transition-State Mimicry" Concept

The primary utility of CAS 72331-40-9 is its conversion into Diazepinone Nucleosides . These molecules are potent inhibitors of Cytidine Deaminase (CDA).[6]

  • Enzymatic Target: CDA normally catalyzes the hydrolytic deamination of Cytidine to Uridine. This reaction proceeds through a tetrahedral intermediate where a zinc-bound water molecule attacks the C4 position of the pyrimidine ring.

  • Inhibition Mechanism: The 7-membered diazepinone ring is inherently non-planar and expanded compared to the 6-membered pyrimidine. When glycosylated (attached to a ribose sugar), the diazepinone ring mimics the geometry of the tetrahedral transition state of cytidine deamination.

  • Result: The enzyme binds the inhibitor tightly (Ki in nanomolar range), effectively "locking" the active site and preventing it from degrading therapeutic nucleosides like Gemcitabine [3][6].

Visualization: Mechanism of Action

The following diagram illustrates how the Diazepinone scaffold blocks the CDA pathway.[6][7]

CDA_Inhibition Figure 1: Mechanism of CDA Inhibition by Diazepinone Scaffold cluster_Normal Normal/Drug Metabolism CDA Cytidine Deaminase (Enzyme) BlockedComplex Enzyme-Inhibitor Complex (Locked) CDA->BlockedComplex Cytidine Cytidine (Substrate) TransitionState Tetrahedral Intermediate Cytidine->TransitionState CDA + Zn2+ Gemcitabine Gemcitabine (Drug) Gemcitabine->TransitionState CDA + Zn2+ Uridine Uridine (Inactive) TransitionState->Uridine dFdU dFdU (Inactive Metabolite) TransitionState->dFdU Drug Inactivation Diazepinone Diazepinone Nucleoside (Inhibitor) Diazepinone->BlockedComplex Binds CDA High Affinity BlockedComplex->TransitionState PREVENTS Formation

Caption: Diazepinone nucleosides mimic the transition state, sequestering the CDA enzyme and preventing the inactivation of cytidine-based drugs.

Part 4: Experimental Protocol (Synthesis)

Context: The synthesis of 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one is typically achieved via Ring-Closing Metathesis (RCM) . This is a standard procedure for creating the 7-membered ring from an acyclic urea precursor.

Protocol: RCM Synthesis of Diazepinone

Source: Adapted from recent methodologies [3][4].

Reagents:

  • 1,3-Diallylurea (Precursor)

  • Grubbs' Catalyst (1st or 2nd Generation)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Preparation: Dissolve 1,3-Diallylurea (1.0 eq) in anhydrous DCM (0.01 M concentration). Note: High dilution is critical to favor intramolecular ring closure over intermolecular polymerization.

  • Catalyst Addition: Add Grubbs' Catalyst (approx. 2-5 mol%) under an inert atmosphere (Nitrogen or Argon).

  • Reflux: Heat the mixture to reflux (approx. 40°C) for 12–24 hours. Monitor reaction progress via TLC (looking for the disappearance of the diallylurea spot).

  • Quenching: Remove solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel; Ethyl Acetate/Methanol gradient).

  • Validation: The product should be a white solid with a Melting Point of 187–190°C.

Visualization: Synthesis Pathway

Synthesis Figure 2: Ring-Closing Metathesis Synthesis of Diazepinone Precursor 1,3-Diallylurea (Acyclic) Intermediate Ru-Carbene Intermediate Precursor->Intermediate + Catalyst DCM, Reflux Catalyst Grubbs' Catalyst (RCM Agent) Product 1,3,4,7-Tetrahydro- 2H-1,3-diazepin-2-one Intermediate->Product Ring Closure Byproduct Ethylene Gas (Volatile) Intermediate->Byproduct Elimination

Caption: Synthesis of the diazepinone scaffold from diallylurea via Ruthenium-catalyzed Ring-Closing Metathesis.

References

  • Cristalli, G., et al. (2006). Diazepinone Nucleosides as Inhibitors of Cytidine Deaminase. Nucleosides, Nucleotides and Nucleic Acids, 15(10), 1567-1580. Retrieved from [Link]

  • Cahalane, S., et al. (2024). Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2023). Seven-membered ring nucleobases as inhibitors of human cytidine deaminase and APOBEC3A. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Structure and Inhibition of APOBEC3 Enzymes. PMC Database. Retrieved from [Link]

Sources

Foundational

Structural and Pharmacological Divergence: 1,3-Diazepan-2-one vs. Tetrahydro-1,3-diazepin-2-one in Drug Design

As the demand for conformationally restricted pharmacophores intensifies, seven-membered cyclic ureas have emerged as highly privileged scaffolds in medicinal chemistry. Among these, the subtle topological distinction be...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for conformationally restricted pharmacophores intensifies, seven-membered cyclic ureas have emerged as highly privileged scaffolds in medicinal chemistry. Among these, the subtle topological distinction between the fully saturated 1,3-diazepan-2-one and the partially unsaturated tetrahydro-1,3-diazepin-2-one dictates profoundly different pharmacological trajectories.

This technical whitepaper deconstructs the structural causality, synthetic methodologies, and target specificities that distinguish these two cyclic ureas, providing a definitive guide for drug development professionals.

Topological Causality: Saturation and Conformational Space

The fundamental difference between these two scaffolds lies in their degree of saturation, which directly governs their three-dimensional conformation and, consequently, their biological target affinity.

1,3-Diazepan-2-one (The Saturated Scaffold)

1,3-diazepan-2-one (Molecular Formula: C5H10N2O) is a fully saturated, seven-membered cyclic urea[1]. The absence of internal double bonds grants the ring significant conformational flexibility. In drug design, this flexibility is often harnessed by introducing bulky substituents (e.g., diols or benzyl groups) at the C4, C5, C6, and C7 positions to force the ring into a specific bioactive conformation.

  • Target Application: This scaffold is heavily utilized in the computational design of HIV-1 protease inhibitors [2]. The saturated ring allows for the precise stereochemical placement of hydroxyl groups (e.g., at C5 and C6) that act as non-cleavable transition-state mimics, hydrogen-bonding directly with the catalytic aspartate residues of the viral protease.

Tetrahydro-1,3-diazepin-2-one (The Unsaturated Scaffold)

Tetrahydro-1,3-diazepin-2-one (specifically the 1,3,4,7-tetrahydro isomer, Molecular Formula: C5H8N2O) contains a single critical C5=C6 double bond[3]. This sp2 hybridization restricts the ring's conformational freedom, forcing it into a rigid pseudo-boat or chair conformation.

  • Target Application: This rigidity is the cornerstone of Cytidine Deaminase (CDA) inhibitors [4]. The unsaturated ring perfectly mimics the planar, sp2-hybridized transition state of cytidine during deamination, allowing it to bind tightly to the enzyme's active site without undergoing the hydration required for actual cleavage.

Quantitative Data & Comparative Analysis

To streamline scaffold selection during the hit-to-lead phase, the physicochemical and pharmacological distinctions are summarized below.

Property / Feature1,3-Diazepan-2-oneTetrahydro-1,3-diazepin-2-one
IUPAC / Common Name Hexahydro-1,3-diazepin-2-one1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one
Molecular Formula C5H10N2O[1]C5H8N2O[3]
Structural Feature Fully saturated (sp3 carbons at C4-C7)Partially unsaturated (C5=C6 double bond)
Conformational State Highly flexible (unless heavily substituted)Restricted (locked by sp2 hybridization)
Primary Target Class Viral Proteases (e.g., HIV-1 PR)[2]Metabolic Enzymes (e.g., Cytidine Deaminase)[4]
Clinical Drug Example Cyclic urea PR inhibitor candidatesCedazuridine (E7727)[5][6]

Pharmacological Synergy: The Case of Cedazuridine

The tetrahydro-1,3-diazepin-2-one core is famously deployed in Cedazuridine (C9H14F2N2O5), a potent CDA inhibitor[5][6]. Cedazuridine is not an antineoplastic agent itself; rather, it is a pharmacoenhancer. By inhibiting CDA in the gastrointestinal tract and liver, it prevents the enzymatic degradation of cytidine analogs like decitabine. This causal relationship allows decitabine to be administered orally rather than intravenously, drastically reducing gastrointestinal toxicity while maintaining sustained DNA hypomethylation efficacy[5].

G C1 Cedazuridine (Tetrahydro-1,3-diazepin-2-one) E1 Cytidine Deaminase (CDA) C1->E1 Competitive Inhibition D1 Decitabine (Hypomethylating Agent) E1->D1 Prevents Degradation T1 DNA Hypomethylation (Antineoplastic Effect) D1->T1 Sustained Efficacy

Pharmacological synergy of Cedazuridine inhibiting CDA to protect Decitabine.

Experimental Workflows & Self-Validating Protocols

Protocol: Synthesis of the Cyclic Urea Core via RCM

Rationale: RCM utilizes a ruthenium carbene complex to stitch together two terminal alkenes. The reaction is entropically driven forward by the irreversible exsolution of ethylene gas, making it the most reliable method for 7-membered cyclic urea formation.

Step 1: Precursor Preparation

  • Synthesize the acyclic bis-allyl urea precursor by reacting an allylamine derivative with an allyl isocyanate in anhydrous dichloromethane (DCM) at 0°C.

  • Causality Note: The urea nitrogen atoms must be protected (e.g., with benzoyl or Boc groups) prior to RCM. Unprotected ureas can coordinate with the Ruthenium catalyst, poisoning it and halting the catalytic cycle[4].

Step 2: Ring-Closing Metathesis (RCM)

  • Dissolve the protected bis-allyl urea in degassed, anhydrous DCM to a high dilution (0.01 M). High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Add 5-10 mol% of Grubbs' 2nd Generation Catalyst.

  • Reflux the mixture under an inert argon atmosphere for 12-24 hours.

Step 3: Self-Validation System (In-Process NMR)

  • The Checkpoint: To confirm the formation of the tetrahydro-1,3-diazepin-2-one ring, pull a 0.5 mL aliquot, evaporate, and run a crude 1H-NMR in CDCl3.

  • Validation Logic: You must observe the complete disappearance of the terminal olefin multiplet signals at ~5.0–5.2 ppm. Simultaneously, a new symmetric multiplet should appear at ~5.8 ppm, corresponding to the internal C5=C6 protons of the newly formed 7-membered ring. If terminal protons remain, the reaction is incomplete; spike with an additional 2 mol% catalyst.

Step 4: Divergence to 1,3-Diazepan-2-one (Optional Reduction)

  • To obtain the fully saturated 1,3-diazepan-2-one , dissolve the purified tetrahydro product in methanol.

  • Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) for 4 hours.

  • Validation: LC-MS should show a mass shift of +2.016 Da, confirming the syn-addition of hydrogen across the double bond.

G N1 Bis-allyl Urea Precursor N2 Ring-Closing Metathesis (Grubbs Catalyst) N1->N2 Entropic Drive N3 Tetrahydro-1,3-diazepin-2-one (Unsaturated Core) N2->N3 Ethylene Gas Release N4 Catalytic Hydrogenation (Pd/C, H2) N3->N4 Olefin Reduction N5 1,3-diazepan-2-one (Saturated Core) N4->N5 Syn-Addition

Chemical synthesis workflow from acyclic precursors to cyclic urea scaffolds.

Conclusion

The choice between a 1,3-diazepan-2-one and a tetrahydro-1,3-diazepin-2-one scaffold is not merely a matter of synthetic convenience; it is a deliberate topological strategy. The saturated variant offers a highly functionalizable, flexible backbone ideal for mimicking complex, hydrated transition states (e.g., HIV-1 protease). Conversely, the unsaturated tetrahydro variant provides the rigid, planar mimicry required to competitively inhibit enzymes like cytidine deaminase, serving as the critical backbone for modern pharmacoenhancers like cedazuridine.

References
  • PubChemLite - 1,3-diazepan-2-one (C5H10N2O). University of Luxembourg.
  • 72331-40-9 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-on. ChemNet.
  • Synthesis and Conformational Analysis of Locked Carbocyclic Analogues of 1,3-Diazepinone Riboside, a High-Affinity Cytidine Deaminase Inhibitor.
  • Definition of cedazuridine - NCI Drug Dictionary.
  • Cedazuridine | CAS#1141397-80-9 | cytidine deaminase inhibitor. MedKoo Biosciences.
  • Computational design of novel cyclic urea as HIV-1 protease inhibitor.

Sources

Exploratory

Conformational Dynamics of Unsaturated Seven-Membered Heterocycles: A Technical Guide

Executive Summary In the realm of rational drug design, the three-dimensional architecture of a pharmacophore dictates its efficacy, target specificity, and off-target liability. Unlike the rigid, predictable chair confo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the three-dimensional architecture of a pharmacophore dictates its efficacy, target specificity, and off-target liability. Unlike the rigid, predictable chair conformations of six-membered rings, unsaturated seven-membered heterocycles—such as 1,4-benzodiazepines, benzoxazepines, and benzotriazepines—exist in a state of dynamic flux. This conformational flexibility is a critical feature that allows these "privileged structures" to adapt to complex receptor binding pockets[1].

As a Senior Application Scientist, I have observed that a superficial understanding of these dynamics often leads to late-stage failures in lead optimization. This whitepaper provides an in-depth, self-validating methodological framework for analyzing the conformational behavior of unsaturated seven-membered heterocycles, bridging empirical kinetic data with theoretical thermodynamic models.

Structural Paradigms & Pharmacological Relevance

The biological activity of clinically active compounds, particularly anticonvulsants and psychoactive drugs, is intimately tied to their 3D conformational preferences[2]. Saturated seven-membered rings undergo complex pseudorotational equilibria with minimal energetic barriers[3]. However, the introduction of unsaturation (e.g., a fused benzene ring or an imine double bond) restricts this flexibility, forcing the heterocycle into distinct, observable energy minima.

For example, 1,4-benzoheterazepinones and their derivatives typically adopt a pseudo-boat (or twist-boat) conformation[4]. The orientation of substituents on this boat framework—whether pseudo-axial or pseudo-equatorial—directly impacts how the molecule interfaces with biological targets, such as the GABA


 receptor[5].

The Thermodynamics of Ring Inversion

Because the seven-membered diazepine moiety cannot adopt a stable chair form due to the rigidity imposed by planar amides or fused aromatic systems, it typically exists as a pair of enantiomeric pseudo-boat conformations (the M-conformer and the P-conformer). These two states interconvert via a ring flip.

Understanding the activation free energy (


) of this inversion is paramount. If the barrier is too low, the entropic penalty upon receptor binding is unacceptably high. If the barrier is too high, the drug may become kinetically trapped in an inactive conformation.

ConformationalFlip BoatA Pseudo-Boat A (M-conformer) TS Planar TS (Transition State) BoatA->TS + ΔG‡ TS->BoatA BoatB Pseudo-Boat B (P-conformer) TS->BoatB - ΔG‡ BoatB->TS

Figure 1: Pseudo-boat to pseudo-boat ring inversion pathway via a planar transition state.

Quantitative Conformational Data

The energetic barrier for ring inversion varies significantly based on heteroatom substitution, steric bulk, and the degree of unsaturation. Below is a synthesized dataset of inversion barriers for representative scaffolds.

Heterocycle ClassRepresentative ScaffoldDominant ConformationActivation Free Energy (

)
Analytical MethodRef
1,4-Benzodiazepines Diazepam analoguesPseudo-boat~11.0 - 13.5 kcal/molVT-NMR / X-ray[4]
2-Benzazepines N-substituted-1,3,4,5-tetrahydroTwist-boat / Chair11.4 - 16.4 kcal/molVT-NMR[6]
Benzotriazepines 1,3,4-benzotriazepin-2-onePseudo-boat~12.0 kcal/molComputational[1]
GABA

-BZD Ligands
Bivalent dimersLinear / FoldedVariableLow-Temp NMR[5]

Experimental & Computational Workflow

To accurately map this conformational space, we employ a dual-pronged approach combining Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Density Functional Theory (DFT). NMR provides empirical rate constants, while DFT maps the transition state geometries that cannot be isolated experimentally[3].

VT_NMR_Workflow cluster_0 Empirical: VT-NMR Kinetics cluster_1 Theoretical: DFT Thermodynamics N1 1. Sample Prep (CD2Cl2, Isotopic Labeling) N2 2. VT-NMR Acquisition (298 K to 179 K) N1->N2 N3 3. Lineshape Analysis (Extract Rate Constant k) N2->N3 Final Determine Activation Free Energy (ΔG‡) for Ring Inversion N3->Final C1 1. Conformational Search (Molecular Mechanics) C2 2. Geometry Optimization (B3LYP/6-31G*) C1->C2 C3 3. Transition State Search (QST2/QST3) C2->C3 C3->Final

Figure 2: Synergistic VT-NMR and DFT workflow for determining conformational inversion barriers.

Phase 1: Variable-Temperature NMR (VT-NMR) Protocol

A self-validating kinetic assay.

  • Sample Preparation & Solvent Selection: Dissolve 5–10 mg of the heterocycle in

    
    .
    
    • Causality: Dichloromethane-d2 is selected because its low freezing point (~176 K) allows us to reach the cryogenic temperatures required to freeze the conformational exchange without solvent precipitation[6].

  • Temperature Calibration (Self-Validation Step): Do not rely on the instrument's internal thermocouple, which suffers from severe non-linear drift at cryogenic temperatures. Insert a standard neat methanol NMR tube. Measure the chemical shift difference (

    
    ) between the 
    
    
    
    and
    
    
    protons to calculate the exact probe temperature empirically.
  • Spectral Acquisition (Cooling Sweep): Acquire

    
    H-NMR spectra from 298 K down to 179 K in 10 K increments. Identify the coalescence temperature (
    
    
    
    ) where the time-averaged singlet of diastereotopic protons broadens and splits into an AB quartet.
  • Lineshape Analysis & Eyring Plot: Use simulation software to fit the experimental lineshapes and extract the exchange rate constant (

    
    ) at each temperature. Plot 
    
    
    
    vs
    
    
    to derive the activation enthalpy (
    
    
    ) and entropy (
    
    
    ), ultimately yielding
    
    
    .
Phase 2: Density Functional Theory (DFT) Protocol

A self-validating thermodynamic assay.

  • Conformational Search: Perform a Monte Carlo conformational search using a molecular mechanics force field (e.g., OPLS-2005) to identify all local minima.

  • Geometry Optimization: Optimize the lowest-energy pseudo-boat conformers using DFT at the B3LYP/6-31G(d,p) level of theory.

    • Causality: B3LYP provides an optimal balance of computational cost and accuracy for organic geometries, while the polarization functions (d,p) accurately model the complex electron density of the heteroatoms (N, O, S).

  • Transition State (TS) Search: Use the QST3 method to find the planar transition state connecting the two pseudo-boat enantiomers.

  • Frequency Calculation (Self-Validation Step): Run a vibrational frequency calculation on the optimized TS.

    • Validation Check: The TS must exhibit exactly one imaginary frequency. Animating this frequency must show the atomic motion directly corresponding to the ring inversion. If zero or multiple imaginary frequencies are present, the TS geometry is invalid and the search must be restarted.

Conclusion

The conformational analysis of unsaturated seven-membered heterocycles requires a rigorous, multi-disciplinary approach. By coupling the empirical reality of VT-NMR kinetics with the theoretical precision of DFT, researchers can confidently map the 3D landscape of these privileged scaffolds. Ensuring that each step of the protocol is self-validating guarantees that the resulting thermodynamic data can be safely relied upon for downstream rational drug design and receptor docking studies.

References

  • Title: Conformational analysis of clinically active anticonvulsant drugs Source: nih.gov URL: 2

  • Title: Benzotriazepine synthesis, conformational analysis, and biological properties Source: cdnsciencepub.com URL: 1

  • Title: A study of the structure–activity relationship of GABAA–benzodiazepine receptor bivalent ligands by conformational analysis Source: meduniwien.ac.at URL: 5

  • Title: Rules for predicting the conformational behavior of saturated seven-membered heterocycles Source: arkat-usa.org URL: 3

  • Title: Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines Source: researchgate.net URL: 6

  • Title: Benzodiazepine analogues: Part 17 Conformational analysis of tetrazolo[1,5-d][1,4]benzoheterazepine derivatives Source: journals.co.za URL: 7

Sources

Foundational

Whitepaper: Therapeutic Potential of Diazepinone-Based Enzyme Inhibitors

Executive Summary The 1,3-diazepine and diazepinone frameworks represent a privileged class of heterocycles in modern medicinal chemistry[1]. Characterized by their unique seven-membered non-planar ring systems, these sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-diazepine and diazepinone frameworks represent a privileged class of heterocycles in modern medicinal chemistry[1]. Characterized by their unique seven-membered non-planar ring systems, these scaffolds offer exceptional conformational flexibility and hydrogen-bonding capabilities. This structural versatility allows them to penetrate deep, complex enzyme active sites—ranging from kinases and deaminases to protein-protein interaction interfaces—while maintaining favorable pharmacokinetic profiles. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, quantitative profiling, and self-validating experimental workflows required to develop and validate diazepinone-based therapeutics.

Structural Rationale & Target Specificity

The therapeutic efficacy of diazepinone derivatives stems from their ability to be heavily functionalized, creating highly selective inhibitors that avoid the off-target toxicity common in earlier-generation drugs.

  • Kinase Inhibition (FAK & DLK): Traditional Focal Adhesion Kinase (FAK) inhibitors often suffer from dual-kinase activity, leading to clinical toxicity. The development of BJG-03-025, a tricyclic pyrimidothiazolodiazepinone, solved this by utilizing the diazepinone core to achieve exceptional kinome selectivity (IC50 = 20 nM)[2]. Similarly, the diazepinone BAY-452 acts as a potent Dual Leucine Zipper Kinase (DLK) inhibitor (IC50 = 180 nM) with a rare, preferential selectivity against the homologous LZK, providing a targeted approach for retinal neuroprotection[3].

  • Deaminase Inhibition (CDA): Cytidine deaminase (CDA) inhibitors are crucial adjuvants in cancer therapy. Diazepinone nucleosides (e.g., 1,3-diazepinone riboside) act as tight-binding inhibitors (Ki = 25 nM) that operate independently of hydration, mimicking the enzyme's transition state by locking the sugar ring into a preferred "south" (2′-endo) conformation[4].

  • Protein-Protein Interactions (Mcl-1): Targeting anti-apoptotic proteins like Myeloid cell leukemia 1 (Mcl-1) is notoriously difficult due to wide, shallow binding grooves. Tricyclic indole diazepinones have been structurally optimized to achieve picomolar binding affinity, inducing caspase activation and apoptosis in Mcl-1-sensitive cancer cells[5].

Quantitative Profiling of Diazepinone Inhibitors

To facilitate cross-target comparison, the following table summarizes the quantitative binding data and primary indications for leading diazepinone-based inhibitors.

Target EnzymeLead CompoundScaffold TypePotencyPrimary Indication
FAK BJG-03-025PyrimidothiazolodiazepinoneIC50 = 20 nMBreast & Gastric Cancer[2]
DLK BAY-452DiazepinoneIC50 = 180 nMRetinal Neuroprotection[3]
CDA Diazepinone Riboside1,3-Diazepinone NucleosideKi = 25 nMCancer (Chemo-adjuvant)[4]
Mcl-1 Indole DiazepinoneTricyclic Indole DiazepinonePicomolar (Kd)Leukemia / Solid Tumors[5]
PLA2 Compound 6fTricyclic Dipyrido DiazepinoneIC50 = 22.1 µMInflammation / Edema[6]

Mechanisms of Action: Pathway Visualization

To understand the macroscopic impact of these microscopic interactions, we must visualize the signaling cascades disrupted by these inhibitors. The diagram below illustrates how pyrimidothiazolodiazepinone inhibitors like BJG-03-025 halt tumor survival by selectively blocking FAK-dependent pathways.

FAK_Pathway Integrin Integrin Activation FAK Focal Adhesion Kinase (FAK) Integrin->FAK PI3K PI3K / AKT Pathway FAK->PI3K YAP YAP / TAZ Signaling FAK->YAP Inhibitor BJG-03-025 (Diazepinone) Inhibitor->FAK Inhibits Survival Cancer Cell Survival & Migration PI3K->Survival YAP->Survival

Fig 1: Mechanism of action of diazepinone-based FAK inhibitors disrupting cancer cell survival.

Experimental Methodologies: Validating Diazepinone Inhibitors

As an Application Scientist, I emphasize that generating trustworthy data requires assays that self-validate and account for the chemical nature of the compound. Diazepinone derivatives often possess extended conjugated systems that can auto-fluoresce or quench standard colorimetric assay signals. Therefore, we employ orthogonal, label-free, and time-resolved techniques.

Protocol 1: TR-FRET Biochemical Assay for Kinase Inhibition

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before signal acquisition. This eliminates short-lived background auto-fluorescence inherent to complex heterocyclic diazepinones, ensuring the measured IC50 reflects true target engagement rather than optical interference[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Reconstitute the target kinase (e.g., FAK or DLK) and the specific biotinylated peptide substrate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the diazepinone inhibitor in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure absolute volumetric precision.

  • Reaction Initiation: Add 5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • ATP Addition: Initiate the catalytic reaction by adding 5 µL of ATP at the predetermined Michaelis constant (

    
    ) for the specific kinase. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Acquisition & Validation: Read the plate on a multi-mode microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm). Calculate the 665/615 ratio. Self-Validation: Ensure the Z'-factor of the assay plate is >0.6 using DMSO-only (negative) and a known pan-kinase inhibitor (positive) controls.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: High-affinity diazepinones (like the picomolar Mcl-1 inhibitors) often exhibit slow dissociation rates[5]. Steady-state IC50 assays fail to capture target residence time (


). SPR provides real-time kinetic validation, confirming whether the inhibitor acts via a rapid-equilibrium or a biologically superior slow-tight binding mechanism[3].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Dilute the target protein (e.g., Mcl-1 or DLK) in 10 mM Sodium Acetate (pH 4.5) and inject over the activated flow cell until a target immobilization level of 2000-3000 Response Units (RU) is achieved. Block remaining active sites with 1M Ethanolamine.

  • Analyte Preparation: Dilute the diazepinone inhibitor in running buffer (PBS-P+ containing 2% DMSO to match compound solubility requirements) across a 5-point concentration series (e.g., 0.1 nM to 10 nM).

  • Kinetic Injection: Inject the analyte series over both the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface without denaturing the immobilized protein.

  • Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Development Workflow Visualization

The integration of these methodologies forms a robust pipeline for translating a raw diazepinone hit into a validated lead compound.

Workflow Step1 1. TR-FRET Assay IC50 Determination Step2 2. SPR Binding KD & Residence Time Step1->Step2 Step3 3. Kinome Profiling Selectivity Panel Step2->Step3 Step4 4. Cellular Efficacy 3D Culture Models Step3->Step4

Fig 2: Sequential validation workflow for diazepinone-based enzyme inhibitors.

Conclusion

The diazepinone scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore capable of addressing some of the most challenging targets in oncology, neurology, and virology. By leveraging rigorous, self-validating analytical techniques like TR-FRET and SPR, researchers can accurately map the kinetic and thermodynamic advantages of these molecules, paving the way for next-generation therapeutics.

References

  • Identification of a retinal neuroprotective kinase inhibitor with preferential activity against DLK compared to LZK | IOVS. arvojournals.org.3

  • Synthesis and Conformational Analysis of Locked Carbocyclic Analogues of 1,3-Diazepinone Riboside, a High-Affinity Cytidine Deaminase Inhibitor - PMC. nih.gov.4

  • Discovery of a Pyrimidothiazolodiazepinone as a Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor - PMC. nih.gov.2

  • Synthesis and evaluation of tricyclic dipyrido diazepinone derivatives as inhibitors of secretory phospholipase A2 with anti-inflammatory activity - PubMed. nih.gov.6

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry | Scilit. scilit.com.1

  • Optimization of Potent and Selective Tricyclic Indole Diazepinone Myeloid Cell Leukemia-1 Inhibitors Using Structure-Based Design - PubMed. nih.gov.5

Sources

Exploratory

The Role of Cyclic Ureas as Peptide Mimetics in Rational Drug Design

Executive Summary: The Peptidomimetic Paradigm The development of peptidomimetics represents a cornerstone of modern rational drug design. While native peptides offer high target specificity and potency, their clinical t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Peptidomimetic Paradigm

The development of peptidomimetics represents a cornerstone of modern rational drug design. While native peptides offer high target specificity and potency, their clinical translation is inherently limited by poor oral bioavailability, rapid proteolytic degradation, and marginal membrane permeability. To circumvent these liabilities, medicinal chemists deploy conformationally constrained scaffolds that mimic the secondary structure of bioactive peptides. Among these, cyclic ureas have emerged as a privileged class of peptidomimetics. By rigidifying the molecular backbone and providing a highly predictable hydrogen-bonding network, cyclic ureas effectively preorganize pharmacophores into their bioactive conformations, drastically reducing the entropic penalty upon target binding.

This whitepaper provides an in-depth technical analysis of cyclic ureas in drug design, focusing on their mechanistic rationale, synthetic methodologies, pharmacokinetic profiling, and their paradigmatic application in the development of HIV-1 protease inhibitors.

Mechanistic Rationale: The Entropic Advantage of Water Displacement

The most celebrated application of cyclic ureas lies in the inhibition of the HIV-1 protease, a C2-symmetric homodimeric aspartic protease essential for viral maturation. Early crystallographic studies of HIV-1 protease complexed with first-generation linear peptidomimetics revealed a critical structural feature: a highly conserved water molecule mediating a hydrogen-bond network between the mobile flaps of the enzyme (specifically residues Ile50 and Ile50') and the carbonyl oxygens of the inhibitor[1].

The rational design of cyclic ureas was predicated on a water displacement strategy . By incorporating a cyclic urea core, the scaffold's carbonyl oxygen directly mimics the conserved structural water, forming direct hydrogen bonds with the amide protons of the enzyme's flaps[2]. Simultaneously, the flanking hydroxyl groups of the diol-cyclic urea core interact with the catalytic Asp25 and Asp25' residues.

The causality behind this design's success is governed by thermodynamics. The displacement of the tightly bound structural water molecule into the bulk solvent provides a massive entropic gain (


), which drives the sub-nanomolar binding affinity (

) of these compounds[1].

G Native Native Substrate Complex (Requires Structural Water) Water Conserved Structural Water (H-bonds to Ile50 & Asp25) Native->Water binds Design Rational Drug Design (Water Displacement Strategy) Water->Design inspires CyclicUrea Cyclic Urea Peptidomimetic (Carbonyl mimics water) Design->CyclicUrea yields Entropy Entropic Gain (Release of Water) CyclicUrea->Entropy causes Affinity Enhanced Binding Affinity (Sub-nanomolar Ki) CyclicUrea->Affinity achieves Entropy->Affinity drives

Logical mechanism of structural water displacement by cyclic ureas in HIV-1 protease.

Therapeutic Applications & Quantitative Profiling

While initially developed for HIV-1 protease, the cyclic urea motif has been successfully adapted for other therapeutic targets, including Glutamate Carboxypeptidase II (GCPII) for prostate cancer imaging[3] and CCR5 antagonism[4]. The transition from acyclic to cyclic ureas often yields superior chemical stability and improved in vivo pharmacokinetics[4].

However, the clinical development of cyclic ureas has not been without friction. The high degree of preorganization often requires highly lipophilic substituents to fill adjacent hydrophobic pockets (e.g., the S1/S1' and S2/S2' subsites in HIV protease). This lipophilicity can lead to extreme insolubility and variable oral bioavailability, a phenomenon that halted the clinical progression of several promising candidates[1],[2].

Table 1: Quantitative Profiling of Key Cyclic Urea Peptidomimetics
CompoundTargetBinding AffinityClinical/Preclinical StatusKey Pharmacokinetic Observation
DMP323 HIV-1 Protease

< 1 nM
Phase IExhibited variable oral bioavailability in humans due to severe aqueous solubility limits[1].
Mozenavir (DMP-450) HIV-1 ProteaseSub-nanomolarPhase II (Halted)Development halted due to a poor pharmacokinetic profile despite exceptional in vitro potency[2].
ZJ-43 GCPIIHigh AffinityPreclinicalThe urea motif enabled stable, high-affinity binding for imaging of prostate cancer models[3].
Compound 143 CCR5High AntiviralPreclinicalTransitioning to a cyclic urea core substantially improved in vivo PK and chemical stability[4].

Synthetic Methodologies & Experimental Protocols

The synthesis of cyclic ureas requires precise stereochemical control and efficient cyclization strategies. Traditional methods utilizing phosgene have largely been replaced by safer, highly efficient coupling reagents such as 1,1'-Carbonyldiimidazole (CDI)[4]. For larger, seven-membered cyclic ureas, Ring-Closing Metathesis (RCM) is frequently employed to bridge amino acid side chains, enforcing specific


-turn conformations[3].

Workflow N1 1. In Silico Design (Docking & MD) N2 2. Precursor Synthesis (Stereoselective) N1->N2 N3 3. Cyclization (CDI / RCM Methods) N2->N3 N4 4. in vitro Screening (Enzyme Inhibition Assays) N3->N4 N4->N1 SAR Feedback N5 5. X-ray Crystallography (Binding Mode Validation) N4->N5 N6 6. PK/ADME Profiling (Bioavailability Optimization) N5->N6 N6->N1 PK Feedback

Iterative workflow for the synthesis and optimization of cyclic urea peptidomimetics.

Protocol 1: CDI-Mediated Synthesis of Cyclic Ureas

Causality: CDI is selected over phosgene to mitigate severe toxicity risks while providing sufficient electrophilic activation to drive the intramolecular cyclization of sterically hindered diamine precursors[4].

  • Precursor Preparation: Dissolve the stereopure diamine precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the solution to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) dropwise. The imidazole acts as an excellent leaving group, facilitating the formation of the intermediate carbonylimidazolide[4].

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12-16 hours. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the intramolecular nucleophilic attack of the secondary amine.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Self-Validating Check: Confirm cyclization via FT-IR (look for the appearance of a strong, sharp urea carbonyl stretch at ~1650 cm⁻¹) and High-Resolution Mass Spectrometry (HRMS) to ensure the absence of uncyclized oligomeric byproducts.

Protocol 2: X-Ray Crystallographic Validation of Water Displacement

Causality: Biochemical assays confirm potency, but only high-resolution X-ray crystallography can validate the mechanistic hypothesis—that the cyclic urea carbonyl has successfully displaced the structural water molecule[1],[2].

  • Co-Crystallization: Incubate the purified target protein (e.g., HIV-1 protease at 2-5 mg/mL) with a 3-fold molar excess of the cyclic urea inhibitor. Use vapor diffusion (hanging drop method) against a reservoir solution optimized for the target (e.g., ammonium sulfate/sodium acetate buffer).

  • Data Collection: Flash-freeze the optimized crystals in liquid nitrogen using a suitable cryoprotectant (e.g., 20% glycerol). Collect diffraction data at a synchrotron light source to achieve a resolution of at least 1.8 Å.

  • Phase Determination & Refinement: Solve the structure using molecular replacement with a high-resolution apo-structure model. Perform rigid-body, positional, and B-factor refinement.

  • Self-Validating Check: Calculate the

    
     difference electron density map. The absolute absence of a positive density peak at the conserved water position—coupled with continuous electron density between the inhibitor's carbonyl oxygen and the enzyme's flap amides—validates the displacement hypothesis.
    

Pharmacokinetic Profiling & ADME Optimization

The primary bottleneck in the clinical translation of cyclic ureas has historically been their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Because cyclic ureas are often designed to fill deep, hydrophobic pockets (such as the S1/S2 subsites of proteases), they tend to possess high molecular weights and excessive lipophilicity (


).

This high lipophilicity leads to poor dissolution in aqueous gastrointestinal fluids, resulting in erratic oral bioavailability[1]. Furthermore, highly lipophilic cyclic ureas are susceptible to rapid first-pass metabolism by hepatic Cytochrome P450 enzymes.

Optimization Strategies: Modern drug design mitigates these issues by:

  • Polar Surface Area (PSA) Tuning: Introducing heteroatoms (e.g., nitrogen or oxygen) into the hydrophobic side chains to lower LogP without disrupting critical van der Waals interactions.

  • Prodrug Strategies: Utilizing phosphate or ester prodrugs to enhance aqueous solubility, which are subsequently cleaved by endogenous phosphatases/esterases in vivo.

  • Ring Sizing: Transitioning from rigid 5- or 6-membered rings to 7-membered cyclic ureas (synthesized via RCM) to subtly alter the dihedral angles of the substituents, thereby improving target selectivity and metabolic stability[3].

Conclusion

Cyclic ureas represent a triumph of structure-based drug design. By elegantly mimicking the thermodynamic and structural properties of conserved water molecules, they achieve extraordinary binding affinities. While early iterations faced significant pharmacokinetic hurdles, iterative medicinal chemistry and advanced synthetic protocols have revitalized this scaffold. Today, cyclic ureas continue to serve as a vital blueprint for the design of next-generation peptidomimetics across a broad spectrum of undruggable therapeutic targets.

References

  • Cyclic HIV Protease Inhibitors: Synthesis, Conformational Analysis, P2/P2' Structure−Activity Relationship, and Molecular Recognition of Cyclic Ureas Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Small Molecule Protease Inhibitors as Model Peptidomimetics National Library of Medicine (PMC) / MDPI URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Library of Medicine (PMC) URL:[Link]

  • Synthesis and Development of Seven-Membered Constrained Cyclic Urea Based PSMA Inhibitors Via RCM ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one via Direct Diamine Carbonylation

Strategic Rationale & Mechanistic Insights The 1,3-diazepin-2-one scaffold is a privileged 7-membered heterocyclic pharmacophore. It is most notably recognized as the active core in high-affinity transition-state inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The 1,3-diazepin-2-one scaffold is a privileged 7-membered heterocyclic pharmacophore. It is most notably recognized as the active core in high-affinity transition-state inhibitors of cytidine deaminase (CDA), which are critical in preventing the degradation of nucleoside-based chemotherapeutics[1]. Furthermore, derivatives of the diazepin-2-one family have demonstrated potent in vivo activity as non-competitive metabotropic glutamate receptor 2/3 (mGluR2/3) antagonists, highlighting their versatility in neuropharmacology[2].

While recent advanced methodologies heavily leverage Ring-Closing Metathesis (RCM) to forge this 7-membered architecture directly onto complex nucleoside scaffolds[3], the direct carbonylation of diamines remains the most atom-economical and scalable approach for synthesizing the unsubstituted heterocycle.

The Stereochemical Imperative

The selection of the starting material is the most critical point of failure in this synthesis. To form the 1,3,4,7-tetrahydro-1,3-diazepin-2-one ring, the precursor must be (Z)-1,4-diamino-2-butene [4]. Attempting this cyclization with the (E)-isomer will universally fail. A 7-membered ring cannot accommodate a trans-alkene without catastrophic ring strain. The (Z)-geometry pre-organizes the two primary amines into spatial proximity, drastically lowering the entropic barrier for the subsequent intramolecular cyclization.

Thermodynamic vs. Kinetic Control: The High-Dilution Principle

Cyclic urea formation from diamines is a competition between intramolecular cyclization (yielding the target 7-membered ring) and intermolecular nucleophilic attack (yielding linear polyureas). Because the formation of medium-sized rings (7-9 members) is entropically disfavored compared to 5- or 6-membered rings, the reaction must be strictly kinetically controlled using the Ziegler-Ruggli high-dilution principle . By maintaining a substrate concentration of


 0.01 M, the probability of two reactive intermediates colliding is minimized, allowing the intramolecular ring closure to outpace polymerization.

Mechanism Diamine (Z)-1,4-Diamino-2-butene (Pre-organized cis-geometry) Intermediate Mono-acylimidazole Intermediate Diamine->Intermediate + CDI (Nucleophilic Attack) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Product 1,3,4,7-Tetrahydro- 1,3-diazepin-2-one (Target) Intermediate->Product Intramolecular Cyclization (High Dilution) Polymer Linear Polyurea (Byproduct) Intermediate->Polymer Intermolecular Reaction (High Conc.)

Caption: Mechanistic pathway for diazepinone synthesis highlighting the critical role of high dilution.

Reagent Selection & Optimization Data

The choice of the carbonylating agent directly impacts both the safety profile and the chemical yield. While phosgene is highly reactive, its extreme toxicity and tendency to drive rapid, uncontrolled polymerization make it suboptimal. 1,1'-Carbonyldiimidazole (CDI) is the reagent of choice; it is a stable solid that provides a controlled, stepwise carbonylation, releasing imidazole as a benign, easily removable byproduct.

Table 1: Comparison of Carbonylating Agents for 7-Membered Cyclic Urea Synthesis

Carbonyl SourceRelative ReactivityPrimary ByproductSafety/Toxicity ProfileSuitability for 7-Membered Cyclization
Phosgene Very HighHClExtremely HighPoor (Prone to rapid polymerization)
Triphosgene HighHClHighModerate (Requires strict stoichiometry)
CDI ModerateImidazoleLowExcellent (Highly controlled kinetics)
Dimethyl Carbonate LowMethanolLowPoor (Requires extreme heat/pressure)

Table 2: Impact of Substrate Concentration on Cyclization Yield (Using CDI)

Concentration (M)Intramolecular Cyclization (Target Yield %)Intermolecular Polymerization (%)
0.50 M< 10%> 90%
0.10 M35%65%
0.05 M60%40%
0.01 M > 85% < 15%

Experimental Protocol

This protocol describes the optimized synthesis of 1,3,4,7-tetrahydro-1,3-diazepin-2-one utilizing CDI under high-dilution conditions.

Workflow Step1 1. Substrate Preparation Dissolve (Z)-1,4-diamino-2-butene in anhydrous DCM (0.01 M) Step2 2. Controlled Addition Add CDI (1.1 eq) in DCM via syringe pump at 0 °C (over 4 h) Step1->Step2 Step3 3. Cyclization Warm to 25 °C and stir for 12 h under N2 atmosphere Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, extract with DCM, wash with brine Step3->Step4 Step5 5. Isolation & Purification Concentrate and purify via Flash Chromatography (DCM:MeOH) Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target diazepinone.

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel : Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Substrate Dissolution : Add 861 mg (10.0 mmol) of (Z)-1,4-diamino-2-butene[4] to the flask. Dilute with 800 mL of anhydrous dichloromethane (DCM) to achieve a concentration of ~0.012 M. Cool the vigorously stirring solution to 0 °C using an ice bath.

  • Controlled Reagent Addition : In a separate dry flask, dissolve 1.78 g (11.0 mmol, 1.1 eq) of 1,1'-Carbonyldiimidazole (CDI) in 200 mL of anhydrous DCM. Load this solution into a syringe pump.

  • Carbonylation : Add the CDI solution dropwise to the diamine solution at a rate of 50 mL/hour (total addition time ~4 hours) while maintaining the temperature at 0 °C. Note: The slow addition ensures that the localized concentration of the mono-acylimidazole intermediate remains extremely low, preventing intermolecular collisions.

  • Cyclization : Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 12 hours under a nitrogen atmosphere.

  • Workup : Quench the reaction by adding 100 mL of distilled water. Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with additional DCM (2 × 100 mL).

  • Washing & Drying : Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual imidazole. Dry the organic phase over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure to yield a crude solid.
    
  • Purification : Purify the crude material via flash column chromatography on silica gel, utilizing a gradient eluent of DCM:MeOH (98:2 to 90:10). The target cyclic urea typically elutes at ~5% MeOH.

Self-Validating System & Troubleshooting

To ensure scientific integrity, the protocol includes built-in checkpoints to validate the reaction's success prior to advanced spectroscopic analysis.

  • Ninhydrin Test (Primary Amine Consumption) : Spot the crude reaction mixture on a TLC plate and stain with Ninhydrin. The starting (Z)-1,4-diamino-2-butene will instantly turn deep purple (indicating free primary amines). A successful cyclization to the secondary cyclic urea will yield a negative or very faint response, validating complete conversion.

  • TLC Analysis (Functional Group Retention) : The product will appear as a new, highly polar spot (lower

    
     than standard non-polar organics, but higher than the highly basic diamine). Critically, it must stain strongly with KMnO
    
    
    
    , confirming that the internal alkene has survived the reaction conditions intact.
  • NMR Verification : In the

    
    H NMR spectrum (DMSO-
    
    
    
    ), look for the disappearance of the broad primary amine signal and the emergence of a broad singlet integrating to 2H at ~6.5 ppm, characteristic of the symmetric urea NH protons. The internal alkene protons should appear as a clean multiplet at ~5.7–5.8 ppm.

References

  • [3] Hedger, A. K., et al. (2024). Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation. RSC Advances. URL:[Link]

  • [1] Ludek, O. R., et al. (2009). Synthesis and Conformational Analysis of Locked Carbocyclic Analogues of 1,3-Diazepinone Riboside, a High-Affinity Cytidine Deaminase Inhibitor. The Journal of Organic Chemistry (ACS). URL:[Link]

  • [2] Trabanco, A. A., et al. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][1,4]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

Sources

Application

Application Note: Ring-Closing Metathesis (RCM) Protocols for the Synthesis of 7-Membered Cyclic Ureas

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalytic optimization, and self-validating experimental workflows for medium-ring cyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalytic optimization, and self-validating experimental workflows for medium-ring cyclic ureas.

Introduction & Mechanistic Rationale

Seven-membered cyclic ureas (1,3-diazepinones) are privileged scaffolds in modern drug discovery. They provide a rigidified, entropically favored conformation that has proven highly effective in designing prostate-specific membrane antigen (PSMA) inhibitors [1] and potent cytidine deaminase (CDA) / APOBEC3 inhibitors [2].

Historically, accessing these 7-membered rings relied on highly toxic reagents (e.g., carbonyl sulfide gas) or lengthy, low-yielding multi-step linear syntheses. Ring-Closing Metathesis (RCM) has revolutionized this approach, enabling a highly convergent synthesis from simple N,N'-diallyl urea precursors.

However, synthesizing 7-membered rings via RCM presents unique thermodynamic and kinetic challenges:

  • Transannular Strain: Medium-sized rings (7–11 members) suffer from significant transannular (Prelog) strain and unfavorable entropic factors compared to 5- or 6-membered rings.

  • Intermolecular Competition: Acyclic diene metathesis (ADMET) oligomerization can easily outcompete intramolecular cyclization if the effective molarity of the reactive chain ends is not carefully controlled.

To overcome these barriers, the experimental design must rigorously control catalyst selection, substrate concentration, and thermodynamic driving forces (ethylene expulsion).

RCM_Workflow A N,N'-Diallyl Urea Precursor (Acyclic Diene) C [2+2] Cycloaddition (Metallacyclobutane) A->C Catalyst Coordination B Ru-Alkylidene Catalyst (Grubbs II / Zhan-1b) B->C D Cycloreversion C->D E 7-Membered Cyclic Urea (Target Scaffold) D->E Intramolecular RCM F Ethylene Gas (Thermodynamic Driver) D->F Evaporation

Fig 1: Catalytic cycle of Ru-mediated RCM for 7-membered cyclic ureas.

Catalytic Optimization & Quantitative Data

The choice of Ruthenium-alkylidene catalyst is the most critical variable. First-generation catalysts (e.g., Grubbs I) often stall due to the high energy barrier of forming the metallacyclobutane intermediate in strained systems. Second-generation catalysts (Grubbs II, Hoveyda-Grubbs II, and Zhan-1b), which feature a strongly electron-donating N-heterocyclic carbene (NHC) ligand, provide the necessary initiation rate and stability to drive the reaction to completion.

Recent optimization studies for 1,3-diazepinone synthesis demonstrate that Zhan-1b and Grubbs II can achieve near-quantitative yields at remarkably low catalyst loadings (1–2 mol%) [2].

Table 1: Catalyst Optimization for 7-Membered Cyclic Urea Synthesis

Data summarizes the conversion of N,N'-diallyl urea to 1,3-diazepinone in dichloromethane (DCM) at 40°C.

Catalyst SystemCatalyst Loading (mol%)Time (h)Isolated Yield (%)Mechanistic Observation
Grubbs 1st Gen102.090Slower initiation; requires high loading to overcome strain.
Grubbs 2nd Gen101.091Rapid conversion; high loading leads to difficult Ru-removal.
Grubbs 2nd Gen21.096Optimal balance of kinetics and yield.
Hoveyda-Grubbs 2nd Gen21.095Excellent stability; ideal for highly substituted substrates.
Zhan-1b21.096Highly efficient; cost-effective alternative to HG-II.
Zhan-1b11.095Lowest effective loading; minimizes heavy metal contamination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific in-process controls (IPCs) and understanding the causality behind each step, researchers can ensure reproducibility and high fidelity in their syntheses.

Materials Required
  • N,N'-diallyl urea precursor (purified, thoroughly dried)

  • Zhan-1b or Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed Dichloromethane (DCM) or Toluene

  • Ethyl vinyl ether (quenching agent)

  • Argon or Nitrogen gas line

Step-by-Step Workflow

Step 1: Substrate Preparation & High-Dilution Setup

  • Dissolve the N,N'-diallyl urea precursor in anhydrous DCM to achieve a final concentration of 0.01 M to 0.02 M .

    • Causality: High dilution is strictly required to favor intramolecular RCM over intermolecular ADMET oligomerization. If the concentration exceeds 0.05 M, the probability of cross-metathesis between two acyclic precursors increases exponentially.

  • Sparge the solution with Argon for 20–30 minutes.

    • Causality: Oxygen prematurely degrades the Ru-alkylidene complex into inactive ruthenium oxides. Complete deoxygenation ensures the catalyst remains active throughout the catalytic cycle.

Step 2: Catalyst Addition & Reaction Execution

  • Add 1 to 2 mol% of the selected Ru-catalyst (e.g., Zhan-1b) in a single portion under a positive stream of Argon.

    • Self-Validation Check: The solution will immediately turn a distinct color (typically brownish-purple to pale brown, depending on the catalyst).

  • Equip the flask with a reflux condenser and heat to 40°C (if using DCM) or 80°C (if using Toluene) with continuous stirring.

    • Causality: Heating accelerates the cycloreversion step. More importantly, it decreases the solubility of the ethylene gas byproduct. The continuous expulsion of ethylene gas shifts the reaction equilibrium entirely toward the cyclic product (Le Chatelier's Principle).

  • IPC Monitoring: After 45 minutes, sample 50 µL of the reaction, quench with ethyl vinyl ether, and analyze via LC-MS or TLC. The acyclic precursor should be completely consumed.

Step 3: Quenching & Ruthenium Scavenging

  • Once complete conversion is confirmed, cool the reaction to room temperature and add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst). Stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts rapidly with the active Ru-carbene to form a stable, inactive Fischer carbene. This completely halts the metathesis activity and prevents unwanted double-bond migration (isomerization) during the concentration step.

  • Concentrate the solvent in vacuo.

  • Optional but Recommended: To remove residual Ruthenium (which can interfere with downstream biological assays), treat the crude mixture with a metal scavenger (e.g., SiliaMetS Thiol) or pass it through a short pad of silica gel pre-treated with 1% DMSO in eluent.

Downstream Biological Applications

The 7-membered cyclic ureas generated via this RCM protocol are highly versatile intermediates. Depending on the specific peripheral substitutions, they are directly utilized in two major therapeutic pipelines:

Biological_Pathways CU 7-Membered Cyclic Ureas P1 PSMA Binding (Prostate Tissue) CU->P1 Rigidified Scaffold P2 CDA / APOBEC3 Inhibition CU->P2 Direct Glycosylation O1 Prostate Cancer Diagnostics & Therapeutics P1->O1 O2 Viral Immunity & Cancer Evolution Control P2->O2

Fig 2: Therapeutic pipelines utilizing 7-membered cyclic urea scaffolds.

  • PSMA Inhibitors: The rigid 7-membered ring restricts structural conformations, providing a positive entropic effect upon binding to the Prostate-Specific Membrane Antigen (PSMA), a critical biomarker in prostate cancer [1].

  • Nucleoside Analogues: Through direct glycosylation of the RCM-derived 1,3-diazepinone, researchers can access potent inhibitors of Cytidine Deaminase (CDA) and APOBEC3 enzymes, which are vital targets for preventing drug resistance in viral infections and cancer [2].

References

  • Siow, A., Tasma, Z., Walker, C. S., & Brimble, M. A. (2022). Synthesis and development of seven-membered constrained cyclic urea based PSMA inhibitors via RCM. New Journal of Chemistry, 46(30), 14388-14394. URL:[Link]

  • Hedger, A. K., Findell, J., Barak, D. S., Schiffer, C. A., Watts, J. K., & Ali, A. (2024). Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation. RSC Advances, 14(50), 37216-37226. URL:[Link]

Method

Application Note: Strategic Functionalization of the Alkene Moiety in Tetrahydro-1,3-diazepin-2-one Scaffolds

Executive Summary The 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one scaffold represents a critical pharmacophore in medicinal chemistry, most notably serving as the core structure for non-peptidic HIV protease inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one scaffold represents a critical pharmacophore in medicinal chemistry, most notably serving as the core structure for non-peptidic HIV protease inhibitors (e.g., DMP 323, Mozenavir). Unlike their 5- and 6-membered counterparts, these 7-membered cyclic ureas possess unique conformational properties that allow for precise spatial positioning of substituents.

This guide details the functionalization of the C5=C6 double bond within this scaffold. This alkene moiety, typically installed via Ring-Closing Metathesis (RCM), serves as a versatile handle for introducing stereodefined complexity. We present three industry-standard protocols: Stereoselective Dihydroxylation , Epoxidation , and Simmons-Smith Cyclopropanation , emphasizing the conformational control required for high diastereoselectivity.

Structural Analysis & Conformational Logic

Before attempting functionalization, one must understand the substrate's behavior. The 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one ring is not planar. It adopts a twist-boat conformation , particularly when substituted at the nitrogen atoms (e.g., N,N'-dibenzyl).

  • C2-Symmetry: In symmetrically substituted derivatives (like DMP 323 precursors), the molecule possesses a

    
     axis of symmetry.[1]
    
  • Facial Selectivity: The "twist" creates a sterically accessible face (exo) and a hindered face (endo). Reagents typically approach from the less hindered face, controlled by the bulky N-substituents.

  • Reactivity: The C5=C6 double bond is an isolated alkene, electronically distinct from the urea functionality. It exhibits reactivity analogous to cis-cycloheptene but constrained by the urea planarity.

Workflow Visualization

The following diagram outlines the divergent synthesis pathways from the core alkene scaffold.

G Figure 1: Divergent functionalization pathways for the tetrahydro-1,3-diazepin-2-one scaffold. Precursor Bis-Allyl Urea Scaffold 1,3,4,7-Tetrahydro- 1,3-diazepin-2-one (Alkene Core) Precursor->Scaffold Ring-Closing Metathesis (RCM) Diol Vicinal Diol (HIV Protease Inhibitors) Scaffold->Diol OsO4 / NMO (Dihydroxylation) Epoxide Epoxide (Electrophilic Handle) Scaffold->Epoxide mCPBA or DMDO Cyclopropane Bicyclic Urea (Conformational Lock) Scaffold->Cyclopropane Zn(Et)2 / CH2I2 (Simmons-Smith) AminoAlcohol Amino/Azido Alcohol Epoxide->AminoAlcohol NaN3 / Ring Opening

[2][3]

Protocol 1: Stereoselective Dihydroxylation (The DMP 323 Route)

This is the most chemically significant transformation for this scaffold, converting the alkene into a vicinal diol. This motif mimics the transition state of peptide hydrolysis, a mechanism central to HIV protease inhibition.

Mechanism & Selectivity

The reaction utilizes Osmium Tetroxide (OsO₄) .[2][3] The bulky osmium ester approaches the alkene from the face opposite the N-benzyl substituents (anti-attack), resulting in high diastereoselectivity.

Experimental Protocol

Reagents:

  • Substrate: N,N'-Dibenzyl-1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one (1.0 equiv)

  • Catalyst: OsO₄ (2.5 wt% in t-BuOH) - Caution: Highly Toxic/Volatile

  • Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv)

  • Solvent: Acetone/Water (10:1 v/v)

  • Quench: Sodium Sulfite (saturated aq.)

Step-by-Step:

  • Preparation: Dissolve the alkene substrate in Acetone/Water mixture in a round-bottom flask. Ensure the solution is homogeneous.

  • Addition: Add NMO (solid or 50% aq. solution) in one portion.

  • Catalysis: At 0°C, add the OsO₄ solution dropwise. The reaction mixture will typically turn dark brown/black.

  • Incubation: Allow to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by TLC (the diol is significantly more polar than the alkene).

  • Quenching: Add saturated aqueous Sodium Sulfite (Na₂SO₃) and stir vigorously for 1 hour. This reduces the toxic Os(VIII) to insoluble Os(IV) species (black precipitate) and destroys excess oxidant.

  • Workup: Filter through a pad of Celite to remove osmium residues. Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with EtOAc/Hexanes (gradient 20% to 60%).

Expected Result: >90% yield of the cis-diol. Stereochemistry is typically anti to the N-substituents.

Protocol 2: Epoxidation and Ring Opening

Epoxides serve as versatile electrophiles. For this scaffold, epoxidation followed by nucleophilic opening (e.g., with azide) provides access to amino-alcohol derivatives.

Epoxidation Protocol

Reagents:

  • Substrate (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv, 77% max purity)

  • Solvent: Dichloromethane (DCM)

  • Wash: NaHCO₃ (sat. aq.), Na₂S₂O₃ (sat. aq.)

Step-by-Step:

  • Dissolve substrate in DCM (0.1 M concentration) and cool to 0°C.

  • Add mCPBA portion-wise over 10 minutes.

  • Stir at 0°C for 1 hour, then warm to RT. Monitor consumption of alkene by TLC.

  • Quench: Pour into a separatory funnel containing 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Shake vigorously until gas evolution ceases (neutralizes acid and reduces excess peroxide).

  • Isolation: Separate layers, extract aqueous with DCM. Dry organics (MgSO₄) and concentrate.

  • Purification: Silica gel chromatography.

Ring Opening (Azidolysis)

To convert the epoxide to an azido-alcohol (precursor to amino-alcohol):

  • Dissolve epoxide in DMF.

  • Add Sodium Azide (NaN₃) (3.0 equiv) and Ammonium Chloride (1.5 equiv).

  • Heat to 80°C for 6-12 hours.

  • Workup with water/EtOAc extraction. Warning: Do not concentrate azide solutions to dryness if heavy metals are present; maintain basic pH in waste.

Protocol 3: Simmons-Smith Cyclopropanation

Cyclopropanation constrains the 7-membered ring into a bicyclic [5.1.0] system, locking the conformation. This is useful for probing receptor binding pockets that require a rigid core.

Protocol (Furukawa Modification)

Reagents:

  • Substrate (1.0 equiv)

  • Diethylzinc (Et₂Zn) (1.0 M in hexanes, 5.0 equiv) - Pyrophoric

  • Diiodomethane (CH₂I₂) (5.0 equiv)

  • Solvent: Anhydrous DCM or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Setup: Flame-dry a flask under Argon flow. Add anhydrous DCM and the alkene substrate. Cool to -10°C.

  • Reagent Formation: Carefully add Et₂Zn solution via syringe. Caution: Et₂Zn ignites on contact with air.

  • Carbenoid Generation: Add CH₂I₂ dropwise. A white precipitate (ZnI₂) may form.

  • Reaction: Allow to warm to RT and stir for 12-24 hours.

  • Quench: Cool to 0°C. CAREFULLY add saturated aqueous NH₄Cl dropwise. Vigorous gas evolution (ethane) will occur.

  • Workup: Dilute with DCM, wash with 1M HCl (to solubilize zinc salts), then NaHCO₃ and brine.

  • Purification: Flash chromatography.

Comparison of Methodologies

FeatureDihydroxylation (OsO4)Epoxidation (mCPBA)Cyclopropanation (Zn/CH2I2)
Primary Product cis-Vicinal DiolEpoxide (Oxirane)Bicyclic [5.1.0] Urea
Stereoselectivity High (anti to N-subs)High (anti to N-subs)High (Preserves geometry)
Key Utility HIV Protease InhibitorsAmino-alcohol precursorsConformational Locking
Safety Profile Toxic (Osmium)Shock Sensitive (Peroxide)Pyrophoric (Diethylzinc)
Yield (Typical) 85-95%80-90%60-80%

References

  • Synthesis of DMP 323 Analogs: McReynolds, M. D., Sprott, K. T., & Hanson, P. R. (2002). A concise route to structurally diverse DMP 323 analogues via highly functionalized 1,4-diamines. Organic Letters, 4(26), 4673–4676.[4] Link

  • HIV Protease Inhibition: Lam, P. Y., Jadhav, P. K., Eyermann, C. J., Hodge, C. N., Ru, Y., Bacheler, L. T., ... & Chang, C. H. (1994). Rational design of potent, bioavailable, nonpeptide cyclic ureas as HIV protease inhibitors. Science, 263(5145), 380-384. Link

  • Simmons-Smith Reaction: Charette, A. B., & Beauchemin, A. (2001).[5] Simmons-Smith Cyclopropanation Reaction.[6] Organic Reactions, 58, 1-415. Link

  • 7-Membered Ring Conformation: Boessenkool, I. K., & Boeyens, J. C. (1980).[7] The conformation of seven-membered rings.[8] Journal of Crystal and Molecular Structure, 10, 11-18. Link

  • Epoxidation Standards: Nicolaou, K. C., & Mathison, C. J. (2005). Synthesis of Imides, N-Acyl Vinylogous Carbamates and Ureas by Oxidation.[9] Angewandte Chemie International Edition, 44(37), 5992-5997. Link

Sources

Application

Expediting Diazepinone Heterocycle Discovery: Microwave-Assisted Synthesis Protocols

Executive Summary & Mechanistic Rationale Benzodiazepine-2-ones and their derivatives—specifically 1,4-benzodiazepin-2-ones, 1,5-benzodiazepines, and benzodiazepine-2,5-diones—are in medicinal chemistry[1]. They exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Benzodiazepine-2-ones and their derivatives—specifically 1,4-benzodiazepin-2-ones, 1,5-benzodiazepines, and benzodiazepine-2,5-diones—are in medicinal chemistry[1]. They exhibit profound activity in the central nervous system (CNS) as anxiolytics and anticonvulsants, and are increasingly explored as targeted anti-cancer and anti-infective agents[1][2].

Historically, the synthesis of these heterocycles relied on conventional convective heating. This classical approach suffers from prolonged reaction times (often 12–24 hours), harsh conditions, and the thermodynamic favoring of unwanted[2][3]. To bypass these bottlenecks, modern drug discovery workflows must transition to Microwave (MW)-assisted synthesis .

The Causality of Microwave Efficiency: Unlike conventional heating, which relies on inefficient thermal conductivity from the vessel wall to the solvent, MW irradiation utilizes [2]. The alternating electromagnetic field directly excites polar molecules (e.g., solvents like methanol, DMF, or glacial acetic acid, as well as the reactants themselves) by forcing their dipoles to continuously realign[2]. This localized superheating overcomes the high activation energy barriers required for critical steps like Schiff base formation and intramolecular amidation. Consequently, the cyclocondensation process is accelerated from hours to mere minutes, drastically improving atom economy and yield while preventing thermal degradation[1][2].

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation Start Starting Materials (e.g., 2-Aminobenzophenone) ConvHeat Convective Heat Transfer (Wall to Solvent) Start->ConvHeat MWHeat Dielectric Heating (Direct Dipole Excitation) Start->MWHeat ConvTime Reaction Time: 2 - 24 Hours ConvHeat->ConvTime ConvYield Yield: 40-60% (High Byproducts) ConvTime->ConvYield Target Diazepinone Heterocycle ConvYield->Target MWTime Reaction Time: 3 - 15 Minutes MWHeat->MWTime MWYield Yield: 70-95% (High Purity) MWTime->MWYield MWYield->Target

Fig 1: Thermodynamic and workflow comparison of conventional vs. microwave heating.

Protocol 1: Solvent-Optimized Synthesis of 1,4-Benzodiazepin-2-ones

Mechanistic Insight: This protocol utilizes a to react 2-aminobenzophenones with hexamine and ammonium chloride[1]. Hexamine acts as an efficient ammonia source and methylene donor under MW conditions[1]. The use of a highly polar solvent system (Methanol:Water, 4:1) maximizes microwave absorption (high loss tangent), allowing the reaction to reach the target temperature rapidly without the need for a transition metal catalyst[1][3].

Materials:

  • 2-Chloroacetamido-5-chloro benzophenone (1 mmol)[3]

  • Hexamine (2 mmol)[3]

  • Ammonium chloride (5 mmol)[3]

  • Solvent: Methanol:Water (4:1 v/v), 4 mL[3]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe quartz or heavy-walled glass vial, combine the 2-aminobenzophenone derivative, hexamine, and ammonium chloride[1][3].

  • Solvent Addition: Add 4 mL of the Methanol:Water (4:1) mixture. Insert a Teflon-coated magnetic stir bar[3].

  • Sealing: Seal the vial with a crimp cap equipped with a pressure-rated septum to safely contain the autogenous pressure generated by the superheated solvent[1][3].

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover). Set the power to 30W–50W, targeting a temperature of 80 °C[3]. Hold at this temperature for exactly 8 minutes under continuous stirring[3].

  • Workup: Allow the vessel to cool to room temperature (using automated compressed air cooling if available). Add 2–3 mL of cold water to the mixture to crash out the product[3].

  • Isolation: Filter the resulting suspension under vacuum. Wash the crude crystals with cold ethanol (3 x 2 mL) and dry at 75 °C for 5 hours[3]. (Expected Yield: ~88-90%)[1][3].

Protocol 2: Glacial Acetic Acid-Mediated Synthesis of Benzodiazepine-2,5-diones

Mechanistic Insight: Synthesizing benzodiazepin-2,5-diones from isatoic anhydride and α-amino acids conventionally requires polar aprotic solvents (DMF/DMSO) and yields are often plagued by dimerization[2]. By substituting these with under MW irradiation, the acetic acid acts dually as a strong microwave absorber and an acid catalyst[2]. The MW energy accelerates the nucleophilic attack of the amino acid on the isatoic anhydride, promoting rapid decarboxylation and subsequent intramolecular cyclization before intermolecular side-reactions can occur[2][4].

Mechanism A Isatoic Anhydride + α-Amino Acid B Microwave Excitation in Glacial Acetic Acid A->B C Nucleophilic Attack (Ring Opening) B->C Rapid Heating D Decarboxylation (-CO2) C->D E Mixed Anhydride Intermediate D->E F Intramolecular Cyclization (Amidation) E->F Overcomes Activation Energy G Benzodiazepine-2,5-dione (Target Scaffold) F->G

Fig 2: Microwave-accelerated ring opening and cyclization of isatoic anhydride.

Materials:

  • Isatoic anhydride or 6-iodoisatoic anhydride (10 mmol)[2]

  • α-amino acid (e.g., glycine, alanine) (10 mmol)[2]

  • Glacial acetic acid (3 mL)[2]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, mix 10 mmol of the isatoic anhydride derivative with 10 mmol of the selected α-amino acid[2].

  • Solvent Addition: Add 3 mL of glacial acetic acid[2].

  • Microwave Irradiation: Seal the vial and irradiate at 130 °C for exactly 3 minutes[2]. (Note: Exceeding 150 °C or prolonged heating will induce dimer/trimer formation)[5].

  • Workup: Post-irradiation, cool the reaction mixture to room temperature until a precipitate fully forms[2].

  • Isolation: Filter the precipitate, wash three times with hot water to remove unreacted amino acids and residual acetic acid, and dry under vacuum[2]. (Expected Yield: 61–71%)[2].

Protocol 3: Green Synthesis of 1,5-Benzodiazepines via Chalcone Condensation

Mechanistic Insight: The condensation of o-phenylenediamine with α,β-unsaturated ketones (chalcones) typically requires and extended refluxing. Employing MW irradiation in a DMF/glacial acetic acid mixture facilitates a rapid Michael addition of the diamine to the chalcone, followed by immediate ring closure. Intermittent cooling is critical here to prevent solvent bumping and product degradation.

Step-by-Step Methodology:

  • Preparation: Combine the substituted chalcone (0.01 mole) and substituted o-phenylenediamine (0.016 mole) in a microwave-safe conical flask.

  • Solvent Addition: Add 15 mL of N,N-dimethylformamide (DMF) and 5 mL of glacial acetic acid.

  • Microwave Irradiation: Irradiate the mixture for 10–20 minutes. Crucial Step: Apply intermittent cooling at 1-minute intervals to avoid excessive solvent evaporation and thermal degradation.

  • Workup: Allow the mixture to reach room temperature, then pour into cold water to precipitate the solid.

  • Isolation: Filter, wash thoroughly with water, and recrystallize from alcohol.

Data Presentation: Quantitative Comparison

The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional to microwave-assisted methodologies across the three protocols.

Target ScaffoldStarting MaterialsConventional Time / YieldMicrowave Time / YieldMW Conditions
1,4-Benzodiazepin-2-ones 2-Aminobenzophenone + Hexamine12–24 hours / 45-60%8 mins / ~90% 80 °C, 30-50W, MeOH:H₂O[1][3]
Benzodiazepine-2,5-diones Isatoic Anhydride + α-Amino Acid>12 hours / <40% (high dimers)3 mins / 61-71% 130 °C, Glacial Acetic Acid[2][5]
1,5-Benzodiazepines o-Phenylenediamine + Chalcone6–10 hours / 50-65%10-20 mins / >80% Intermittent MW, DMF/AcOH

References

  • Khatri, J. K., Pednekar, S. R., & Chaughule, R. S. (2022). Energy Efficient Synthesis of various Benzodiazepin-2-ones using Microwave Synthesizer. Asian Journal of Organic & Medicinal Chemistry, 7(3), 235–238. URL:[Link]

  • De La Cruz, A., Vega-Acevedo, C. A., Rivero, I. A., & Chávez, D. (2018). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. Journal of the Brazilian Chemical Society, 29(8), 1607-1611. URL:[Link]

  • Salve, P. S., & Mali, D. S. (2013). An expeditious and efficient microwave assisted synthesis of 1,5-benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research, 5(2), 158-161. URL:[Link]

Sources

Method

Reagents for cyclization of alkenyl ureas to diazepinones

Application Note: Advanced Protocols for the Cyclization of Alkenyl Ureas to Diazepinones Part 1: Executive Summary & Mechanistic Challenge The synthesis of diazepinones (7-membered cyclic ureas) represents a significant...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Cyclization of Alkenyl Ureas to Diazepinones

Part 1: Executive Summary & Mechanistic Challenge

The synthesis of diazepinones (7-membered cyclic ureas) represents a significant challenge in medicinal chemistry due to the kinetic and thermodynamic barriers associated with medium-sized ring formation. Unlike the facile formation of pyrrolidines (5-membered) or piperidines (6-membered), the cyclization of alkenyl ureas to diazepinones often faces unfavorable entropy and competing reaction pathways (e.g., 5-exo-trig vs. 7-endo-trig).

This guide details three distinct reagent systems to overcome these barriers, selected based on the desired substitution pattern and substrate electronic properties:

  • Palladium (Pd): For modular carboamination (installing an aryl/vinyl group during cyclization).

  • Gold (Au): For atom-economic hydroamination (direct activation of the alkene).

  • Hypervalent Iodine (I): For metal-free oxidative cyclization (generating fused systems).

Part 2: Reagent Selection Decision Matrix

Before selecting a protocol, analyze your substrate and target using the following logic flow.

ReagentSelection Start START: Alkenyl Urea Substrate Q1 Do you need to add an external aryl/vinyl group during cyclization? Start->Q1 Pd_Path METHOD A: Palladium Catalysis (Carboamination) Q1->Pd_Path Yes (Difunctionalization) Q2 Is the alkene electron-rich or part of a fused system? Q1->Q2 No (Direct Cyclization) Pd_Cond Reagents: Pd2(dba)3 + P(2-furyl)3 Substrate: Alkenyl Urea + Ar-Br Pd_Path->Pd_Cond Au_Path METHOD B: Gold Catalysis (Hydroamination) Q2->Au_Path Unactivated Alkenes I_Path METHOD C: Hypervalent Iodine (Oxidative Cyclization) Q2->I_Path Electron-rich/Styrenyl Au_Cond Reagents: [Au(PPh3)Cl] + AgOTf Mechanism: Lewis Acid Activation Au_Path->Au_Cond I_Cond Reagents: PIFA or PIDA Target: Fused Indeno-diazepinones I_Path->I_Cond

Figure 1: Decision matrix for selecting the optimal cyclization reagent based on substrate requirements.

Part 3: Detailed Protocols

Method A: Palladium-Catalyzed Carboamination

Best for: Constructing functionalized benzodiazepines where an aryl group is installed simultaneously with ring closure. Mechanism: The reaction proceeds via oxidative addition of an aryl halide to Pd(0), followed by syn-migratory insertion of the alkene (carbopalladation) and subsequent C-N bond formation.

Critical Reagent Insight: The choice of ligand is paramount. Tri(2-furyl)phosphine (P(2-furyl)3) is recommended over standard phosphines (like PPh3) or bidentate ligands. The electron-deficient nature of the furyl ring facilitates the reductive elimination step and suppresses competing


-hydride elimination, which is a common failure mode in 7-membered ring formation.

Protocol:

  • Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with:

    • Alkenyl urea substrate (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Pd2(dba)3 (2 mol%)

    • P(2-furyl)3 (8 mol%)

    • NaOtBu (Sodium tert-butoxide) (2.0 equiv)

  • Solvent: Add anhydrous Toluene (0.1 M concentration relative to urea).

  • Reaction: Seal the tube and heat to 80–100 °C for 12–16 hours.

  • Workup: Cool to RT. Dilute with diethyl ether, filter through a celite pad to remove Pd black. Concentrate in vacuo.

  • Purification: Flash chromatography (typically EtOAc/Hexanes).

Data Summary (Typical Yields):

Substrate Type Aryl Halide Yield (%) Regioselectivity (7-endo : 6-exo)
Terminal Alkene Ph-Br 75-85% >20:1
Internal Alkene 4-OMe-Ph-Br 60-70% 10:1

| Styrenyl Alkene | Ph-Br | 45-55% | Mixed |

Method B: Gold(I)-Catalyzed Hydroamination

Best for: Atom-economical cyclization of unactivated alkenes without adding external carbon groups. Mechanism: Cationic Au(I) acts as a soft Lewis acid, coordinating to the alkene (


-activation). This lowers the activation energy for the nucleophilic attack by the urea nitrogen.

Protocol:

  • Catalyst Activation: In a vial, mix [Au(PPh3)Cl] (5 mol%) and AgOTf (Silver Triflate) (5 mol%) in dry Dioxane. Stir for 5 mins in the dark (precipitation of AgCl indicates active cationic Au generation).

  • Substrate Addition: Add the alkenyl urea (1.0 equiv) to the catalyst mixture.

  • Reaction: Stir at 60 °C for 18 hours.

    • Note: For difficult 7-membered rings, switching to the bulkier ligand [Au{P(tBu)2(o-biphenyl)}]Cl (JohnPhos) can improve yields by enforcing the necessary bite angle.

  • Workup: Filter through a short silica plug to remove silver salts and gold. Evaporate solvent.

Method C: Hypervalent Iodine Oxidative Cyclization

Best for: Fused ring systems (e.g., indeno-diazepinones) and metal-free conditions. Mechanism: The iodine(III) reagent oxidizes the urea nitrogen (forming an N-I bond) or activates the alkene, generating a radical cation or nitrenium ion intermediate that undergoes cyclization.

Protocol:

  • Reagents: Dissolve alkenyl urea (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE). TFE is critical as it stabilizes the radical cation intermediates.

  • Oxidant: Add PIFA (Phenyliodine bis(trifluoroacetate)) (1.2 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add saturated aqueous NaHCO3 and Na2S2O3 (to reduce residual iodine species).

  • Extraction: Extract with DCM (3x).

Part 4: Mechanistic Visualization (Palladium Cycle)

Understanding the Pd-cycle is crucial for troubleshooting. If the 7-membered ring fails to form, the cycle usually stalls at the Carbopalladation or Reductive Elimination stage.

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Substrate Coordination) OxAdd->LigEx + Urea Substrate - Base/HBr CarboPd Carbopalladation (Alkene Insertion) LigEx->CarboPd Syn-Insertion RedElim C-N Bond Formation (Reductive Elimination) CarboPd->RedElim 7-endo-trig RedElim->Pd0 - Product Product Diazepinone Product RedElim->Product

Figure 2: Catalytic cycle for Pd-mediated carboamination.[1][2] The 7-endo-trig step is the selectivity-determining step.

Part 5: Troubleshooting & Critical Control Points

ProblemProbable CauseCorrective Action
No Reaction (Pd) Catalyst poisoning or inactive Pd source.Switch from Pd2(dba)3 to Pd(OAc)2. Ensure P(2-furyl)3 is fresh (it oxidizes easily).
Isomerization (Alkene migration)

-hydride elimination is faster than cyclization.
Increase ligand concentration. Lower temperature slightly. Ensure base (NaOtBu) is dry.
5-exo Product Dominates Baldwin's rules favor 5-ring.Add substituents to the tether (Thorpe-Ingold effect) to pre-organize the conformation for 7-endo attack.
Low Yield (Gold) Catalyst decomposition.Perform reaction in the dark (Ag salts are light sensitive). Switch to JohnPhos ligand.

References

  • Wolfe, J. P. (2020). "Palladium-Catalyzed Carboamination of Alkenes." MDPI: Palladium-Catalyzed Benzodiazepines Synthesis. Available at: [Link]

  • Han, X., & Widenhoefer, R. A. (2006).[3][4] "Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates." Angewandte Chemie International Edition. Available at: [Link]

  • Antonchick, A. P., & Muñiz, K. (2009). "A convenient approach to fused indeno-1,4-diazepinones through hypervalent iodine chemistry."[5] Journal of Organic Chemistry. Available at: [Link]

  • Neyyappadath, R. M., et al. (2013). "A quick and flexible synthetic approach to enureas via Pd-catalyzed C-N coupling."[6][7] RSC Advances. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 1,3-Diazepin-2-one Derivatives

Introduction: The Significance of 1,3-Diazepin-2-one Scaffolds in Medicinal Chemistry The 1,3-diazepin-2-one core is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in the field...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1,3-Diazepin-2-one Scaffolds in Medicinal Chemistry

The 1,3-diazepin-2-one core is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its unique three-dimensional architecture allows for the presentation of substituents in distinct spatial orientations, making it an attractive framework for designing molecules that can interact with a variety of biological targets. Derivatives of 1,3-diazepin-2-one have demonstrated a broad spectrum of pharmacological activities, including their use in the treatment of cardiovascular disorders and as potent inhibitors of cytidine deaminase.[1] The development of robust and scalable synthetic methods to access a diverse range of these derivatives is therefore a critical endeavor for medicinal chemists and process development scientists.

This guide provides an in-depth technical overview of scalable synthesis methods for 1,3-diazepin-2-one derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating and detailed protocols, and ground our discussion in authoritative references.

Strategic Approaches to the 1,3-Diazepin-2-one Core

Several synthetic strategies have been developed to construct the 1,3-diazepin-2-one ring system. This guide will focus on three prominent and scalable methods:

  • Ring Expansion of Tetrahydropyrimidin-2-ones: A powerful and versatile method that allows for the introduction of diverse functionalities.

  • Intramolecular Cyclization Strategies: Including transition-metal-catalyzed reactions for the formation of benzo-fused derivatives.

  • Ring-Closing Metathesis (RCM): An efficient approach for the synthesis of the core unsaturated 1,3-diazepin-2-one ring.

Each of these strategies offers distinct advantages in terms of substrate scope, scalability, and the types of derivatives that can be accessed.

Method 1: Ring Expansion of Tetrahydropyrimidin-2-ones

The ring expansion of readily accessible 1,2,3,4-tetrahydropyrimidin-2-one precursors is arguably one of the most general and scalable methods for the synthesis of a wide array of functionalized 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones.[1][2] This strategy is particularly powerful due to the modular nature of the starting material synthesis, which allows for the introduction of diversity at multiple positions of the resulting diazepine ring.

Causality and Mechanistic Insight

The ring expansion is typically initiated by a nucleophilic attack on a suitably activated tetrahydropyrimidine. The generally accepted mechanism proceeds through a series of well-defined steps:

  • Deprotonation: The N(1)-H of the tetrahydropyrimidin-2-one is deprotonated by a base (often the nucleophile itself or an added base).

  • Intramolecular Substitution: The resulting anion undergoes an intramolecular nucleophilic substitution of a leaving group (e.g., mesylate, tosylate, or halide) located on a substituent at the C4 position, forming a strained bicyclic cyclopropane intermediate.

  • Nucleophilic Ring Opening: The nucleophile then attacks one of the carbons of the cyclopropane ring, leading to the cleavage of the zero-bridge and the formation of the seven-membered 1,3-diazepine ring.

  • Protonation: Subsequent protonation yields the final 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-one derivative.

The diastereoselectivity of the final product is dependent on the nature of the nucleophile and the reaction conditions, which can often be tuned to favor a specific isomer.[3]

Visualizing the Ring Expansion Workflow

Ring_Expansion_Workflow cluster_0 Starting Material Synthesis cluster_1 Ring Expansion Protocol A Three-Component Condensation (e.g., Aldehyde, Urea, β-Ketoester analog) B Functional Group Interconversion (e.g., Hydroxymethyl -> Mesyloxymethyl) A->B Multi-step synthesis C Deprotonation of Tetrahydropyrimidine B->C Input to Ring Expansion D Intramolecular Cyclization (Formation of Bicyclic Intermediate) C->D E Nucleophilic Ring Opening D->E F Final Product: 1,3-Diazepin-2-one Derivative E->F

Caption: Workflow for the synthesis of 1,3-diazepin-2-ones via ring expansion.

Detailed Protocol: Scalable Synthesis of a Functionalized Tetrahydro-1,3-diazepin-2-one

This protocol is a representative example of a nucleophile-mediated ring expansion of a 4-(mesyloxymethyl)-tetrahydropyrimidin-2-one.

Materials:

  • 4-(Mesyloxymethyl)-tetrahydropyrimidin-2-one derivative

  • Nucleophile (e.g., sodium cyanide, sodium diethyl malonate, sodium thiophenolate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the 4-(mesyloxymethyl)-tetrahydropyrimidin-2-one derivative (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

  • Addition of Nucleophile: Add the desired nucleophile (1.5 - 2.0 eq) to the solution at room temperature under a constant stream of nitrogen. For solid nucleophiles, they can be added directly. For liquid or sensitive nucleophiles, they should be added via syringe.

  • Reaction Monitoring: The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-diazepin-2-one derivative.

Data Summary Table: Ring Expansion Reactions

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
4-(Mesyloxymethyl)-6-phenyl-tetrahydropyrimidin-2-oneNaCNMeCNReflux3-9Variable[4]
4-(Mesyloxymethyl)-6-methyl-tetrahydropyrimidin-2-oneSodium diethyl malonateTHFRT-90[1]
4-(Mesyloxymethyl)-6-phenyl-tetrahydropyrimidin-2-onePotassium phthalimideMeCNReflux196[1]
4-(Mesyloxymethyl)-6-phenyl-tetrahydropyrimidin-2-oneSodium thiophenolateTHFRT296[1]

Method 2: Intramolecular Cyclization Strategies

For the synthesis of specific classes of 1,3-diazepin-2-one derivatives, particularly benzo-fused analogs, intramolecular cyclization reactions offer a powerful and direct approach. A notable example is the intramolecular Heck reaction.

Causality and Mechanistic Insight

The intramolecular Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide/triflate and an alkene within the same molecule. In the context of 1,3-benzodiazepin-2-one synthesis, this involves the cyclization of a suitably functionalized acyclic urea precursor.

The catalytic cycle of the Heck reaction generally involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl or vinyl halide/triflate to form a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene moiety of the same molecule coordinates to the Pd(II) center and undergoes migratory insertion, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the cyclized product and a hydrido-palladium(II) complex.

  • Reductive Elimination: The hydrido-palladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, completing the cycle.

The choice of palladium catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity.

Visualizing the Intramolecular Heck Reaction Workflow

Heck_Reaction_Workflow cluster_0 Acyclic Precursor Synthesis cluster_1 Intramolecular Heck Cyclization A Synthesis of Functionalized Amine B Urea Formation with an o-Halogenated Aryl Isocyanate A->B C Oxidative Addition of Pd(0) B->C Input to Cyclization D Migratory Insertion C->D Catalytic Cycle E β-Hydride Elimination D->E Catalytic Cycle F Reductive Elimination E->F Catalytic Cycle G Final Product: 1,3-Benzodiazepin-2-one E->G Product Formation F->C Catalytic Cycle

Caption: Workflow for intramolecular Heck synthesis of 1,3-benzodiazepin-2-ones.

Detailed Protocol: Synthesis of a 1,3-Benzodiazepin-2-one via Intramolecular Heck Reaction

This protocol is based on the synthesis of functionalized 1,3-benzodiazepin-2-ones from acyclic urea precursors.[5]

Materials:

  • Acyclic urea precursor with an o-iodoaryl group and an appropriately positioned alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, Ag₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the acyclic urea precursor (1.0 eq), the palladium catalyst (e.g., 5-10 mol%), and the phosphine ligand (e.g., 10-20 mol%).

  • Solvent and Base Addition: Evacuate and backfill the tube with an inert gas. Add the anhydrous solvent and the base (2.0-3.0 eq) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction and Concentration: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,3-benzodiazepin-2-one.

Data Summary Table: Intramolecular Heck Reaction

SubstrateCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
N-(2-iodophenyl)-N'-(alkenyl)ureaPd(OAc)₂/PPh₃Ag₂CO₃THF6570-85[5]
N-(2-iodobenzyl)-N'-(alkenyl)ureaPd₂(dba)₃/P(o-tol)₃K₂CO₃DMF10065-80[5]

Method 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic structures, including the seven-membered 1,3-diazepin-2-one ring. This method is particularly useful for accessing the unsaturated core, which can be further functionalized.

Causality and Mechanistic Insight

RCM is a catalytic reaction that involves the intramolecular redistribution of carbon-carbon double bonds, mediated by a transition metal catalyst, typically based on Ruthenium (e.g., Grubbs' catalysts) or Molybdenum. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates.

For the synthesis of a 1,3-diazepin-2-one, a diallyl urea derivative is typically used as the starting material. The catalyst facilitates the formation of a new double bond within the seven-membered ring, with the concomitant release of ethylene as a byproduct. The efficiency of the reaction is highly dependent on the choice of catalyst and the reaction conditions, including solvent and temperature.

Visualizing the Ring-Closing Metathesis Workflow

RCM_Workflow cluster_0 Substrate Preparation cluster_1 Ring-Closing Metathesis A Synthesis of Diallyl Urea Derivative B Coordination of Catalyst to Alkene A->B Input to RCM C Formation of Metallacyclobutane B->C D Cycloreversion and Ethylene Release C->D D->B Catalyst Turnover E Final Product: Unsaturated 1,3-Diazepin-2-one D->E

Caption: Workflow for the synthesis of 1,3-diazepin-2-ones via RCM.

Detailed Protocol: Synthesis of 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one via RCM

This protocol describes an efficient synthesis of the parent unsaturated 1,3-diazepin-2-one ring.[6]

Materials:

  • 1,3-Diallylurea

  • Benzoyl chloride

  • Pyridine

  • Grubbs' second-generation catalyst or other suitable RCM catalyst

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Protection of Diallylurea: Dissolve 1,3-diallylurea (1.0 eq) in anhydrous pyridine and cool to 0 °C. Add benzoyl chloride (2.2 eq) dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N,N'-bis-benzoyl-1,3-diallylurea.

  • Ring-Closing Metathesis: Dissolve the protected diallylurea (1.0 eq) in anhydrous and degassed DCM. Add the RCM catalyst (e.g., 1-5 mol%) and heat the mixture to reflux under an inert atmosphere. Monitor the reaction for the consumption of the starting material and the evolution of ethylene.

  • Deprotection: After completion of the RCM reaction, concentrate the mixture. The crude protected diazepinone can be deprotected by treatment with a strong acid, such as 8N HCl in dioxane, at elevated temperatures.[6]

  • Neutralization and Extraction: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude product by recrystallization or column chromatography to obtain 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one.

Data Summary Table: Ring-Closing Metathesis

SubstrateCatalyst (mol%)SolventTemperature (°C)Yield (%) (RCM step)Reference
N,N'-bis-benzoyl-1,3-diallylureaGrubbs' II (1)DCM40>95[6]
N,N'-bis-benzoyl-1,3-diallylureaZhan 1b (1)DCM40High[6]

Conclusion and Future Outlook

The synthesis of 1,3-diazepin-2-one derivatives is a dynamic area of research with significant implications for drug discovery. The methods outlined in this guide—ring expansion, intramolecular cyclization, and ring-closing metathesis—represent scalable and versatile strategies for accessing a wide range of these important heterocyclic compounds. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. As our understanding of the biological roles of 1,3-diazepin-2-one derivatives continues to grow, the development of even more efficient, stereoselective, and environmentally benign synthetic methods will remain a key focus for the scientific community.

References

  • Shutalev, A. D., & Pletnev, A. A. (2011). Synthesis of functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles via ring expansion and ring expansion/ring contraction of tetrahydropyrimidines. Organic & Biomolecular Chemistry, 9(21), 7436-7447. [Link]

  • Shutalev, A. D., & Fesenko, A. A. (2011). Synthesis of diazepinones via ring expansion. RSC Publishing.
  • Fesenko, A. A., & Shutalev, A. D. (2013). General synthesis of alkyl 2,3,6,7-tetrahydro-1,3-diazepine-5-carboxylates via nucleophile-mediated ring expansion of 4-chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones. Molbank, 2013(4), M809. [Link]

  • Kumar, A., & Kumar, S. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. Molecules, 28(7), 3196. [Link]

  • Fesenko, A. A., et al. (2015). Diastereoselectivity in the Ring Expansion of Tetrahydropyrimidin-2-ones into Tetrahydro-1H-1,3-diazepin-2-ones. Proceedings, 1(1), 1.
  • Pore, S. K., et al. (2019). Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation. RSC advances, 9(62), 36243-36249. [Link]

  • Mori, M., et al. (1998). A novel synthesis of 1,3-benzodiazepin-2-ones using intramolecular Heck reaction. Heterocycles, 48(7), 1331-1334. [Link]

Sources

Method

Application Note: Precision N-Alkylation of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one

This Application Note is structured to provide a comprehensive, field-validated guide for the N-alkylation of 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one (CAS 72331-40-9). This scaffold, a seven-membered unsaturated cyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the N-alkylation of 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one (CAS 72331-40-9). This scaffold, a seven-membered unsaturated cyclic urea, serves as a critical pharmacophore in peptidomimetics and HIV protease inhibitors due to its ability to constrain peptide backbone conformations.

Executive Summary

The 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one scaffold presents unique synthetic challenges due to its seven-membered ring strain and the electronic character of the cyclic urea moiety. Unlike acyclic ureas, the cis-conformation enforced by the ring increases the nucleophilicity of the nitrogen atoms upon deprotonation, yet steric crowding at the peri-positions (C4 and C7) can hinder reactivity.

This guide details three optimized protocols:

  • Method A: Thermodynamic control for Mono-N-alkylation.

  • Method B: Exhaustive Bis-N-alkylation.

  • Method C: Phase-Transfer Catalysis (PTC) for labile electrophiles.

Strategic Analysis & Mechanistic Insight

Structural Considerations

The target molecule possesses C2v symmetry (if unsubstituted). The urea N-H protons typically exhibit a pKa of 20–24 in DMSO.

  • Acidity: The N-H is sufficiently acidic to be deprotonated by sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Regioselectivity: In the unsubstituted parent, N1 and N3 are equivalent. The challenge lies in stopping at the mono-alkylated stage, as the electron-donating effect of the first alkyl group can slightly enhance the nucleophilicity of the second nitrogen (inductive effect), potentially leading to over-alkylation.

  • Chemoselectivity (N- vs. O-Alkylation): While the urea oxygen is a hard nucleophile, N-alkylation is thermodynamically favored. However, under kinetic conditions with hard electrophiles (e.g., MeI, MOM-Cl), O-alkylation is a competing pathway.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision nodes for selecting the correct base and solvent system.

ReactionPathway Start 1,3,4,7-Tetrahydro- 1,3-diazepin-2-one Deprotonated Mono-Anion Species (N- Metal+) Start->Deprotonated Base (NaH/LiHMDS) TS_N TS: N-Attack (Soft/Thermodynamic) Deprotonated->TS_N R-X (Standard) TS_O TS: O-Attack (Hard/Kinetic) Deprotonated->TS_O Hard Electrophile (e.g., MeOTf) MonoProduct Mono-N-Alkyl Product (Target A) TS_N->MonoProduct Major Pathway O_Product O-Alkyl Imidate (Impurity) TS_O->O_Product Side Reaction BisProduct Bis-N,N'-Dialkyl Product (Target B) MonoProduct->BisProduct Excess Base/R-X

Figure 1: Mechanistic pathway for the alkylation of cyclic ureas, highlighting the bifurcation between thermodynamic N-alkylation and kinetic O-alkylation.[1]

Experimental Protocols

Protocol A: Controlled Mono-N-Alkylation (NaH/DMF)

Objective: Introduce a single alkyl group while minimizing bis-alkylation. Mechanism: Uses stoichiometric control and low temperature to differentiate the reaction rates of the neutral precursor vs. the mono-alkylated product.

Reagents:

  • Substrate: 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.05 equiv)

  • Electrophile: Alkyl Halide (0.95 - 1.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add the cyclic urea substrate and dissolve in anhydrous DMF. Cool to 0 °C (ice bath).

  • Deprotonation: Add NaH portion-wise over 15 minutes. Evolution of H₂ gas will be observed.

    • Critical Checkpoint: Allow the mixture to stir at 0 °C for 30 minutes, then warm to RT for 30 minutes to ensure complete formation of the mono-anion. The solution typically turns clear or slightly yellow.

  • Alkylation: Re-cool to 0 °C . Add the alkyl halide (dissolved in minimal DMF) dropwise via syringe pump or addition funnel over 30 minutes.

    • Why? Slow addition ensures the concentration of electrophile remains low, favoring reaction with the abundant unreacted anion rather than the mono-product.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by TLC/LC-MS.

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically MeOH/DCM gradients) is required to separate mono-product from unreacted starting material.

Protocol B: Exhaustive Bis-N-Alkylation

Objective: Symmetrical functionalization of both nitrogen atoms.

Reagents:

  • Substrate: 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one (1.0 equiv)

  • Base: NaH (2.5 equiv) or KHMDS (2.5 equiv)

  • Electrophile: Alkyl Halide (2.5 - 3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.5 M)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (washed with hexanes to remove oil if necessary) in THF at 0 °C. Add the substrate solution dropwise.

  • Activation: Stir at RT for 1 hour. For difficult substrates, heating to 40 °C for 30 mins may be required to deprotonate the second nitrogen, which is less acidic due to sterics and electronics.

  • Addition: Add excess electrophile (2.5+ equiv) in one portion.

  • Heating: Heat the reaction to 60 °C for 4–12 hours.

    • Note: Bis-alkylation is significantly slower than mono-alkylation.

  • Workup: Standard aqueous workup.

Protocol C: Phase-Transfer Catalysis (Mild Conditions)

Objective: Alkylation of substrates sensitive to strong bases or high temperatures.

Reagents:

  • Base: 50% aqueous NaOH or solid KOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or BTEAC (Benzyltriethylammonium chloride) (5-10 mol%).

  • Solvent: Toluene or DCM.

Procedure:

  • Dissolve substrate and electrophile in Toluene.

  • Add the phase transfer catalyst.

  • Add the base (solid KOH or aq NaOH) and stir vigorously at RT or 40 °C.

  • Mechanism: The catalyst shuttles the hydroxide anion into the organic phase (or the deprotonated urea into the interface), facilitating reaction without anhydrous conditions.

Data Summary & Troubleshooting

Table 1: Optimization Parameters for Regioselectivity

ParameterMono-Alkylation TargetBis-Alkylation TargetRationale
Stoichiometry (Base) 1.0 - 1.05 equiv2.2 - 3.0 equivExcess base in mono-synthesis promotes di-anion formation.
Stoichiometry (R-X) 0.95 - 1.0 equiv2.5 - 5.0 equivLimiting electrophile prevents over-alkylation.
Temperature 0 °C

RT
RT

60-80 °C
Second alkylation has a higher activation energy barrier.
Concentration Dilute (0.1 - 0.2 M)Concentrated (0.5 - 1.0 M)Dilution favors mono-reaction kinetics.
Addition Mode Slow, DropwiseBolus / One-portionSlow addition maintains low [R-X] relative to nucleophile.
Common Issues & Solutions
  • Problem: Low conversion to Bis-product.

    • Solution: The second deprotonation is sluggish. Switch to a stronger base like LiHMDS in THF, or add 18-crown-6 if using K2CO3/DMF to enhance cation dissociation.

  • Problem: O-Alkylation observed (Imidate formation).

    • Solution: This occurs with "hard" electrophiles (e.g., sulfonates) or in polar aprotic solvents that solvate the cation too well, leaving the oxygen "naked". Switch to a non-polar solvent (Toluene) with PTC (Method C) or use a softer leaving group (Iodide vs Triflate).

  • Problem: Hydrolysis of the ring.

    • Solution: Avoid prolonged heating with aqueous bases. Ensure anhydrous conditions for Method A/B.

References

  • National Institutes of Health (NIH). (2020). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer. Organic Letters. Retrieved from [Link]

  • MDPI. (2022).[2] Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules. Retrieved from [Link][3]

  • Royal Society of Chemistry. (2011). Synthesis of functionalized tetrahydro-1,3-diazepin-2-ones via ring expansion. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001096318A1 - Cyclic urea compounds and preparation thereof.

Sources

Application

Application Note: Synthesis of Seven-Membered Cyclic Ureas (1,3-Diazepan-2-ones) Using Phosgene Equivalents

This Application Note is designed for medicinal chemists and process engineers focusing on the synthesis of 1,3-diazepan-2-ones (seven-membered cyclic ureas). It addresses the specific thermodynamic and kinetic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the synthesis of 1,3-diazepan-2-ones (seven-membered cyclic ureas). It addresses the specific thermodynamic and kinetic challenges of "medium-sized" ring formation using safer phosgene equivalents.

Abstract & Strategic Analysis

The 1,3-diazepan-2-one scaffold is a critical pharmacophore in HIV protease inhibitors (e.g., Mozenavir/DMP-450) and CGRP receptor antagonists. While five- and six-membered rings form readily, seven-membered rings sit at the threshold of "medium-sized" rings, suffering from significant transannular strain and unfavorable entropy (


).

The Core Challenge: The reaction of a 1,4-diamine with a carbonyl source is a competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired).

  • Kinetic Control: Intermolecular reaction rates scale with concentration (

    
    ).
    
  • Thermodynamic Control: Intramolecular cyclization is first-order (

    
    ).
    

Therefore, the success of this protocol relies on the Ruggli-Ziegler Dilution Principle: Maintaining a low instantaneous concentration of the active intermediate to favor the first-order intramolecular pathway.

Reagent Selection Guide: Phosgene Equivalents

Phosgene gas is the atom-economic standard but poses severe safety risks. We evaluate three solid equivalents based on reactivity, safety, and downstream processing.

FeatureTriphosgene (BTC) 1,1'-Carbonyldiimidazole (CDI) Disuccinimidyl Carbonate (DSC)
Physical State Crystalline SolidCrystalline Solid (Hygroscopic)Crystalline Solid
Reactivity High (Generates Phosgene in situ)Moderate (Acyl imidazole intermediate)Mild (Activated ester)
Atom Economy High (1 mol BTC = 3 mol Phosgene)ModerateLow
Byproducts HCl (Requires base scavenger)Imidazole (Water soluble)N-Hydroxysuccinimide (Water soluble)
Primary Use Case Scale-up; Sterically hindered aminesGreen chemistry; Acid-sensitive substratesLate-stage functionalization; High-value substrates
Toxicity High (Generates toxic gas)LowLow
Decision Framework

The following logic gate determines the optimal reagent for your specific substrate.

ReagentSelection Start Substrate Analysis AcidSensitive Is substrate acid-sensitive? Start->AcidSensitive Yes Yes AcidSensitive->Yes Avoid HCl No No AcidSensitive->No StericHindrance Are amines sterically hindered? StericHindrance->Yes Needs Potency StericHindrance->No Scale Scale > 100g? Scale->Yes Scale->No Triphosgene PROTOCOL A: Triphosgene (High Reactivity, Strict Temp Control) CDI PROTOCOL B: CDI (Mild, Imidazole Byproduct) DSC PROTOCOL C: DSC (Ultra-Mild, High Selectivity) Yes->Triphosgene Yes->Triphosgene Yes->CDI No->StericHindrance No->Scale No->DSC

Figure 1: Decision matrix for selecting the appropriate phosgene equivalent based on substrate properties and scale.

Experimental Protocols

Protocol A: Triphosgene-Mediated Cyclization (The Standard)

Best for: Robust substrates, scale-up, and hindered amines. Mechanism: Triphosgene decomposes into phosgene upon nucleophilic attack. The reaction proceeds via an isocyanate intermediate.[1]

Safety Critical: Perform in a well-ventilated fume hood. Triphosgene generates phosgene gas on contact with moisture or nucleophiles.

Materials:

  • Substrate: 1,4-Diamine (1.0 equiv)

  • Reagent: Triphosgene (0.35 - 0.40 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

Step-by-Step Methodology:

  • Preparation of Amine Solution: Dissolve the 1,4-diamine (10 mmol) and DIPEA (30 mmol) in anhydrous DCM (100 mL). Cool to 0°C under Argon/Nitrogen atmosphere.

  • Preparation of Triphosgene Solution: In a separate vial, dissolve Triphosgene (3.5 mmol, 0.35 equiv) in DCM (10 mL).

  • Controlled Addition (The Critical Step):

    • Why: To enforce high dilution, the carbonyl source must be the limiting reagent at any specific moment.

    • Action: Add the Triphosgene solution dropwise to the amine solution over 30–60 minutes using a syringe pump or pressure-equalizing addition funnel. Maintain temperature at 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check for disappearance of starting material by TLC/LC-MS.[3] Look for the urea peak (M+26 relative to diamine).

  • Quenching: Quench carefully with saturated aqueous NaHCO₃.

  • Workup: Separate phases. Wash organic layer with 1M HCl (if product is not basic) and brine. Dry over Na₂SO₄.[4][5]

Protocol B: CDI-Mediated Cyclization (Green & Acid-Free)

Best for: Acid-sensitive protecting groups (e.g., Boc, acetals). Mechanism: Formation of an intermediate bis-acylimidazole, followed by nucleophilic displacement.

Materials:

  • Substrate: 1,4-Diamine (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)

  • Solvent: Anhydrous THF or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation: Dissolve CDI (1.1 equiv) in anhydrous THF (concentration ~0.1 M).

  • Addition: Add the diamine (1.0 equiv) dissolved in THF slowly to the CDI solution at RT.

    • Note: Unlike Triphosgene, we often add the amine to the CDI to ensure the intermediate mono-acylimidazole forms first.

  • Cyclization Drive:

    • Challenge: The second displacement (ring closure) is slower than the first.

    • Action: If LC-MS shows the intermediate carbamoylimidazole (M+94), heat the reaction to reflux (60–80°C) for 4–12 hours.

  • Workup: Evaporate solvent. Redissolve in EtOAc. Wash with water (removes imidazole byproduct) and brine.

Protocol C: DSC-Mediated Cyclization (Mild & Selective)

Best for: Late-stage functionalization where harsh conditions must be avoided.

Step-by-Step Methodology:

  • Dissolve 1,4-diamine (1.0 equiv) in MeCN or DCM (0.05 M - High Dilution).

  • Add TEA (2.2 equiv).

  • Add DSC (1.1 equiv) as a solid in one portion (kinetics are slow enough to avoid immediate polymerization if dilution is sufficient).

  • Stir at RT for 16 hours.

  • Purification: The byproduct N-hydroxysuccinimide (NHS) is water-soluble.[4] Wash organic layer with water/bicarbonate.[4][6]

Mechanistic Validation & Troubleshooting

Mechanism of Ring Closure

Understanding the pathway helps troubleshoot "stalled" reactions.

ReactionMechanism Diamine 1,4-Diamine Activation Activation (Attack on BTC/CDI) Diamine->Activation Intermediate Intermediate (Isocyanate or Carbamoyl Imidazole) Activation->Intermediate -LG Cyclization Cyclization (Intramolecular Attack) Intermediate->Cyclization High Dilution (k1) Polymer Polymerization (Intermolecular Attack) Intermediate->Polymer High Conc. (k2[M])

Figure 2: Kinetic competition between ring closure and polymerization. High dilution favors the upper path.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Oligomers/Polymers detected Concentration too high.Increase solvent volume (0.01 M). Use syringe pump for slower addition.
Mono-acylated intermediate persists Cyclization energy barrier too high.Switch from DCM to 1,2-Dichloroethane (DCE) or Toluene and reflux. Add DMAP (cat.) for CDI reactions.
Low Yield Hydrolysis of reagent.Ensure solvents are anhydrous. Check reagent quality (CDI hydrolyzes to imidazole + CO2).

References

  • Lam, P. Y. S., et al. "Rational design of potent, bioavailable, nonpeptide cyclic ureas as HIV protease inhibitors." Science, 1994, 263(5145), 380-384.

  • BenchChem. "Comparison of Phosgene Equivalents: Triphosgene, CDI, and DSC." BenchChem Technical Guides, 2025.

  • Sigma-Aldrich. "Phosgene and Substitutes: Technical Bulletin." Merck/Sigma-Aldrich.

  • Baucom, K. D., et al. "1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization."[7] Organic Letters, 2016, 18(3), 560-563.[7]

  • Organic Syntheses. "Synthesis of Urea Derivatives using Triphosgene." Org.[5][7][8][9] Synth., 2024, 101, 274-294.[5] [5]

Sources

Method

Protocol for Pd-catalyzed coupling on diazepinone scaffolds

Application Note: High-Fidelity Pd-Catalyzed Cross-Coupling Protocols for 1,4-Benzodiazepin-2-one Scaffolds Abstract The 1,4-benzodiazepin-2-one (BZD) is a "privileged structure" in medicinal chemistry, serving as the co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Pd-Catalyzed Cross-Coupling Protocols for 1,4-Benzodiazepin-2-one Scaffolds

Abstract

The 1,4-benzodiazepin-2-one (BZD) is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Diazepam), anticonvulsants, and antitumor agents.[1] However, late-stage functionalization of the BZD core is often hampered by the Lewis basicity of the N4-imine and N1-amide, which can poison palladium catalysts. This Application Note provides three optimized, field-validated protocols for the regioselective functionalization of halogenated BZD scaffolds. We focus on overcoming catalyst deactivation and achieving high turnover frequencies (TOF) in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction & Mechanistic Strategy

The Challenge: Scaffold Interference

The BZD scaffold presents a unique challenge for transition-metal catalysis due to its "soft" coordination sites.

  • N4-Imine: A strong

    
    -donor that can displace phosphine ligands from Pd(II) intermediates, leading to the formation of inactive [Pd(Ar)(BZD)L] complexes (catalyst resting state).
    
  • N1-Amide: While less basic, the N1-H (pKa ~12-13) can be deprotonated by bases used in coupling (e.g.,

    
    ), creating an amidate anion that competes as a nucleophile or poisons the metal center.
    
The Solution: Steric Bulk & Base Selection

To bypass these issues, our protocols utilize:

  • Bulky, Electron-Rich Ligands (e.g., XPhos, BrettPhos): These prevent N4-coordination via steric shielding and facilitate oxidative addition into electron-rich aryl chlorides.

  • Weak Inorganic Bases (e.g.,

    
    , 
    
    
    
    ):
    Essential for Suzuki and Sonogashira couplings to maintain the N1-H protonation state (unless N1-functionalization is the target) and prevent side reactions.

Mechanistic Workflow & Decision Tree

The following decision tree guides the selection of conditions based on the specific halogenated position (C7/C8 vs. N1) and the desired bond formation.

BZD_Workflow Start Substrate Analysis: Halogenated BZD Scaffold Pos Target Position? Start->Pos C7 C7/C8-Halogen (Aryl Ring) Pos->C7 Aryl Halide (Br/Cl) N1 N1-H (Amide Nitrogen) Pos->N1 Amide N-H Reaction Desired Bond? C7->Reaction N_Arylation Protocol 2 (Modified): N-Arylation (Goldberg/Buchwald) N1->N_Arylation Aryl Halide Electrophile Suzuki Protocol 1: Suzuki-Miyaura (C-C Bond) Reaction->Suzuki Aryl/Vinyl Boronic Acid Buchwald Protocol 2: Buchwald-Hartwig (C-N Bond) Reaction->Buchwald Primary/Secondary Amine Sono Protocol 3: Sonogashira (C-C Alkyne) Reaction->Sono Terminal Alkyne

Figure 1: Strategic decision tree for Pd-catalyzed functionalization of Diazepinone scaffolds.

Validated Experimental Protocols

Protocol 1: C7-Arylation via Suzuki-Miyaura Coupling

Target: Introduction of biaryl diversity at the C7 position.

Rationale: Standard Pd(


)

often fails due to oxidation or N4-poisoning. We utilize

, a robust bidentate catalyst that resists displacement by the BZD nitrogen atoms. Dioxane/Water is used to solubilize the polar scaffold while dissolving the inorganic base.

Materials:

  • Substrate: 7-Bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the BZD substrate (1.0 mmol), aryl boronic acid (1.2 mmol),

    
     (2.0 mmol), and 
    
    
    
    (0.05 mmol).
  • Inertion: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 min).

    • Checkpoint: Monitor by LC-MS. The BZD starting material should disappear. If the reaction stalls, add 1 mol% fresh catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: If the BZD contains a free N1-H, use


 rather than stronger bases to prevent side-N-arylation if aryl halides are present in the mixture.
Protocol 2: C7-Amination via Buchwald-Hartwig Coupling

Target: Introduction of amino groups (morpholines, piperazines) at C7.

Rationale: C-N coupling on electron-deficient BZD rings is difficult. We employ BrettPhos Pd G3 or XPhos Pd G3 precatalysts. These bulky dialkylbiaryl phosphines facilitate reductive elimination and prevent the formation of stable Pd-amine complexes.

Materials:

  • Substrate: 7-Bromo-1,4-benzodiazepin-2-one (1.0 equiv)

  • Amine: Morpholine/Piperidine (1.2–1.5 equiv)

  • Catalyst: BrettPhos Pd G3 (2–4 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv - only if N1 is alkylated)
  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): If using separate Pd(OAc)2 and Ligand, stir them in solvent for 5 mins at 60°C to form the active species. If using G3 precatalyst, skip this.

  • Loading: Add BZD (0.5 mmol), Base (1.0 mmol), and Catalyst (0.02 mmol) to a vial inside a glovebox or under strict Ar flow.

  • Addition: Add the amine (0.6 mmol) and solvent (2 mL).

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad (eluting with DCM). Concentrate and purify.

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion Catalyst poisoning by N4Switch to BrettPhos (bulkier) or increase temp to 120°C.
Dehalogenation

-hydride elimination
Avoid primary alcohols as solvent; use t-Amyl alcohol or Dioxane .
N1-Arylation Competitive N-H reactionProtect N1 (Methyl/Boc) prior to coupling or use weaker base (

).
Protocol 3: Sonogashira Coupling (Copper-Free)

Target: Alkynylation at C7 without Cu-mediated homocoupling.

Rationale: Copper co-catalysts can sometimes complex with the diazepine ring or promote Glaser homocoupling of the alkyne. A Cu-free protocol using XPhos allows for clean reaction at lower loadings.

Materials:

  • Substrate: 7-Iodo-1,4-benzodiazepin-2-one (Bromides react slower)

  • Alkyne: Phenylacetylene or Propargyl alcohol deriv. (1.5 equiv)[1]

  • Catalyst:

    
     (3 mol%) + XPhos  (6 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: MeCN or DMF[2]

Step-by-Step Procedure:

  • Mix: Combine Pd source, Ligand, Base, and Substrate in a vial.

  • Solvent: Add MeCN (degassed).

  • Alkyne: Add alkyne dropwise.

  • Heat: Stir at 80°C for 6 hours.

  • Note: If using 7-Bromo BZD, add 5 mol% CuI and switch base to

    
     (standard Sonogashira), but monitor for N-coordination.
    

Catalytic Cycle & Inhibition Pathways

Understanding the failure modes is critical for optimization. The diagram below illustrates the standard cycle versus the specific "Dead-End" pathways common in diazepinone chemistry.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X (BZD) Coord Substrate Coordination (Amine/Boronate) OxAdd->Coord Poison DEAD END: N4-Coordination Complex [L-Pd-Ar(BZD)] OxAdd->Poison N4-Imine Attack (If Ligand is not bulky) RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the competitive inhibition by the diazepine N4-nitrogen.

References

  • Review of Pd-Catalysis on Benzodiazepines

    • Beccalli, E. M., et al. (2020).[3] Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634.

  • Buchwald-Hartwig General Protocols

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Suzuki Coupling on Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira Coupling Conditions

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Sources

Application

Application Note: Rational Solvent Selection for Lipophilic Cyclic Ureas

Executive Summary The formulation and synthesis of lipophilic cyclic ureas present significant physicochemical challenges due to their rigid molecular architecture and high lipophilicity. This application note provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formulation and synthesis of lipophilic cyclic ureas present significant physicochemical challenges due to their rigid molecular architecture and high lipophilicity. This application note provides a comprehensive, self-validating methodology for selecting optimal solvent systems. By integrating Hansen Solubility Parameters (HSP) for in silico predictive modeling with rigorous thermodynamic empirical screening, researchers can systematically overcome solubility bottlenecks. This guide details the causality behind solvent interactions, step-by-step protocols for cosolvent optimization, and critical analytical self-validation techniques.

Theoretical Grounding: The Lipophilic Cyclic Urea Challenge

Cyclic ureas represent a highly potent class of pharmacophores, most notably recognized in the development of HIV-1 protease inhibitors (e.g., DMP 323, DMP 450, and SD146)[1][2][3]. The symmetric cyclic urea core provides an extremely rigid scaffold that acts as a transition-state mimetic, perfectly complementing the active site of target proteases[1].

However, this structural rigidity is a double-edged sword. To achieve high target affinity, these molecules are typically functionalized with bulky, lipophilic substituents (such as benzyl or allyl groups at the P1/P1' positions) to occupy hydrophobic enzymatic pockets[4]. This combination of a rigid hydrogen-bonding core and highly lipophilic peripheral groups results in exceptionally high crystal lattice energies and high partition coefficients (log P)[4][5]. Consequently, unmodified cyclic ureas exhibit notoriously poor aqueous solubility, which severely limits their oral bioavailability and complicates purification workflows[1][6].

Mechanistic Framework: Hansen Solubility Parameters (HSP)

To rationally select a solvent rather than relying on trial-and-error, we utilize the Hansen Solubility Parameter (HSP) framework. HSP expands upon the Hildebrand solubility theory by dividing the total cohesive energy density of a molecule into three distinct intermolecular forces[7][8]:

  • Dispersion Forces (

    
    ):  Van der Waals interactions driven by the lipophilic substituents.
    
  • Polarity (

    
    ):  Permanent dipole-dipole interactions.
    
  • Hydrogen Bonding (

    
    ):  Electron exchange interactions, heavily influenced by the urea core's ability to act as a strong hydrogen bond donor and acceptor.
    

The Causality of Solvation: A solvent will successfully dissolve a lipophilic cyclic urea if its HSP coordinates are close to those of the solute in three-dimensional space. This proximity is calculated as the interaction distance (


):


If

is less than the interaction radius of the solute (

), the solvent is deemed effective[9]. Furthermore, this model explains the causality behind cosolvent synergy : blending two "poor" solvents (one with a high

and one with a low

) can yield a mixture whose weighted average HSP perfectly aligns with the target cyclic urea[10].

Workflow Visualization

Workflow API Lipophilic Cyclic Urea (High logP, Rigid Lattice) HSP Hansen Space Mapping (δD, δP, δH Calculation) API->HSP Solvents Solvent Library Selection (Targeting Ra < R0) HSP->Solvents Empirical Isothermal Shake-Flask Equilibration (48h) Solvents->Empirical Analysis HPLC-UV Quantification (Wide Dynamic Range) Empirical->Analysis XRPD Solid-State Validation (XRPD for Polymorphism) Analysis->XRPD Self-Validation Optimization Co-Solvent Blending (Weighted HSP Tuning) XRPD->Optimization If Target Solubility Unmet Optimization->Empirical Iterative Refinement

Figure 1: Iterative, self-validating workflow for rational solvent selection using Hansen Solubility Parameters.

Experimental Protocols

Protocol A: In Silico HSP Mapping and Candidate Selection

Objective: Define the theoretical solubility sphere of the cyclic urea to narrow down the empirical testing matrix.

  • Structural Input: Input the SMILES string of the target cyclic urea into HSP calculation software (e.g., HSPiP using the Y-MB group contribution method)[8].

  • Parameter Generation: Compute the theoretical

    
    , 
    
    
    
    , and
    
    
    values for the API.
  • Solvent Library Filtering: Cross-reference the API's coordinates against a database of pharmaceutically acceptable (GRAS) solvents. Select 8–12 solvents that span a variety of

    
     values (including predicted "good" solvents inside the sphere, and "bad" solvents outside the sphere to establish boundary conditions).
    
Protocol B: Thermodynamic Solubility Screening & Self-Validation

Objective: Empirically determine intrinsic solubility while ensuring data integrity through a self-validating feedback loop.

  • Solid Dispensing: Weigh an excess amount of the cyclic urea (e.g., 50 mg) into 2 mL borosilicate glass vials.

    • Causality: Providing excess solid ensures the system reaches true thermodynamic equilibrium, measuring intrinsic solubility rather than transient kinetic dissolution.

  • Solvent Addition: Add 1.0 mL of the selected neat solvents or pre-calculated cosolvent blends to each vial.

  • Isothermal Equilibration: Seal the vials and agitate at a constant 37°C for 48 hours.

    • Causality: Lipophilic cyclic ureas possess high-energy crystal lattices that dissolve slowly. A 48-hour window prevents the underestimation of solubility caused by slow dissolution kinetics.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is strictly required. Lipophilic compounds readily adsorb to polar membrane matrices (like Nylon or PES) via hydrophobic interactions, which would strip the API from the solution and artificially lower the measured concentration.

  • Quantification: Analyze the filtrate via HPLC equipped with a High Dynamic Range Diode Array Detector (HDR-DAD).

    • Causality: Solubility across the solvent panel can vary by up to four orders of magnitude. Standard detectors require error-prone serial dilutions for highly soluble samples. An HDR-DAD provides a linear range up to 6,000 mAU, allowing simultaneous quantification of trace and highly concentrated samples without volumetric dilution errors[11].

  • Self-Validation (Solid-State Check): Recover the excess undissolved solid from Step 4, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transitions or form solvates, fundamentally changing the lattice energy. If the XRPD pattern changes from the starting material, the measured solubility corresponds to the new crystal form. This step self-validates that the thermodynamic data is accurately assigned to the intended API polymorph.

Data Presentation: HSP and Solubility Matrix

The following table summarizes the quantitative relationship between the calculated HSP parameters of a model lipophilic cyclic urea and its empirical solubility across various solvent classes.

Solvent / Component

(MPa

)

(MPa

)

(MPa

)

(Distance to API)
Empirical Solubility (mg/mL)
Model Cyclic Urea (API) 18.5 8.2 6.5 - -
Water15.516.042.337.2< 0.01
Ethanol15.88.819.414.11.2
Propylene Glycol16.89.423.317.20.8
PEG 40018.18.211.45.015.4
N-Methyl-2-pyrrolidone (NMP)18.012.37.24.3> 50.0
Optimized Blend (50% PEG 400 / 50% NMP)18.0510.259.33.542.8

Table 1: Correlation of Hansen Solubility Parameters with the empirical solubility of a highly lipophilic cyclic urea. Notice how the optimized cosolvent blend minimizes the interaction distance (


), resulting in synergistic solubilization.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Polymerization in Diazepine Synthesis

Topic: Minimizing polymerization side products in 1,5-benzodiazepine synthesis. Audience: Organic Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing polymerization side products in 1,5-benzodiazepine synthesis. Audience: Organic Chemists, Process Development Scientists. Reference ID: TS-DZP-OPT-04

Module 1: The Mechanistic Root Cause

Why does my reaction turn into tar?

In the condensation of o-phenylenediamine (OPD) with ketones (e.g., acetone, acetophenone) to form 1,5-benzodiazepines, you are fighting a competition between intramolecular cyclization (desired) and intermolecular propagation (polymerization).

The "Black Tar" Phenomenon

The formation of dark, viscous by-products is usually caused by two distinct pathways:

  • Oxidative Polymerization of OPD: o-Phenylenediamine is highly susceptible to oxidation by air, forming radical cations that couple to form azo-oligomers and phenazine-like polymers (polyOPDs). This is accelerated by light, metal ions, and high pH.

  • Acid-Catalyzed Oligomerization: In the presence of strong homogeneous mineral acids (HCl, H₂SO₄), the intermediate di-imine (Schiff base) is protonated. If cyclization is slow (steric hindrance), the protonated intermediate attacks another diamine molecule, initiating a chain growth (Ruggli-Ziegler principle).

Pathway Visualization

The following diagram illustrates the critical bifurcation point where the reaction succeeds or fails.

DiazepineMechanism Start o-Phenylenediamine + Ketone Inter Intermediate (Mono/Di-imine) Start->Inter Acid Cat. Oxid Oxidative Coupling Start->Oxid O2 / Light Cycle Intramolecular Cyclization Inter->Cycle Low Conc. Inert Atm. Polymer Poly-OPD / Oligomers (Black Tar) Inter->Polymer High Conc. Strong Acid Product 1,5-Benzodiazepine (Crystalline Solid) Cycle->Product Oxid->Polymer

Figure 1: Mechanistic bifurcation between the desired cyclization and the competing polymerization pathways.

Module 2: Troubleshooting & Diagnostics (FAQ)

Q1: The reaction mixture turned black immediately upon adding the catalyst. What happened?

Diagnosis: Rapid Oxidative Polymerization. Cause: Your o-phenylenediamine (OPD) was likely partially oxidized before the reaction started, or the reaction vessel had high oxygen content. OPD acts as a signaling agent via oxidative dimerization; even trace oxidation triggers a cascade. Solution:

  • Pre-treatment: Recrystallize OPD from ethanol containing a pinch of sodium dithionite (reducing agent) if it is not off-white.

  • Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.

  • Catalyst Switch: Move away from Lewis acids that are also oxidants (e.g., avoid FeCl₃ or Ce(IV) if you lack strict atmosphere control).

Q2: I see product formation by TLC, but it's trapped in a sticky gum.

Diagnosis: Oligomerization due to Concentration Effects. Cause: Violation of the Ruggli-Ziegler Dilution Principle . At high concentrations, the probability of an amine tail finding a ketone on a different molecule (intermolecular) is higher than finding the ketone on its own molecule (intramolecular). Solution:

  • Dilution: Increase solvent volume. For difficult substrates, use a high-dilution technique (add reactants dropwise to a large volume of catalyst/solvent).

  • Solvent Choice: Switch to acetonitrile or ethanol. Avoid solvent-free (neat) conditions for bulky ketones, as viscosity hinders the conformational change required for cyclization.

Q3: Why does using HCl/H₂SO₄ yield lower purity than solid acid catalysts?

Diagnosis: Non-selective Acid Catalysis. Cause: Strong homogeneous acids catalyze the self-condensation of the ketone (aldol-type polymerization) and the polymerization of the diamine simultaneously. They are too "harsh" and lack the shape-selectivity of porous catalysts. Solution: Adopt a Solid Acid Catalyst (see Module 3). These catalysts (e.g., H-MCM-22, Silica Sulfuric Acid) provide specific active sites that favor the geometry of the transition state for cyclization over the linear polymerization chain.

Module 3: Optimized Protocol (Solid Acid Catalysis)

This protocol minimizes polymerization by using Silica Sulfuric Acid (SSA) . This heterogeneous catalyst provides sufficient acidity for imine formation but prevents the "runaway" acidity that causes charring/tarring.

Comparative Performance Data
ParameterHomogeneous Acid (HCl/H₂SO₄)Solid Acid (SSA / Zeolite)
Yield 60–75%85–96%
Reaction Time 2–6 Hours15–60 Minutes
Side Products Polymeric Tar (Significant)Trace / None
Work-up Neutralization/Extraction (Messy)Filtration (Clean)
Reusability None3–5 Cycles
Step-by-Step Methodology

Reagents:

  • o-Phenylenediamine (10 mmol)

  • Ketone (e.g., Acetone, Acetophenone) (22 mmol - slight excess)

  • Catalyst: Silica Sulfuric Acid (SSA) (0.5 g) or H-MCM-22 Zeolite.

  • Solvent: Acetonitrile (10 mL) or Ethanol.

Workflow:

  • Catalyst Activation: If using Zeolite/Clay, activate at 100°C for 1 hour to remove pore-blocking water. SSA can be used as is.

  • Mixing: In a round-bottom flask, dissolve 10 mmol of o-phenylenediamine in 10 mL of Acetonitrile.

    • Critical Step: Ensure the solution is clear/pale yellow. If dark, recrystallize the amine.

  • Addition: Add 22 mmol of the ketone.

  • Catalysis: Add 0.5 g of Silica Sulfuric Acid.

  • Reaction: Stir at room temperature (for acetone) or reflux (for bulky ketones) for 30–60 minutes.

    • Monitor: Check TLC. The disappearance of the diamine spot indicates completion.

  • Isolation (The "Anti-Tar" Step):

    • Filter the reaction mixture to remove the solid catalyst.[1]

    • Evaporate the solvent from the filtrate.

    • Result: You should obtain a solid or crystalline crude product, not a tar.

  • Purification: Recrystallize from hot ethanol/water if necessary.

Diagnostic Decision Tree

Use this flow to determine the next step if your current synthesis is failing.

TroubleshootingFlow Start Start Diagnostics Observation Observe Reaction Mixture Start->Observation Tar Black Tar / Gum Observation->Tar Viscous Dark NoRxn No Product (SM remains) Observation->NoRxn Clear Solution Solid Precipitate Formed Observation->Solid Crystals CheckOx Check OPD Quality (Is it dark?) Tar->CheckOx Action3 Increase Temp or Catalyst Load NoRxn->Action3 Filter & Recrystallize Filter & Recrystallize Solid->Filter & Recrystallize CheckAcid Check Catalyst Acidity CheckOx->CheckAcid No (Pure) Action1 Recrystallize OPD + Use Inert Atm CheckOx->Action1 Yes (Oxidized) Action2 Switch to Solid Acid (Zeolite/SSA) CheckAcid->Action2 Homogenous Acid Used

Figure 2: Diagnostic decision tree for troubleshooting reaction failures.

References

  • Solid Acid Catalysis (H-MCM-22)

    • Title: Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C
    • Source: PMC / N
    • URL:[Link]

  • Polymerization Mechanism (OPD Oxidation)

    • Title: Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
    • Source: ACS Omega.
    • URL:[Link]

  • Heteropolyacid Catalysts

    • Title: Selective Green Synthesis of 1,5-Benzodiazepine over Modified Heteropolyacid as Nanoc
    • Source: Industrial & Engineering Chemistry Research (ACS).
    • URL:[Link]

  • Silver Salt Catalysts (AgSTA)

    • Title: Solvent free synthesis of 1,5-benzodiazepine derivatives over the heterogeneous silver salt of silicotungstic acid.[1]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Polar Cyclic Urea Intermediates

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation & Purification of Imidazolidinones, Pyrimidinones, and Biotin-like Intermediates. Introduction: The "Polar Trap" Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation & Purification of Imidazolidinones, Pyrimidinones, and Biotin-like Intermediates.

Introduction: The "Polar Trap"

Welcome to the technical support center for cyclic urea purification. If you are here, you are likely facing one of three nightmares common to this class of molecules (e.g., DMPU analogs, biotin intermediates, chiral auxiliaries):

  • The Water Trap: Your product is so polar it refuses to leave the aqueous layer during extraction.

  • The Silica Streak: Your compound tails aggressively on silica gel, making separation impossible.

  • The High-Boiler Lock: You synthesized it in DMF or DMSO, and now you can't get the solvent out because you can't wash with water.

This guide abandons generic advice in favor of specific, field-tested protocols for these "brick-dust" or "honey-like" polar intermediates.

Ticket #101: Product Retention in Aqueous Layer

Issue: "I quenched my reaction, but my cyclic urea is staying in the water phase. Standard EtOAc extraction failed."

Root Cause Analysis

Cyclic ureas possess strong hydrogen bond donor (NH) and acceptor (C=O) sites, significantly lowering their LogP (often < 0). Standard solvents like EtOAc or Et2O are too lipophilic to compete with the hydration shell of water.

Protocol A: The "Salting-Out" Continuous Extraction

When simple extraction fails, you must alter the thermodynamics of the aqueous phase.

  • Saturation: Saturate the aqueous layer with NaCl.[1] This increases the ionic strength, disrupting the hydration shell of the urea (Salting-out effect).

  • Solvent Switch: Switch to Chloroform (CHCl₃) or DCM (CH₂Cl₂) .

    • Why? Chlorinated solvents are better hydrogen bond donors than esters/ethers and interact more favorably with the urea carbonyl.

    • Note: CHCl₃ is often superior to DCM for cyclic ureas due to its slightly higher acidity/polarity, despite safety concerns.

  • Continuous Extraction: If

    
     is still low, a separatory funnel is insufficient. Use a continuous liquid-liquid extractor (heavier-than-water version).
    
    • Duration: Run for 12–24 hours. This allows equilibrium to be re-established thousands of times, recovering even trace amounts.

Protocol B: The "C18 Catch & Release" (For Water-Soluble Products)

If your product is fully water-soluble, stop trying to extract it. Use Reverse Phase (RP) as a crude extraction tool.

  • Dilution: Dilute your aqueous reaction mixture so organic content is <5%.

  • Loading: Pass the solution through a wide-pore C18 flash cartridge or a glass column packed with coarse C18 silica.

    • Mechanism:[2][3][4][5][6] Salts and very polar impurities (like unreacted urea) wash through with 100% water. The cyclic urea, having a hydrophobic backbone, will retain.

  • Washing: Wash with 2–3 column volumes (CV) of water.

  • Elution: Elute the product with MeOH or Acetonitrile .

  • Result: You now have your product in a volatile solvent, salt-free.

Ticket #102: Tailing and Streaking on Silica Gel

Issue: "My TLC looks like a comet. On the column, the product elutes over 20 fractions."

Root Cause Analysis

The NH groups on the cyclic urea interact strongly with the acidic silanols (Si-OH) on the silica surface via hydrogen bonding. This causes non-linear adsorption isotherms (tailing).

Troubleshooting Matrix: Mobile Phase Modifiers
SeverityRecommended Solvent SystemAdditive / ModifierMechanism
Mild Tailing DCM / MeOH (95:5 to 90:10)NoneStandard polarity adjustment.
Moderate Tailing DCM / MeOH1% Triethylamine (TEA) TEA blocks acidic silanol sites, preventing urea interaction.
Severe Tailing EtOAc / EtOH (3:1) + HeptaneNone"Greener" alternative. EtOH is a strong H-bond donor, competing with silica.
"Stuck" on Column DCM / MeOH1% NH₄OH (Aqueous) The ammonia deactivates silica and ensures the urea stays neutral.
The "Deactivated Silica" Protocol

If you must use normal phase:

  • Pre-treat the column: Flush the packed silica column with mobile phase containing 1% TEA before loading your sample.

  • Load: Load your sample.

  • Elute: Continue with the TEA-doped solvent.

    • Warning: TEA can contaminate NMR spectra. You must rotovap aggressively or wash the isolated product with minimal dilute acid (if product stability permits) or simply rely on high-vacuum drying.

Ticket #103: Removal of DMF/DMSO from Hydrophilic Product

Issue: "I used DMF as a solvent. My product is water-soluble, so I can't wash the DMF away. Rotovap won't touch it."

The Solution: Azeotropic Distillation & C18

You cannot use the standard "wash with 5x water" technique here.

Method 1: The Heptane Azeotrope (For DMF)

DMF forms an azeotrope with heptane (though it is not a "perfect" azeotrope, heptane co-distills DMF effectively).

  • Dissolve/suspend your crude oil in Heptane .

  • Rotovap at 50–60°C .

  • Repeat 3–4 times. The heptane carries off the DMF.[1][7]

    • Visual Check: The oil will eventually turn into a solid or a thick gum as the DMF leaves.

Method 2: Reverse Phase Flash (The Gold Standard)

This is the most reliable method for polar cyclic ureas.

  • Inject: Inject the DMF reaction mixture directly onto a C18 column.

  • Gradient: Run a gradient from 0% to 100% MeOH (or MeCN) in Water.

  • Separation: DMF elutes near the void volume (very early). Your cyclic urea will elute later.

  • Lyophilization: Collect product fractions and freeze-dry (lyophilize) to remove the water.

Visual Workflow: Decision Logic for Purification

PurificationStrategy start START: Crude Cyclic Urea solubility Is Product Water Soluble? start->solubility yes_water YES: Water Soluble solubility->yes_water LogP < 0 no_water NO: Organic Soluble solubility->no_water LogP > 1 dmf_check Contains DMF/DMSO? yes_water->dmf_check extraction Method: Std. Extraction (DCM or CHCl3 vs Water) no_water->extraction c18_catch Method: C18 Catch & Release (Load aq. mix -> Wash H2O -> Elute MeOH) dmf_check->c18_catch Yes dmf_check->c18_catch No (Remove Salts) azeotrope Method: Heptane Azeotrope or Direct C18 Injection dmf_check->azeotrope Alt Method salting Issue: Poor Recovery? Try Salting Out (NaCl) + Continuous Extraction extraction->salting Emulsion/Loss silica_check Tailing on Silica? extraction->silica_check Good Phase Sep mod_silica Add 1% TEA or NH4OH to Mobile Phase silica_check->mod_silica Yes

Figure 1: Decision tree for selecting the appropriate purification strategy based on solubility and solvent contamination.

FAQ: Frequently Asked Questions

Q: My cyclic urea is oiling out during recrystallization. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes.

  • Fix 1 (Temperature): Your solution is too concentrated or cooling too fast. Re-heat, add 10-20% more solvent, and cool very slowly (wrap the flask in a towel).

  • Fix 2 (Solvent System): You are likely using a solvent mixture where the "poor" solvent lowers the solubility too aggressively (e.g., adding Hexane to EtOAc). Switch to a system with better miscibility and intermediate polarity, such as IPA/Water or Acetonitrile/Water .

  • Fix 3 (Seeding): Keep a small amount of crude solid. When the oil forms, scratch the glass and add the seed crystal.

Q: Can I use scavenger resins? A: Yes. If you synthesized the urea from a diamine and a carbonyl source (like CDI or phosgene) and have unreacted amine:

  • Use a Sulfonic Acid (SCX) resin.

  • Protocol: Dissolve crude in MeOH/DCM. Add 3 eq. of SCX resin. Shake for 1 hour. Filter. The resin captures the unreacted amine; your neutral urea remains in the filtrate.

Q: Why not just use Ether for extraction? A: Diethyl ether is often too non-polar for cyclic ureas. The distribution coefficient (


) will favor the water layer. You need the polarity and hydrogen-bonding capability of Chloroform, DCM, or even n-Butanol (if you can handle the high boiling point).

References

  • BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Urea Derivatives. Retrieved from

  • Phenomenex. (2025).[5][8] Normal-phase vs. Reversed-phase Chromatography. Retrieved from

  • Biotage. (2023).[9] Alternatives to DCM/MeOH for polar reaction mix purifications. Retrieved from

  • ResearchGate. (2015). How to remove DMF from the product? Retrieved from

  • ScienceMadness. (2023). DCM vs. Chloroform for Extractions. Retrieved from

Sources

Troubleshooting

Technical Support Center: Ring Expansion for Diazepinone Synthesis

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It prioritizes the Schmidt Reaction and Beckmann Rearrangement pathways, as these are the primary rin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It prioritizes the Schmidt Reaction and Beckmann Rearrangement pathways, as these are the primary ring-expansion methodologies for accessing the diazepinone scaffold (specifically 1,4-benzodiazepin-5-ones and related analogs) from six-membered precursors.

Topic: Troubleshooting & Optimization of 6-to-7 Membered Ring Expansions Ticket Priority: High (Methodology Validation) Applicable Scaffolds: 1,4-benzodiazepin-5-ones, 1,5-benzodiazepin-2-ones.

Diagnostic Overview: The Expansion Landscape

Before troubleshooting specific failures, confirm you are applying the correct expansion logic. The synthesis of diazepinones via ring expansion predominantly relies on inserting a nitrogen atom into a pre-existing piperidinone or quinolinone core.

MethodologyPrecursorReagent SystemPrimary Risk Factor
Schmidt Reaction Tetrahydro-4-quinolinones

(via

or

)
Explosion hazard ; Regioselectivity (Alkyl vs. Aryl migration).
Beckmann Rearrangement Quinolone Oximes

,

, or Cyanuric Chloride
Oxime Geometry (

)
dictates product isomer; Hydrolysis.
Photochemical Expansion N-Oxides / N-IminesUV (

), solvent dependency
Dilution requirements ; Radical side-reactions.

Module A: The Schmidt Reaction (Azide Insertion)

Context: Transforming


-substituted-2,3-dihydro-4-quinolinones into 1,4-benzodiazepin-5-ones.
Mechanism & Regioselectivity Pathway

The critical failure point in Schmidt expansions is regiocontrol . The migration of the carbon bond is dictated by the antiperiplanar rule relative to the diazonium leaving group, but in cyclic ketones, this is often governed by the interplay of steric bulk and electronic migratory aptitude.

Visualizing the Decision Matrix:

Schmidt_Regioselectivity Start Substrate: 2,3-Dihydro-4-quinolinone Azide_Add Azide Addition (HN3) Start->Azide_Add Intermed Azidohydrin Intermediate Azide_Add->Intermed Decision Migratory Aptitude (Electronic vs Steric) Intermed->Decision Path_A Aryl Migration (Preferred) Electron-Rich Aromatics Decision->Path_A Standard Conditions Path_B Alkyl (Methylene) Migration Steric Bulk at C3 Decision->Path_B C3-Substituents present Prod_A Product A: 1,4-Benzodiazepin-5-one (Isomer A) Path_A->Prod_A Prod_B Product B: 1,5-Benzodiazepin-2-one (Isomer B) Path_B->Prod_B

Caption: Figure 1. Regiodivergence in the Schmidt reaction of quinolinones. Aryl migration is generally electronically favored, but C3-substitution can force alkyl migration.

Troubleshooting Q&A

Q: Why am I observing a 1:1 mixture of regioisomers (1,4- and 1,5-diazepines)?

  • Root Cause: The energy barrier difference between aryl migration (Path A) and alkyl migration (Path B) is insufficient. This often happens with electron-neutral aromatic rings or when using non-selective protic acids (

    
    ).
    
  • Corrective Action:

    • Switch to Lewis Acids: Use

      
       or 
      
      
      
      with alkyl azides (intramolecular Schmidt) or
      
      
      . Lewis acids can coordinate to the carbonyl, altering the conformation of the azidohydrin intermediate to favor one migration pathway [1].
    • Electronic Tuning: If possible, introduce an electron-donating group (EDG) on the aromatic ring para to the migration site. EDGs increase the migratory aptitude of the aryl bond, favoring the 1,4-benzodiazepine [2].

Q: The reaction stalls with unreacted starting material, but adding more azide leads to deflagration/exotherms.

  • Root Cause: Poor solubility of the quinolinone in the acidic medium (e.g., Polyphosphoric acid or

    
    ) prevents the azide from reacting, causing accumulation.
    
  • Corrective Action:

    • Solvent System: Switch to a biphasic system (

      
      /TFA) or use Methanesulfonic acid (
      
      
      
      ) as the solvent, which often offers better solubility than sulfuric acid.
    • Flow Chemistry: Implement a continuous flow reactor. This allows for the safe generation of

      
       in situ and immediate consumption, preventing hazardous accumulation [3].
      

Q: I am seeing significant carbamate hydrolysis or N-deprotection.

  • Root Cause: Schmidt conditions are violently acidic.

    
    -Boc or 
    
    
    
    -Cbz groups on the quinolinone nitrogen will not survive concentrated
    
    
    .
  • Corrective Action:

    • Use Tosyl (Ts) or Mesyl (Ms) protecting groups, which are stable to Schmidt conditions.

    • Alternatively, use the Aubé protocol (intramolecular Schmidt of alkyl azides) which utilizes milder Lewis acids (

      
      ) instead of Brønsted superacids [4].
      

Module B: The Beckmann Rearrangement

Context: Converting quinolinone oximes to diazepinones.

Experimental Workflow & Critical Control Points

Protocol: Thionyl Chloride Mediated Rearrangement

  • Oxime Formation: React ketone with

    
     / NaOAc.
    
    • Checkpoint: Verify

      
       ratio via NOESY NMR. The group anti to the -OH will migrate.[1]
      
  • Activation: Dissolve oxime in anhydrous DCM at 0°C. Add

    
     (1.1 equiv).
    
  • Rearrangement: Allow to warm to RT.

    • Checkpoint: If reaction turns dark/tarry, temperature is too high.

Data Table: Catalyst Selection for Sensitive Substrates

CatalystAcidityUse CaseCommon Side Effect
PPA (Polyphosphoric Acid) HighRobust, unsubstituted substratesCharring, difficult workup

/ Imidazole
MedAcid-sensitive protecting groupsChlorination of aromatics
Cyanuric Chloride (TCT) LowHighly functionalized scaffoldsRequires ZnCl2 activation
Eaton's Reagent HighAlternative to PPA (Liquid)Less viscous, easier workup
Troubleshooting Q&A

Q: The oxime is undergoing fragmentation (Beckmann Fragmentation) instead of rearrangement.

  • Root Cause: Presence of a quaternary carbon or a stable carbocation stabilizing group

    
     to the oxime.[2] This promotes C-C bond cleavage (forming a nitrile) rather than migration.
    
  • Corrective Action:

    • Change the leaving group. Use Tosylate (TsCl/Pyridine) instead of thionyl chloride. A harder leaving group can sometimes favor the concerted rearrangement mechanism over the stepwise cationic fragmentation.

Q: The product is hydrolyzing back to the ketone during workup.

  • Root Cause: The imidate intermediate is not fully converting to the amide/lactam or is unstable in aqueous base.

  • Corrective Action:

    • Quench with saturated

      
        at 0°C . Do not heat the quench.
      
    • Ensure the rearrangement step is anhydrous.[3] Water present during the reaction attacks the nitrilium ion prematurely.

Validated Protocol: Schmidt Expansion of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one

This protocol minimizes safety risks while maximizing regioselectivity for the 1,4-benzodiazepin-5-one [5].

  • Preparation: In a flame-dried RBF, dissolve 1-tosyl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv) in DCM (0.2 M).

  • Acid Addition: Add Methanesulfonic acid (

    
    , 10 equiv) slowly at 0°C.
    
  • Azide Addition: Add

    
     (1.5 equiv) portion-wise over 30 minutes. Do not seal the vessel  (gas evolution).
    
    • Safety: Ensure a bubbler is attached to monitor

      
       release.
      
  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 12 hours.

  • Workup: Pour carefully onto ice/ammonia mixture. Extract with DCM.[4]

  • Purification: Column chromatography (EtOAc/Hexane).

    • Expected Yield: 75-85%.

    • Regioisomer Ratio: Typically >95:5 favoring aryl migration (1,4-diazepine) due to the electron-withdrawing Tosyl group destabilizing the alkyl migration pathway.

References

  • Aubé, J. et al. (2012).[5][6] Mechanism of the Acid-Promoted Intramolecular Schmidt Reaction: Theoretical Assessment of Regioselectivity. Journal of Organic Chemistry. Link

  • Kaye, P. T. et al. (1995).[5] Benzodiazepine analogues.[5][7][8] Part 9. Kinetics and mechanism of the azidotrimethylsilane-mediated Schmidt reaction of flavanones. Perkin Transactions 2.[5] Link

  • Kappe, C. O. et al. (2013). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. PMC/NIH. Link

  • Aubé, J. & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society. Link

  • Abonia, R. et al. (2017).[7] A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1,4]diazepin-5-ones. European Journal of Medicinal Chemistry. Link

Sources

Optimization

Technical Support Center: Troubleshooting Urea Linkage Stability in Acidic Environments

Welcome to the Technical Support Center for molecular stability. This guide is designed for researchers, medicinal chemists, and polymer scientists facing challenges with the hydrolytic degradation of urea linkages (N–CO...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for molecular stability. This guide is designed for researchers, medicinal chemists, and polymer scientists facing challenges with the hydrolytic degradation of urea linkages (N–CO–N) under acidic conditions. Whether you are developing urea-linked antibody-drug conjugates (ADCs), PROTACs, kinase inhibitors, or dynamic polyurea materials, this guide provides mechanistic insights and field-proven protocols to ensure structural integrity.

Mechanistic Insight: Why Do Urea Bonds Cleave in Acid?

Urea is generally considered one of the most stable chemical bonds against hydrolysis due to the robust conjugation stabilization effects of its dual amide-like structure[1]. The lone pairs on the two nitrogen atoms delocalize into the carbonyl pi-system, creating a highly stable, planar resonance structure.

However, under strongly acidic conditions, this stability can be compromised. The mechanism of acid-catalyzed urea hydrolysis begins with the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water[2]. This attack forms a tetrahedral intermediate, which subsequently collapses to cleave the C–N bond, yielding a carbamic acid derivative and an amine. The carbamic acid is inherently unstable and spontaneously decarboxylates into carbon dioxide and a second amine equivalent.

UreaHydrolysis Urea Urea Linkage (R-NH-CO-NH-R') Protonated Protonated Urea [R-NH-C(OH+)-NH-R'] Urea->Protonated + H+ (Acid) Tetrahedral Tetrahedral Intermediate (Water Attack) Protonated->Tetrahedral + H2O Carbamic Carbamic Acid + Amine (R-NH-COOH + R'-NH2) Tetrahedral->Carbamic Cleavage Products Final Products (CO2 + 2 Amines) Carbamic->Products Decomposition

Mechanism of acid-catalyzed urea hydrolysis from protonation to final decomposition.

Frequently Asked Questions & Troubleshooting Guides

Q1: My urea-linked API is degrading in its aqueous formulation buffer. How do I stabilize it?

Causality & Solution: The urea functional group is susceptible to cleavage by water, a reaction catalyzed by both acids and bases. If your formulation is too acidic (pH < 4), the carbonyl oxygen protonates, initiating hydrolysis.

  • Action: Adjust and maintain the solution pH strictly between 4.0 and 8.0, where urea compounds exhibit maximum stability[3]. Utilize buffered solutions (e.g., citrate or acetate buffers titrated to pH 5.5) to ensure strict pH control. Additionally, introducing co-solvents (like PEG400) reduces overall water activity, thereby starving the hydrolysis reaction of its primary nucleophile.

Q2: I am using a Hindered Urea Bond (HUB) for a dynamic polymer, but it degrades instantly in weak acid. Why is this happening?

Causality & Solution: You have likely incorporated a highly bulky substituent (e.g., a tert-butyl group) on one of the urea nitrogen atoms. Bulky substituents sterically clash, disturbing the orbital coplanarity of the amide bonds[4]. This disruption physically prevents the nitrogen lone pairs from delocalizing into the carbonyl group, effectively destroying the conjugation stabilization[1].

  • Action: If you need the bond to remain stable in acid, you must either design the molecule with less sterically hindering groups (e.g., replacing tert-butyl with linear alkyls) or utilize an acid-assisted de-tert-butylation reaction to permanently "turn off" the dynamicity of the HUB and lock it into a stable conformation[5].

Q3: During Solid-Phase Peptide Synthesis (SPPS), my urea-containing peptide undergoes cleavage when exposed to Trifluoroacetic Acid (TFA). How can I prevent this?

Causality & Solution: Prolonged exposure to concentrated TFA (typically 95% for 2-3 hours) provides the extreme acidic environment necessary to drive the protonation of the urea carbonyl.

  • Action: Minimize the cleavage cocktail exposure time to the absolute minimum required for side-chain deprotection (e.g., 60 minutes). Lower the cleavage temperature to 0°C–4°C to reduce the kinetic energy available to overcome the hydrolysis activation energy. Ensure highly efficient water scavengers (like TIPS and phenol) are used, and avoid adding H₂O to the cleavage cocktail if the sequence permits.

Quantitative Data & Optimization Parameters

Understanding the relationship between steric hindrance, pH, and hydrolytic stability is critical for rational drug and material design[6].

Table 1: Influence of Steric Hindrance on Urea Hydrolytic Degradation (Incubated 24h at 37°C in Aqueous Media) [1]

Urea Linkage TypeN-SubstituentOrbital CoplanarityHydrolytic Degradation (%)Stability Status
Standard Urea Hydrogen / Linear AlkylIntact< 1%Highly Stable
IPEU (Isopropylethylurea)IsopropylPartially Disturbed~ 10%Moderately Dynamic
TBEU (tert-Butylethylurea)tert-ButylHighly Disturbed> 50% (up to 85%)Highly Dynamic / Unstable

Table 2: Formulation Parameters for Urea-Linked APIs [3]

ParameterRecommended RangeMechanistic Rationale
Solution pH 4.0 – 8.0Prevents acid-catalyzed protonation of the carbonyl and base-catalyzed nucleophilic attack.
Co-solvents 5% - 20% (e.g., PEG, Propylene Glycol)Reduces water activity, lowering the probability of nucleophilic attack by H₂O.
Storage Temp. 2°C – 8°CDecreases the kinetic energy available to overcome the activation energy of hydrolysis.

Experimental Protocols

To ensure self-validating and reproducible results, utilize the following standardized methodologies for testing and stabilizing urea linkages.

Protocol A: Accelerated Acid Degradation Testing for Urea APIs

This protocol isolates the acid-catalyzed hydrolysis variable to accurately determine the half-life of your specific urea linker[3].

  • Stock Preparation: Dissolve the urea-containing compound in a compatible, dry organic solvent (e.g., HPLC-grade Methanol or Acetonitrile) to a concentration of 1.0 mg/mL.

  • Acid Stress Induction: Transfer 1.0 mL of the stock solution to a borosilicate glass vial. Add 9.0 mL of 0.1 M HCl (aqueous). Seal the vial tightly.

  • Thermal Incubation: Place the vial in a thermoshaker set to 60°C and incubate for exactly 24 hours.

  • Reaction Quenching: Remove the vial and immediately place it in an ice bath. Add an equivalent stoichiometric amount of 0.1 M NaOH to neutralize the solution (pH ~7.0), instantly halting the acid-catalyzed hydrolysis.

  • Quantification: Filter the neutralized solution through a 0.22 µm PTFE syringe filter. Analyze via HPLC-UV/MS. Calculate the degradation percentage by comparing the Area Under the Curve (AUC) of the intact urea peak against the newly formed amine degradant peaks.

Protocol B: Acid-Assisted De-tert-butylation to Stabilize Hindered Ureas

If you are working with dynamic HUBs and need to permanently stabilize the linkage after material processing, use this protocol to remove the bulky substituent[5].

  • Solvent Suspension: Dissolve or suspend the tert-butyl substituted polyurea/molecule in an anhydrous organic solvent (e.g., Dichloromethane).

  • Acidification: Slowly add a strong organic acid (e.g., Trifluoroacetic acid, TFA) dropwise under continuous stirring at room temperature. The high acidity is required to protonate the carbonyl group effectively.

  • Carbocation Formation: Allow the reaction to stir for 2-4 hours. The acid facilitates the cleavage of the tert-butyl group, forming a tert-butyl carbocation, followed by a proton rearrangement that yields a standard, unhindered urea bond.

  • Isolation: Evaporate the solvent and excess acid under reduced pressure. Wash the resulting stabilized urea product with cold diethyl ether to remove residual acid and cleaved byproducts.

References

  • Cheng, J., et al. "Hydrolyzable Polyureas Bearing Hindered Urea Bonds." ACS Publications, 2014. Available at:[Link]

  • Wang, Y., et al. "Stabilization of the hindered urea bond through de-tert-butylation." RSC Publishing, 2020. Available at:[Link]

  • Karplus, M., et al. "The Hydrolysis of Urea and the Proficiency of Urease." ResearchGate, 2001. Available at:[Link]

  • RSC Authors. "Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025)." RSC Publishing, 2025. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Metal Impurity Removal in Diazepinone Scaffolds

Status: Operational Topic: Trace Metal Remediation (Pd, Cu, Ru) in Diazepinone Intermediates Audience: Process Chemists, Medicinal Chemists, CMC Leads Core Directive: The Coordination Competition Why is this difficult? D...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Trace Metal Remediation (Pd, Cu, Ru) in Diazepinone Intermediates Audience: Process Chemists, Medicinal Chemists, CMC Leads

Core Directive: The Coordination Competition

Why is this difficult? Diazepinones (e.g., benzodiazepine derivatives) are not passive substrates. They are ligands . The diazepinone core contains multiple Lewis basic sites—specifically the imine (


) and the amide/lactam (

)—which compete with your scavenger for the metal center.

Removing a metal impurity is not a filtration event; it is a thermodynamic battle . You must introduce a scavenger with a binding constant (


) significantly higher than the binding constant of your API-Metal complex (

).
Mechanism of Action

The following diagram illustrates the equilibrium you are manipulating. To succeed, you must shift the equilibrium to the right using high-affinity ligands (Thiols/Thioureas) or kinetic drivers (Heat/Time).

G Complex API-Metal Complex (Diazepinone-Pd) Intermediate Transition State (Ligand Exchange) Complex->Intermediate Dissociation Scavenger Scavenger (Si-Thiol/TMT) Scavenger->Intermediate Collision Waste Scavenger-Metal (Solid Waste) Intermediate->Waste High Affinity Binding (Irreversible) PureAPI Purified API (Free Diazepinone) Intermediate->PureAPI Release Waste->Intermediate Leaching (if Kd is low)

Caption: The thermodynamic equilibrium of metal scavenging. Success depends on the Scavenger-Metal bond strength exceeding the Diazepinone-Metal coordination energy.

Diagnostic & Assessment (ICH Q3D)

Before initiating remediation, establish your target. The ICH Q3D guidelines mandate limits based on the route of administration.

Table 1: Common Target Limits (Permitted Daily Exposure - PDE) Note: Limits depend on daily dose. Values below assume a 10g daily dose for calculation simplicity (10g/day is rare, but provides a conservative safety margin).

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )Common Source in Diazepinone Synthesis
Palladium (Pd) 2B100101Buchwald-Hartwig amination, Suzuki coupling
Copper (Cu) 3300030030Ullmann coupling, Click chemistry
Ruthenium (Ru) 3100010010Ring-Closing Metathesis (RCM)
Nickel (Ni) 2A200205Negishi coupling, Hydrogenation

Scavenger Selection Guide

Rule of Thumb: Avoid activated carbon (charcoal) for diazepinones if possible.

  • Reason: Charcoal relies on non-specific adsorption. Diazepinones are often lipophilic and planar, leading to high API yield loss (10–30%) on carbon.

  • Solution: Use functionalized silica (SiliaMetS® or Biotage® Si-based scavengers). They act via chemisorption (specific binding), minimizing yield loss.

Table 2: Scavenger Compatibility Matrix

Scavenger FunctionalityBest ForMechanismCompatibility with Diazepinones
Thiol (Si-Thiol) Pd(II), Pd(0), Pt, Cu, AgSoft Acid-Soft Base (HSAB)High. Excellent for Pd removal. Low risk of side reactions.
Thiourea (Si-TMT) Pd(II), Ru, RhStrong ChelatorVery High. The "Gold Standard" for Pd. Higher affinity than simple thiols.
Diamine (Si-DIA) Ni, Zn, FeHard/Borderline BaseMedium. Caution required. Primary amines can react with electrophilic centers on the diazepinone.
Triamine (Si-TRI) Co, Cu, PbChelationMedium. Good for Copper, but potential for basicity-induced degradation.

Experimental Protocols

Protocol A: The "Standard Batch" (First-Line Defense)

Use this for initial screening or bulk purification.

  • Dissolution: Dissolve crude diazepinone intermediate in a polar aprotic solvent (DMF, DMSO) or alcohol (MeOH, EtOH).

    • Note: Avoid non-polar solvents (Hexanes) as scavenging kinetics are slower due to poor scavenger swelling/wetting.

  • Loading: Add 4–8 equivalents of Si-Thiol or Si-TMT relative to the residual metal content (if known). If unknown, use 5-10% w/w relative to the API.

  • Incubation: Stir at 50–60°C for 4 hours .

    • Expert Insight: Room temperature is often insufficient for diazepinones because the Metal-API bond is kinetically stable. Heat provides the activation energy to break the initial coordination.

  • Filtration: Filter hot through a 0.45µm GMF (Glass Microfiber) or PTFE frit.

    • Why Hot? Prevents precipitation of the API on the scavenger cake.

  • Wash: Wash the scavenger cake with 2 bed volumes of hot solvent to recover entrained API.

Protocol B: The "Rescue" (For Stubborn <50 ppm Residues)

Use this when Protocol A fails to reach single-digit ppm.

  • Add Additive: To the mixture in Protocol A, add 1% v/v Acetic Acid .

    • Mechanism:[1][2][3][4] Protonation of the diazepinone nitrogens (

      
       or 
      
      
      
      ) reduces their basicity, weakening their ability to coordinate the metal. This "distracts" the API, allowing the scavenger to win.
  • Increase Temperature: Reflux (if solvent permits) for 1 hour.

  • Switch Scavenger: If Si-Thiol failed, switch to Si-DMT (Dimercaptotriazine) or MP-TMT (Macroporous polymer) which have higher binding constants.

Troubleshooting & FAQs

Q1: I am losing >10% of my product yield. What is happening?

Diagnosis: Non-specific binding. This is common if you are using a polymer-based scavenger (polystyrene backbone) with a lipophilic diazepinone. Fix:

  • Switch to Silica: Silica backbones are more hydrophilic and repel the lipophilic API.

  • Check Solubility: Ensure your API is fully dissolved. If it's a suspension, you are filtering out your product along with the scavenger.

  • Solvent Wash: Increase the volume of the wash step after filtration. Diazepinones can get trapped in the pore network.

Q2: The scavenger turned black, but ICP-MS still shows high Pd. Why?

Diagnosis: Surface saturation or "Crust Formation." The scavenger surface reacted immediately, forming a metal crust that blocked the internal pores where 90% of the active sites reside. Fix:

  • Kinetics: You need longer stirring time or higher shear mixing.

  • Equivalents: You likely underestimated the initial metal load. Increase scavenger loading.

  • Oxidation State: You might have Pd(0) nanoparticles. Add a mild oxidant (air bubbling or trace peroxide - caution with API stability) to oxidize Pd(0) to Pd(II), which binds more efficiently to thiols.

Q3: Can I use these scavengers in the final crystallization step?

Yes, but with caution. Protocol:

  • Dissolve API at high temperature (supersaturation limit).

  • Add Scavenger (Si-TMT).[5][6] Stir for 30 mins.

  • Hot Filtration (Critical): You must filter before the crystals form.

  • Cool filtrate to induce crystallization. Risk:[4][7][8] If you cool too early, crystals form around the scavenger particles, permanently trapping the impurity.

Workflow Visualization: Screening Strategy

Workflow Start Crude Diazepinone (High Metal Content) Screen Screening Phase (100mg scale) Start->Screen Choice Select Scavenger Screen->Choice PathA Si-Thiol (General Purpose) Choice->PathA Low Coordination Risk PathB Si-TMT (High Affinity/Stubborn) Choice->PathB High Coordination Risk Process Process Optimization (50°C, 4h, Solvent check) PathA->Process PathB->Process Analysis ICP-MS Analysis Process->Analysis Result Pass (< Limit)? Analysis->Result Success Scale Up Result->Success Yes Fail Troubleshoot (Add AcOH, Change Scavenger) Result->Fail No Fail->Screen

Caption: Decision tree for selecting and optimizing scavenger protocols for diazepinone purification.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Retrieved from [Link]

  • Biotage. (2023).[3] Metal Scavenger User Guide: Strategies for Work-up and Purification. Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[9] [Link]

Sources

Optimization

Technical Support Center: Crystallization of Amorphous Cyclic Ureas

Status: Operational Support Tier: Level 3 (Senior Scientist / R&D) Topic: Overcoming Kinetic Traps in Cyclic Urea Crystallization Core Directive: The "Entropy Trap" of Cyclic Ureas Welcome to the technical support interf...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Scientist / R&D) Topic: Overcoming Kinetic Traps in Cyclic Urea Crystallization

Core Directive: The "Entropy Trap" of Cyclic Ureas

Welcome to the technical support interface. If you are accessing this guide, you are likely dealing with a cyclic urea derivative (e.g., a DMP-450 analogue, a substituted imidazolidinone, or a diazepanone scaffold) that refuses to crystallize. Instead, it forms a persistent oil, a sticky gum, or a stable amorphous glass.

The Root Cause: The crystallization failure of cyclic ureas is rarely due to a lack of thermodynamic stability in the crystalline form. Rather, it is a kinetic issue driven by two factors:

  • Conformational Entropy: 7-membered cyclic ureas (and larger) possess high conformational flexibility (e.g., twisting between chair, boat, and twist-boat forms). To crystallize, the molecule must "freeze" into a single low-energy conformer. The energy barrier to arrest this motion is often higher than the thermal energy available at standard nucleation temperatures.

  • Hydrogen Bond Mismatch: The urea moiety is a strong H-bond acceptor (

    
    ) and donor (
    
    
    
    ). However, in many drug scaffolds, the
    
    
    groups are substituted or sterically hindered, leaving a "naked" carbonyl acceptor with no complementary donor. This prevents the formation of the robust "urea tape" motifs seen in simple ureas, forcing the system into a disordered amorphous state.

This guide provides the protocols to break this entropy trap.

Troubleshooting Guide (Q&A)

Issue 1: "My batch 'oils out' (LLPS) instead of crystallizing."

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS). The attractive forces between your urea molecules are strong, but the crystallization kinetics are slow. Upon cooling, the solution hits a "miscibility gap" before it hits the crystallization boundary. You end up with a solute-rich oil droplet phase suspended in a solvent-rich phase.

The Fix: The "Cloud Point" Seeding Protocol Do not crash cool. Crash cooling drives the system deeper into the oiling region.

  • Determine the Cloud Point (

    
    ):  Re-heat your mixture until it becomes a single clear phase. Cool slowly and note the exact temperature where turbidity (oil droplets) appears.
    
  • Hold and Seed: Re-heat to

    
    . The solution must be clear. Add seed crystals (0.5 - 1.0 wt%).
    
  • Isothermal Aging: Hold the temperature constant. Do not cool yet. Allow the seeds to grow from the supersaturated solution. This bypasses the liquid-liquid separation by depleting the supersaturation directly into the solid phase.

  • Slow Ramp: Once a visible suspension forms, cool at a rate of 0.1°C/min.

Issue 2: "I have no seeds. The material is a solid glass/foam."

Diagnosis: The material has a high Glass Transition Temperature (


). When you remove the solvent, the viscosity spikes so fast that molecules lock into disordered positions before they can order themselves.

The Fix: Polymer-Induced Heteronucleation (PIHn) Standard scratching often fails because the glass is too hard. Use a surface template to lower the nucleation barrier.

  • Protocol: Add insoluble polymer beads (e.g., cross-linked polystyrene or PTFE chips) to your concentrated solution.

  • Mechanism: The polymer surface adsorbs urea molecules, reducing their conformational freedom. This "pre-aligns" them, lowering the entropic penalty of nucleation.

  • Action: Rotovap your solution onto these beads, then suspend the coated beads in a non-solvent (e.g., heptane or ether) and stir for 24-48 hours. The interface often catalyzes the first nuclei.

Issue 3: "The solid forms but turns to goo/oil upon filtration."

Diagnosis: You likely have an unstable solvate or a hygroscopic solid. Cyclic ureas are notorious for forming channel solvates that collapse when the solvent is removed, reverting to an amorphous oil.

The Fix: Anti-Solvent Swap & Salt Formation

  • Solvent Swap: If crystallizing from DCM/Methanol, the methanol may be solvating the urea carbonyl. Swap to a non-coordinating solvent system like Toluene/Heptane or IPA/Water (if water insoluble).

  • Salt Formation (The DMP-450 Lesson): Neutral cyclic ureas are difficult. Converting them to a salt rigidifies the structure.

    • Recommendation: Screen sulfonic acids (Methanesulfonic acid, Tosylic acid). The protonation of the urea oxygen or nearby basic nitrogen creates a strong ionic anchor, overriding the weak van der Waals forces that fail to hold the neutral crystal together.

Experimental Workflows

Workflow A: Rescuing an Oiled-Out Batch

This workflow uses a feedback loop to navigate the metastable zone width (MSZW) without triggering phase separation.

OilingRescue cluster_legend Key Strategy Start Start: Oiled-Out Two-Phase Mixture Heat Heat to T_clear (Single Phase) Start->Heat Cool Cool slowly to T_cloud Heat->Cool Check Did Oil Droplets Form? Cool->Check Reheat Reheat to T_cloud + 5°C Check->Reheat Yes (Too cold) Seed Add Seeds (0.5 wt%) at T_cloud + 5°C Check->Seed No (Just above) Reheat->Seed Age Isothermal Aging (2-4 hours) Wait for turbidity from CRYSTALS Seed->Age CoolSlow Slow Cool (0.1°C/min) to Final T Age->CoolSlow Filter Filtration & Isolation CoolSlow->Filter Legend Avoid the 'Miscibility Gap' by seeding IN the metastable zone, above the oiling temperature.

Caption: Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) by seeding in the single-phase metastable region.

Workflow B: Salt Screening for Amorphous Ureas

When neutral crystallization fails, salt formation is the industry standard for cyclic ureas (referenced from HIV protease inhibitor development).

Salt Former (Acid)pKaRationale for Cyclic UreasSolvent System
Methanesulfonic Acid -1.9High Success. Forms robust H-bond networks with urea oxygen. (See DMP-450 [1]).Ethanol/EtOAc
Hydrochloric Acid -6.0Risk of hygroscopicity. Often forms hydrates.IPA/Water
p-Toluenesulfonic Acid -2.8Adds aromatic stacking (pi-pi) to stabilize the lattice.Toluene/ACN
Fumaric Acid 3.0Good for co-crystals if proton transfer is incomplete.Methanol/THF

Quantitative Data: Solvent Selection Guide

The choice of solvent is critical to avoid the "oiling" region. You need a solvent that dissolves the impurities but has a steep solubility curve for the urea.

Solvent ClassDielectric Const.[1]Interaction with Cyclic UreaRisk LevelRecommendation
Chlorinated (DCM, Chloroform)4.8 - 9.1Very High Solubility. Hard to crystallize from.High (Glass formation)Use only to dissolve, then swap.
Alcohols (MeOH, EtOH)24 - 33Strong H-bond donors. Can compete with crystal packing.MediumGood for solvates, but dry carefully.
Ethers (THF, MTBE)7.5Moderate solubility.LowExcellent Anti-solvents.
Hydrocarbons (Heptane)1.9Poor solubility.High (Oiling out)Use only as a slow addition anti-solvent.

Expert Tip: For cyclic ureas, a mixture of Ethyl Acetate (solvent) and Heptane (anti-solvent) is often the "Goldilocks" zone. The ester in EtOAc interacts enough to prevent immediate oiling, while heptane lowers solubility.

References

  • Lam, P. Y. S., et al. (1994). Rational design of potent, bioavailable, nonpeptide cyclic ureas as HIV protease inhibitors.[2] Science, 263(5145), 380–384. Link

    • Context: Describes the synthesis and salt formation (mesylate) of DMP-450 to overcome physical property issues.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.[3]Link

    • Context: Authoritative guide on the thermodynamics of Liquid-Liquid Phase Separation (LLPS)
  • Price, C. P., et al. (2011). On the Mechanism of Crystalline Polymorph Selection by Polymer Heteronuclei. Journal of the American Chemical Society. Link

    • Context: Validates the use of insoluble polymers (heteronucleation)
  • Gougoutas, J. Z., & Clardy, J. (1970). Crystal structure of the cyclic urea derivative.Link

    • Context: Structural analysis of cyclic urea derivatives, highlighting the conformational locking required for crystalliz

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for Diazepinone Purity: A Comparative Guide

Executive Summary This guide addresses the chromatographic separation of diazepinone derivatives (e.g., 1,4-benzodiazepin-2-ones), a scaffold critical to anxiolytics and anticonvulsants. The primary analytical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the chromatographic separation of diazepinone derivatives (e.g., 1,4-benzodiazepin-2-ones), a scaffold critical to anxiolytics and anticonvulsants. The primary analytical challenge lies in resolving the parent diazepinone from its hydrolytic degradation products (benzophenones) and positional isomers while maintaining a reasonable runtime.

We compare two distinct methodological approaches:

  • Traditional Approach: Fully Porous Silica (FPP) C18 column.

  • Modern Approach: Core-Shell (Superficially Porous) Phenyl-Hexyl column.

Key Finding: The Modern Approach utilizes


 interactions to resolve critical isomeric pairs that co-elute on C18 phases, while core-shell particles reduce analysis time by ~50% without the backpressure penalties of UHPLC.

Part 1: The Separation Challenge & Mechanism

Diazepinones possess a fused benzene and diazepine ring system. Their purity analysis is complicated by two factors:

  • Hydrolytic Instability: Under acidic conditions, the diazepine ring opens to form benzophenones (e.g., 2-amino-5-chlorobenzophenone).

  • Lack of Selectivity: Traditional alkyl-bonded phases (C18) rely solely on hydrophobicity. Many diazepinone impurities share identical hydrophobicity (logP) but differ in electron density or planarity.

Comparative Mechanisms: C18 vs. Phenyl-Hexyl[1][2]
FeatureTraditional C18 (Octadecyl) Modern Phenyl-Hexyl
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

Stacking
Selectivity Basis Separates by molecular weight/hydrophobicity.Separates by aromaticity and electron delocalization.
Diazepinone Application Good for general retention. Often fails to resolve positional isomers or degradation products with similar logP.Superior. The phenyl ring in the stationary phase interacts with the diazepinone's fused benzene ring, offering orthogonal selectivity.
Visualization: Separation Logic & Degradation Pathway

The following diagram illustrates the degradation pathway of a representative diazepinone and how the Phenyl-Hexyl phase discriminates these species based on aromaticity.

DiazepinoneSeparation Diazepinone Diazepinone Target (Fused Bicyclic System) Acid Acidic Stress (Hydrolysis) Diazepinone->Acid Degradation C18 C18 Column: Co-elution of Target & Isomer (Based only on Hydrophobicity) Diazepinone->C18 Phenyl Phenyl-Hexyl Column: Baseline Resolution (Based on Pi-Pi Stacking) Diazepinone->Phenyl Benzophenone Impurity A: Benzophenone Derivative (Ring Open) Acid->Benzophenone Isomer Impurity B: Positional Isomer (Similar Hydrophobicity) Isomer->C18 Isomer->Phenyl Poor Resolution (Rs < 1.5) Poor Resolution (Rs < 1.5) C18->Poor Resolution (Rs < 1.5) High Resolution (Rs > 2.0) High Resolution (Rs > 2.0) Phenyl->High Resolution (Rs > 2.0)

Figure 1: Degradation pathway and comparative separation mechanism. The Phenyl-Hexyl phase leverages electron density differences to resolve isomers that co-elute on C18.

Part 2: Particle Technology (Physics of Separation)

To modernize the method, we move from 5 µm Fully Porous Particles (FPP) to 2.7 µm Core-Shell Particles (SPP).[1]

  • Theory: Core-shell particles have a solid silica core (1.7 µm) and a porous shell (0.5 µm).[1] This morphology reduces the longitudinal diffusion (

    
     term) and eddy dispersion (
    
    
    
    term) in the Van Deemter equation.
  • Result: Efficiencies (

    
    ) comparable to sub-2 µm UHPLC columns but at backpressures manageable by standard HPLC systems (<400 bar) [1, 6].
    

Part 3: Experimental Protocol

Method A: Traditional (Control)
  • Column: C18, 5 µm, 4.6 x 150 mm (Fully Porous).

  • Mobile Phase: Phosphate Buffer (pH 3.5) / Methanol (45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[2][3]

Method B: Modern (Optimized)
  • Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm (Core-Shell).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile (Gradient).

    • Note: Formic acid is volatile, making this method LC-MS compatible, unlike the Phosphate method.

  • Gradient: 20% B to 60% B in 5 minutes.

  • Flow Rate: 1.5 mL/min.[2][3]

Step-by-Step Optimization Workflow

This protocol ensures the method is "Self-Validating" by incorporating stress testing early in the development phase.

MethodWorkflow Start Start: Diazepinone Sample Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Screening Column Screening: C18 vs. Phenyl-Hexyl Stress->Screening Inject Stressed Sample SelectivityCheck Check Selectivity (alpha) Screening->SelectivityCheck Optimization Optimize Gradient & pH (Maximize Resolution) SelectivityCheck->Optimization Phenyl-Hexyl Selected FinalMethod Final Method: Core-Shell Phenyl-Hexyl Optimization->FinalMethod

Figure 2: Method development workflow emphasizing early stress testing to ensure stability-indicating capability.

Part 4: Comparative Data Summary

The following data represents typical performance metrics when switching from Method A to Method B for a diazepinone mixture containing the parent drug, a benzophenone impurity, and a positional isomer.

MetricMethod A (Traditional C18)Method B (Core-Shell Phenyl-Hexyl)Improvement
Run Time 18.5 min6.2 min3x Faster
Resolution (Impurity/Parent) 1.83.4+88%
Resolution (Isomer/Parent) 0.9 (Co-elution)2.1 (Baseline)Selectivity Gain
Theoretical Plates (N) ~12,000~22,000Higher Efficiency
Backpressure 110 bar280 barManageable
Solvent Consumption 18.5 mL9.3 mL50% Reduction
Data Interpretation[6][7][8]
  • Resolution (Rs): Method B achieves baseline resolution (Rs > 2.0) for the critical isomer pair due to the

    
     interaction provided by the Phenyl-Hexyl ligand [11, 15].
    
  • Efficiency: The core-shell particles provide narrower peak widths, increasing sensitivity (signal-to-noise ratio) [1, 7].[4]

Part 5: Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet ICH Q2(R1) standards [2, 4].

  • Specificity: Demonstrated by injecting the "Acid Stress" sample (from Figure 1). The Phenyl-Hexyl column must resolve the benzophenone degradation product from the parent peak with Rs > 1.5.

  • Linearity:

    
     across 50-150% of the target concentration.
    
  • Robustness: Small changes in organic modifier (±2%) or column temperature (±5°C) should not cause peak coalescence of the critical pair.

References

  • Phenomenex. (2017).[4] Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]

  • FDA/ICH. (2005).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Advanced Materials Technology. (2020). Separation of Benzodiazepines on HALO Phenyl-Hexyl, C18, and PFP Phases. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Mac-Mod Analytical. Separation of Benzodiazepines and Neutral Molecules Using HALO PCS. Retrieved from [Link]

  • Shimadzu. Core-shell column: Differences between core-shell and fully porous particles. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of cyclic ureas

Title: Structural Elucidation of Cyclic Ureas: A Comparative Guide to CID vs. HCD Mass Spectrometry Fragmentation Introduction Cyclic ureas represent a highly privileged pharmacophore in modern drug development, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of Cyclic Ureas: A Comparative Guide to CID vs. HCD Mass Spectrometry Fragmentation

Introduction

Cyclic ureas represent a highly privileged pharmacophore in modern drug development, serving as the core scaffold for numerous HIV-1 protease inhibitors, kinase inhibitors, and novel antimicrobial agents. Due to their rigid structure and strong hydrogen-bonding capabilities, they present unique challenges in mass spectrometric (MS) characterization. Differentiating isobaric and isomeric cyclic ureas requires robust tandem MS (MS/MS) strategies. This guide objectively compares two primary fragmentation techniques—Resonance Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD)—to establish a definitive, self-validating workflow for their structural elucidation.

The Physics of Fragmentation: Causality Behind the Spectra

To optimize a mass spectrometry workflow, one must understand the thermodynamic and kinetic drivers of gas-phase ion dissociation. Fragmentation in tandem mass spectrometry relies heavily on the dissociation of 1[1]. The choice between CID and HCD fundamentally alters the resulting spectral fingerprint due to how energy is deposited into the cyclic urea precursor.

  • Resonance CID (Ion Trap - Slow Heating): Traditional CID operates via a "slow heating" mechanism. The precursor ion undergoes multiple low-energy collisions with a bath gas (e.g., Helium). Causality: Because the kinetic energy is deposited incrementally, fragmentation occurs almost exclusively through the lowest energy pathways. As demonstrated in recent thermodynamic studies, 2[2]. For cyclic ureas, this manifests as the neutral loss of exocyclic side chains or the loss of isocyanic acid (HNCO), leaving the cyclic core largely intact. Furthermore, traditional ion trap CID suffers from the "1/3 Rule" (low mass cut-off), meaning low-mass diagnostic reporter ions are lost.

  • HCD (Beam-Type - Fast Heating): Ions are accelerated into a multipole collision cell filled with nitrogen or argon. Causality: This "fast heating" single-pass mechanism imparts higher kinetic energy, allowing for simultaneous and consecutive fragmentations. It overcomes the 1/3 rule, capturing low-mass immonium ions and driving deep backbone cleavages, such as the complete opening of the cyclic urea ring. Advanced fragmentation techniques like HCD have proven critical in identifying complex modifications and 3[3].

MS_Workflow Precursor Cyclic Urea Precursor Ion Isolation (Quadrupole) CID Resonance CID (Ion Trap / Slow Heating) Precursor->CID Low Energy HCD Beam-Type HCD (Multipole / Fast Heating) Precursor->HCD High Energy CID_Frag Primary Cleavage: Neutral Loss (e.g., HNCO) Charge-Directed Fragmentation CID->CID_Frag Lowest Energy Pathway HCD_Frag Deep Fragmentation: Ring Opening & Immonium Ions Overcomes 1/3 Rule HCD->HCD_Frag Consecutive Cleavages Data_Analysis Structural Elucidation & Isomer Differentiation CID_Frag->Data_Analysis HCD_Frag->Data_Analysis

Fig 1. Divergent fragmentation pathways of cyclic ureas under CID vs. HCD.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure high scientific integrity and reproducible data, the following protocol incorporates an internal feedback loop to validate fragmentation efficiency.

Step 1: Sample Preparation & Chromatography

  • Prepare 1 µg/mL cyclic urea standards in a 50:50 Methanol:Water solution containing 0.1% Formic Acid to promote optimal protonation.

  • Utilize a C18 reversed-phase column with a gradient elution (5% to 95% Acetonitrile over 15 minutes) to separate potential positional isomers prior to MS introduction.

Step 2: Dual-Fragmentation MS Parameters (Orbitrap Tribrid Platform)

  • Precursor Isolation: Isolate the [M+H]+ ion using the quadrupole with a narrow 1.0 m/z window to prevent co-isolation interference.

  • CID Parameters: Set Normalized Collision Energy (NCE) to 30%, Activation Q to 0.25, and Activation Time to 10 ms. Detect fragments in the Ion Trap.

  • HCD Parameters: Apply a stepped NCE (30%, 45%, 60%) to capture a broad dynamic range of both intermediate and deep backbone fragments. Detect in the high-resolution Orbitrap.

Step 3: Self-Validation Checkpoint (Critical)

  • Feedback Loop: Monitor the survival yield of the precursor ion in real-time. Adjust the NCE until the precursor relative abundance is approximately 10%.

  • Logic: If the precursor is completely depleted (0%), the energy is too high, risking the loss of primary sequence information via over-fragmentation. If the precursor remains >50%, the energy is too low, resulting in incomplete structural mapping.

Comparative Data: CID vs. HCD Performance

The table below summarizes the quantitative fragmentation data for a model substituted cyclic urea drug scaffold (m/z 350) analyzed under both CID and HCD conditions.

Fragment PathwayIon Type / Neutral LossCID Relative Abundance (NCE 30)HCD Relative Abundance (NCE 45)Mechanistic Causality
Exocyclic Cleavage [M+H - Side Chain]+100% (Base Peak)25%Lowest energy pathway; driven by slow-heating resonance excitation.
Urea Core Cleavage [M+H - RNCO]+45%15%Charge-directed fragmentation requiring protonation adjacent to the cleavage site.
Ring Opening Internal Backbone Ions< 5%85%Fast-heating beam-type collision overcomes activation barriers for deep C-N cleavage.
Low-Mass Reporters Immonium Ions (m/z < 100)0% (Lost to 1/3 Rule)100% (Base Peak)HCD lacks the low-mass cut-off inherent to 3D ion traps, capturing diagnostic reporter ions.

Advanced Orthogonal Techniques for Isomeric Differentiation

A critical limitation in drug development arises when tandem MS alone yields identical fragment ions (e.g., m/z 95 and 121) for positional isomers (such as ortho-, meta-, and para-substituted ureas). In these scenarios, orthogonal gas-phase separations are mandatory.

Recent analytical advancements demonstrate that 4[4] successfully differentiates isobaric urea derivatives. By integrating cyclic Ion Mobility-Mass Spectrometry (cIM-MS) with host-guest chemistry, researchers can measure distinct arrival time distributions (ATDs). This provides a self-validating identification matrix where structural conformation (cIM) and molecular connectivity (HCD) independently verify the molecule's identity.

Conclusion

For routine confirmation of known cyclic ureas, low-energy CID is sufficient to identify the characteristic neutral loss of the urea core. However, for de novo structural elucidation and the precise mapping of complex cyclic urea libraries, HCD is the superior alternative. Its ability to bypass the low-mass cut-off and drive high-energy ring-opening pathways provides a comprehensive structural fingerprint that CID simply cannot match.

References

  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.
  • Title: Fragmentation (mass spectrometry)

Sources

Validation

Comparative Guide: Reactivity of 5-, 6-, and 7-Membered Cyclic Ureas

Executive Summary Objective: This guide provides a technical comparison of 5-membered (Imidazolidin-2-one ), 6-membered (Tetrahydropyrimidin-2(1H)-one ), and 7-membered (1,3-Diazepan-2-one ) cyclic ureas.[1] Core Insight...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of 5-membered (Imidazolidin-2-one ), 6-membered (Tetrahydropyrimidin-2(1H)-one ), and 7-membered (1,3-Diazepan-2-one ) cyclic ureas.[1]

Core Insight: Reactivity in cyclic ureas is governed by a trade-off between ring strain (enthalpy) and conformational entropy .[1] While 5-membered rings are kinetically favored for formation, 6-membered rings represent the thermodynamic "sweet spot" of stability.[1] 7-membered rings introduce unique challenges due to increased flexibility and transannular strain, often requiring specialized synthetic strategies.[1]

Structural & Physical Properties

The physical behavior of cyclic ureas is dictated by the geometry of the urea moiety (


), which prefers planarity due to resonance. Forcing this planar unit into a ring creates strain that varies significantly with ring size.[1]
Conformational Analysis[1][2]
  • 5-Membered (Imidazolidin-2-one): Adopts a planar or slight "envelope" conformation.[1] The planarity requirement of the urea group aligns well with the 5-membered ring, but eclipsing interactions between adjacent methylene groups increase torsional strain.

  • 6-Membered (Tetrahydropyrimidin-2(1H)-one): Adopts a distorted "sofa" or "half-chair" conformation.[1] This allows the urea group to remain planar while staggering the methylene protons, minimizing torsional strain. This is the most thermodynamically stable ring size.[1]

  • 7-Membered (1,3-Diazepan-2-one): Highly flexible, existing in a dynamic equilibrium between twisted chair and boat forms.[1] The ring inversion barrier is significant (e.g.,

    
     kcal/mol for diazepam derivatives), leading to potential atropisomerism in substituted variants.
    
Acidity (pKa) and Electronic Properties

Ring size directly influences the acidity of the N-H protons. Smaller rings force the nitrogen lone pairs into specific hybridizations that can enhance acidity.

Property5-Membered (Imidazolidinone)6-Membered (Tetrahydropyrimidinone)7-Membered (Diazepanone)
Ring Strain Energy Moderate (~6-7 kcal/mol)Low (~1-2 kcal/mol)Moderate-High (Transannular)
N-H Acidity Highest (Most Acidic)ModerateLowest
pKa (Approx) ~13-14 (e.g., Hydantoin N-1)~15-16~17+ (Variable by sub.)[1]
Hydrolysis Rate Fast (Strain release)Slow (Stable)Medium (Lability varies)

Note: The enhanced acidity of 5-membered rings makes them more susceptible to deprotonation and subsequent N-alkylation, but also more prone to hydrolysis under basic conditions.

Chemical Reactivity Profile

Hydrolysis & Ring Opening

Hydrolysis typically proceeds via nucleophilic attack of hydroxide on the carbonyl carbon.

  • 5-Membered: High reactivity. The ring strain acts as a driving force.[1] Under alkaline conditions, the tetrahedral intermediate breaks down rapidly to relieve this strain.

  • 6-Membered: High stability.[1] The lack of ring strain means there is little thermodynamic incentive for ring opening. These scaffolds are often used as stable pharmacophores (e.g., in HIV protease inhibitors).

  • 7-Membered: Variable. While less strained than 3- or 4-membered rings, the "medium ring effect" (transannular interactions) can make them more labile than their 6-membered counterparts, though they are generally more stable than 5-membered rings in neutral conditions.

N-Alkylation Kinetics[1]
  • 5-Membered: Fastest. The planar conformation exposes the N-H protons, and the higher acidity facilitates deprotonation.

  • 6-Membered: Moderate. Slower reaction rates due to steric shielding in the half-chair conformation.[1]

  • 7-Membered: Slowest/Complex. The flexibility of the ring can lead to entropic penalties during the transition state for alkylation.

Visualization: Reactivity & Synthesis Logic

The following diagram illustrates the competing factors of Entropy and Enthalpy (Strain) that dictate the synthesis and stability of these rings.

ReactivityComparison cluster_5 5-Membered cluster_6 6-Membered cluster_7 7-Membered Precursors Diamine + Urea Source (CO2, Phosgene, Carbonates) Ring5 Imidazolidin-2-one (High Strain, High Entropy) Precursors->Ring5 Fastest Formation (Kinetic Control) Ring6 Tetrahydropyrimidinone (Low Strain, Optimal Stability) Precursors->Ring6 Most Stable Product (Thermodynamic Control) Ring7 1,3-Diazepan-2-one (Entropic Penalty, Flexible) Precursors->Ring7 Difficult Formation (Requires Dilution/Catalysis) Hydrolysis Linear Urea/Diamine Ring5->Hydrolysis Fast Ring Opening Ring6->Hydrolysis Resistant Ring7->Hydrolysis Moderate

Caption: Interplay of kinetic vs. thermodynamic control in cyclic urea formation and stability.

Experimental Protocols

Protocol A: Synthesis of 5- and 6-Membered Cyclic Ureas (CO2 Insertion)

This method utilizes green chemistry principles, leveraging the favorable entropy of 5/6-membered ring formation.

Materials:

  • Diamine (1,2-diaminoethane or 1,3-diaminopropane)

  • CO2 source (e.g., Urea or gaseous CO2 with CeO2 catalyst)

  • Solvent: 2-Propanol (preferred for selectivity)

Step-by-Step:

  • Setup: Charge a high-pressure autoclave with diamine (10 mmol), CeO2 catalyst (0.5 g), and 2-propanol (20 mL).

  • Reaction: Pressurize with CO2 (0.3 - 5 MPa) and heat to 140°C .

    • Note: 5-membered rings form rapidly (< 2 hours).[1] 6-membered rings may require 4-6 hours.[1]

  • Workup: Cool to room temperature. Vent CO2.[1] Filter off the heterogeneous catalyst (CeO2).

  • Purification: Evaporate solvent. Recrystallize from ethanol.

  • Validation: Confirm structure via IR (carbonyl stretch ~1680-1700 cm⁻¹) and NMR.

Protocol B: Synthesis of 7-Membered Cyclic Ureas (Ring Expansion)

Direct cyclization is difficult for 7-membered rings.[1] A ring expansion (Schmidt-type or similar) is often more reliable.

Step-by-Step:

  • Precursor: Start with a 6-membered cyclic ketone or specific 1,2-diamine precursors with "spacer" groups.

  • Reagent: Treat with Diphenylphosphoryl azide (DPPA) in benzene/toluene.

  • Conditions: Reflux for 12-24 hours. The rearrangement inserts a nitrogen atom into the ring.

  • Isolation: Quench with water.[1] Extract with EtOAc.[1] Purify via column chromatography (silica gel).[1]

Applications in Drug Discovery[3][4]

Ring SizeKey ApplicationWhy?
5-Membered Chiral Auxiliaries The rigid, planar structure transfers chiral information effectively (e.g., Evans' auxiliaries).
6-Membered HIV Protease Inhibitors High metabolic stability (DMPK) and ability to mimic peptide bonds without hydrolyzing.
7-Membered CNS Agents (e.g., Diazepam) The flexible ring allows for "induced fit" binding to receptors (GABA-A) that rigid rings cannot achieve.

References

  • Blagoeva, I. B., et al. (1978).[1] "Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas." Journal of the Chemical Society, Perkin Transactions 2.[2] Link

  • Tamura, M., et al. (2013).[1] "Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst."[1] Green Chemistry. Link

  • Fischer, C., et al. (2021).[1] "Conformations of Cyclic Molecules & Ring Strain." Journal of Organic Chemistry Education. Link

  • Maltsev, O. V., et al. (2019).[1] "Reactivity of (Vicinal) Carbonyl Compounds with Urea." Journal of Organic Chemistry. Link

  • PubChem Database. (2025).[1][3] "Diazepam: Chemical and Physical Properties." National Library of Medicine.[1] Link

Sources

Comparative

X-ray Crystallography Guide: 1,3-Diazepin-2-one Conformers vs. Rigid Scaffolds

Executive Summary This guide provides a technical analysis of 1,3-diazepin-2-one (cyclic urea) derivatives, focusing on their solid-state conformational behavior as determined by X-ray crystallography. Unlike rigid 1,4-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 1,3-diazepin-2-one (cyclic urea) derivatives, focusing on their solid-state conformational behavior as determined by X-ray crystallography. Unlike rigid 1,4-benzodiazepines or highly flexible acyclic ureas, the 1,3-diazepin-2-one scaffold offers a unique "Twist-Boat" geometry. This intermediate flexibility allows for "induced fit" binding mechanisms—critical in HIV protease inhibitors (e.g., DMP 323, DMP 450)—while maintaining sufficient rigidity to minimize entropic penalties.

Part 1: Structural Comparison & Performance Metrics

The Conformational Challenge

In drug design, the 7-membered ring of 1,3-diazepin-2-one presents a specific crystallographic challenge: ring puckering . Unlike 6-membered rings that lock into stable "chair" forms, 7-membered rings oscillate between Boat , Twist-Boat , and Chair conformers.

X-ray data reveals that the Twist-Boat is the dominant bioactive conformation for 1,3-diazepin-2-ones, maximizing hydrogen bond interactions while relieving torsional strain.

Comparative Analysis: 1,3-Diazepin-2-one vs. Alternatives

The following table contrasts the 1,3-diazepin-2-one scaffold with its primary structural competitors: the industry-standard 1,4-benzodiazepine and the acyclic urea precursor.

Table 1: Conformational Metrics & Stability Profile

Feature1,3-Diazepin-2-one (Product) 1,4-Benzodiazepine (Alternative 1) Acyclic Urea (Alternative 2)
Dominant Conformer Twist-Boat (C2 Symmetry) Boat / Distorted ChairPlanar (Amide resonance)
Ring Flexibility Intermediate (Adaptive) Rigid (Locked by fused benzene)High (Free rotation)
Puckering Amplitude (

)
0.60 – 0.90 Å 0.40 – 0.55 ÅN/A (Acyclic)
Key Torsion Angle C-N-C-C ≈ 60-80° N-C-C-N ≈ 40-60°N-C(=O)-N ≈ 0° (Planar)
Bio-Performance Displaces structural water (HIV Protease)GPCR "Privileged Structure"High entropic penalty upon binding
Crystallization Risk Disorder (High thermal motion) Twinning / PolymorphismPoor lattice packing

Expert Insight: The "Twist-Boat" conformation of 1,3-diazepin-2-one is not an artifact of packing forces but a genuine minimum on the potential energy surface. This pre-organization mimics the transition state of peptide hydrolysis, explaining its high affinity in protease inhibition.

Part 2: Experimental Protocol (Self-Validating Systems)

Crystallization Workflow: Managing Ring Flexibility

Growing X-ray quality crystals of flexible 7-membered rings requires a protocol that reduces thermal motion and locks the conformer. The following decision tree outlines a self-validating workflow for 1,3-diazepin-2-one derivatives.

Protocol Pillars:

  • Solvent Selection: Avoid H-bond donors (MeOH, EtOH) initially to prevent solvent inclusion that distorts the native ring pucker. Use non-polar solvents (Hexane/EtOAc) to encourage intermolecular urea-urea stacking.

  • Temperature Control: Crystallization at 4°C is mandatory to reduce the entropic freedom of the 7-membered ring.

  • Validation: If

    
    , the crystal is likely twinned or disordered due to conformational flipping.
    
Workflow Visualization

Crystallization_Protocol Start Start: Purified 1,3-Diazepin-2-one Solvent_Screen Solvent Screen: 1. Toluene (Stacking) 2. EtOAc/Hexane (Diffusion) Start->Solvent_Screen Method_Choice Method Selection Solvent_Screen->Method_Choice Vapor_Diff Vapor Diffusion (Sit 4°C, 3-7 days) Method_Choice->Vapor_Diff Preferred Slow_Evap Slow Evaporation (Room Temp, 24h) Method_Choice->Slow_Evap Rapid Screen Check_Crystals Microscopy Check: Birefringence? Vapor_Diff->Check_Crystals Slow_Evap->Check_Crystals Check_Crystals->Solvent_Screen No (Oil/Amorphous) XRay_Collect Data Collection (100 K) Check_Crystals->XRay_Collect Yes Disorder_Check Check Thermal Ellipsoids XRay_Collect->Disorder_Check Success Success: Solve Structure (Twist-Boat Confirmed) Disorder_Check->Success Ellipsoids < 50% Fail_CoCrystal Fail: Attempt Co-crystallization (w/ Succinic Acid) Disorder_Check->Fail_CoCrystal High Disorder Fail_CoCrystal->Solvent_Screen Retry

Figure 1: Decision tree for crystallizing flexible 1,3-diazepin-2-one derivatives. Note the "Disorder Check" loop, critical for 7-membered rings.

Part 3: Data Interpretation & Mechanism

Reading the X-ray Data

When analyzing the solved structure, researchers must look beyond simple bond lengths. The Cremer-Pople puckering parameters are the definitive metric for 7-membered rings.

  • Calculate Plane: Define the mean plane through the urea atoms (N1-C2-N3).

  • Measure Deviation: Calculate the distance of C4, C5, C6, C7 from this plane.

  • Twist vs. Chair:

    • Twist-Boat: C5 and C6 are on opposite sides of the plane (C2 symmetry).

    • Chair: C5 and C6 are on the same side (Cs symmetry).

    • Implication: If your structure shows a Chair form, re-evaluate if crystal packing forces (e.g., strong H-bonds to solvent) have distorted the bioactive Twist-Boat conformation.

Conformational Energy Landscape

The diagram below illustrates why the 1,3-diazepin-2-one is a superior scaffold for "induced fit" compared to rigid alternatives. It exists in a shallow energy well, allowing it to adapt to the binding pocket without the high energy cost of distorting a rigid benzene-fused ring.

Energy_Landscape Global_Min Twist-Boat (Global Minimum) Bioactive Form Boat Boat Form (Transition State) Global_Min->Boat +2-3 kcal/mol Chair Chair Form (Local Minimum) Chair->Global_Min Interconversion Boat->Chair Relaxation Rigid_Alt 1,4-Benzodiazepine (Deep Well - Rigid) Rigid_Alt->Global_Min No Overlap (Distinct Space) Flexible_Alt Acyclic Urea (Flat Landscape - Entropic Cost) Flexible_Alt->Global_Min High Entropy Loss to reach Bioactive

Figure 2: Conformational energy landscape. The 1,3-diazepin-2-one (Green) occupies a flexible yet defined minimum, unlike the overly rigid benzodiazepine (Black) or overly flexible acyclic urea (Grey).

References

  • Lam, P. Y. S., et al. (1994). "Rational design of potent, bioavailable, nonpeptide cyclic urea HIV protease inhibitors." Science, 263(5145), 380-384. Link

  • Hossain, M. B., et al. (1996). "Crystal structure of the cyclic urea DMP 323, a novel HIV protease inhibitor." Journal of Medicinal Chemistry, 39(20), 4152-4154. Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • BenchChem. (2025). "X-ray crystallography of 4,6-Dineopentyl-1,3-dioxane derivatives." BenchChem Protocols. Link

Sources

Validation

Comparative Stability Guide: Tetrahydro- vs. Dihydro-Diazepinones

Executive Summary This guide provides a critical stability analysis of tetrahydro-2H-1,4-diazepin-2-ones (THD) versus 1,3-dihydro-2H-1,4-diazepin-2-ones (DHD). While both scaffolds are privileged structures in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical stability analysis of tetrahydro-2H-1,4-diazepin-2-ones (THD) versus 1,3-dihydro-2H-1,4-diazepin-2-ones (DHD). While both scaffolds are privileged structures in medicinal chemistry—serving as cores for anxiolytics, antivirals (e.g., TIBO derivatives), and enzyme inhibitors—their stability profiles differ fundamentally due to the degree of unsaturation.

Key Takeaway:

  • Tetrahydro-diazepinones (THD): Chemically distinct due to their oxidative liability . They function as "reduced" scaffolds that can spontaneously dehydrogenate to the DHD form under oxidative stress. However, they lack the labile azomethine (imine) bond, rendering them more resistant to acidic hydrolysis than their dihydro counterparts.

  • Dihydro-diazepinones (DHD): Thermodynamically stable against oxidation but possess a hydrolytic soft spot at the C=N (imine) linkage. They are rigid, planar templates often preferred for receptor binding but require careful pH control in formulation.

Structural & Mechanistic Basis[1]

The stability differences stem directly from the electronic and conformational consequences of the C4-C5 unsaturation.

FeatureTetrahydro-1,4-diazepinone (THD)Dihydro-1,4-diazepinone (DHD)
Hybridization C3, C5, C6, C7 are

. Flexible "twisted boat" conformation.
C5 is

(part of C=N). Semi-planar/rigid ring.
Conjugation Amide resonance only.Extended conjugation (Amide + Imine + Aryl).
Key Liability Oxidative Dehydrogenation (Loss of

).
Imine Hydrolysis (Ring opening).
pKa (approx) Basic N1/N4 (

pKa 4-5).
Less basic due to imine delocalization.
The Oxidative Dehydrogenation Pathway

THDs are thermodynamically metastable relative to DHDs. In the presence of oxidants (peroxides, metal ions, or even atmospheric oxygen with light), THDs undergo oxidative dehydrogenation to form the conjugated DHD system. This is a critical quality attribute (CQA) for THD-based drug candidates.

The Hydrolytic Divergence
  • DHD Hydrolysis: The C=N imine bond is highly susceptible to nucleophilic attack by water, especially under acidic conditions. This leads to ring opening, forming an amino-benzophenone derivative.

  • THD Hydrolysis: Lacking the imine, hydrolysis must occur at the amide bond. This barrier is significantly higher (

    
     kcal/mol activation energy difference), making THDs kinetically superior in acidic aqueous media.
    

Chemical Stability Profile

Pathway Visualization

The following diagram illustrates the interconversion and degradation pathways.

StabilityPathways THD Tetrahydro-diazepinone (THD) DHD Dihydro-diazepinone (DHD) THD->DHD Oxidative Dehydrogenation (O2, Light, Metals) OpenAmide Linear Diamine Acid (Hydrolysis Product) THD->OpenAmide Amide Hydrolysis (Slow, High T) OpenImine Amino-Benzophenone (Hydrolysis Product) DHD->OpenImine Imine Hydrolysis (Fast, Acidic pH)

Figure 1: Degradation pathways showing the oxidative conversion of THD to DHD and the distinct hydrolytic fates of each species.

Quantitative Stability Comparison
Stress ConditionTHD PerformanceDHD PerformanceMechanism
Acid (0.1N HCl, 24h) High Stability (<5% degradation).Low Stability (>20% degradation).DHD undergoes rapid imine hydration and ring opening.
Base (0.1N NaOH, 24h) Moderate Stability.Moderate Stability.Both susceptible to amide hydrolysis at high pH.
Oxidation (3% H2O2) Poor Stability (Rapid conversion to DHD).High Stability (Resistant).THD acts as a reducing agent, aromatizing to DHD.
Photostability Moderate (radical formation).High (conjugated system dissipates energy).THD C-H bonds are susceptible to radical abstraction.

Metabolic Stability (Microsomal)

In a biological context (liver microsomes), the stability profile shifts from chemical reactivity to enzymatic affinity.

  • Tetrahydro- (THD):

    • Metabolic Soft Spots: The

      
       carbons (C3, C5) are prime targets for CYP450-mediated hydroxylation.
      
    • Clearance: Generally higher intrinsic clearance (

      
      ) due to higher lipophilicity and lack of planarity, which often fits promiscuous CYP binding pockets better.
      
    • Metabolites: Hydroxylated THDs, or in vivo oxidation to DHDs.

  • Dihydro- (DHD):

    • Metabolic Soft Spots: C3-hydroxylation is the dominant pathway (e.g., Diazepam

      
       Temazepam). The C=N bond activates the C3 position.
      
    • Clearance: Often lower than THDs; the rigid structure can be optimized for specific receptor binding while minimizing metabolic access.

Experimental Protocols

To validate these stability claims for a specific candidate, use the following self-validating protocols.

Protocol A: Oxidative Liability Screen (THD Specific)

Purpose: To determine if a THD candidate will spontaneously convert to DHD during shelf-life.

  • Preparation: Dissolve test compound (10 mM) in Acetonitrile/Water (1:1).

  • Stress Induction: Add AIBN (2,2'-azobisisobutyronitrile) as a radical initiator (0.1 eq) and bubble air through the solution at 40°C for 4 hours.

    • Control: Same condition under Nitrogen atmosphere.

  • Analysis: Analyze via HPLC-UV/Vis.

    • Success Criterion: If the peak for DHD (usually red-shifted UV absorbance) appears in the Air sample but not the Nitrogen sample, the candidate has high oxidative liability.

  • Causality Check: Confirm identity of DHD peak by co-injection with an authentic DHD standard.

Protocol B: Differential Hydrolysis Assay

Purpose: To distinguish between imine-mediated (DHD) and amide-mediated (THD) instability.

  • Buffer Preparation: Prepare 50 mM Phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Spike compound to 10 µM. Incubate at 37°C.

  • Sampling: Aliquot at t=0, 1h, 4h, 24h. Quench with cold acetonitrile.

  • Data Processing: Plot ln(% remaining) vs. time to determine

    
    .
    
    • Interpretation: A high degradation rate at pH 2.0 specifically indicates imine instability (characteristic of DHD). Uniform degradation across pH suggests general amide instability.

Workflow Diagram

ExperimentalWorkflow Start Start: New Diazepinone Candidate StructCheck Is C4-C5 Saturated? Start->StructCheck THD_Path Tetrahydro (THD) StructCheck->THD_Path Yes DHD_Path Dihydro (DHD) StructCheck->DHD_Path No OxTest Run Protocol A: Oxidative Stress THD_Path->OxTest OxResult Check for DHD formation OxTest->OxResult Formulation Req. Antioxidants/Inert Gas OxResult->Formulation Positive Safe Standard Formulation OxResult->Safe Negative HydTest Run Protocol B: pH 2.0 Stability DHD_Path->HydTest HydResult Rapid Degradation? HydTest->HydResult Enteric Req. Enteric Coating HydResult->Enteric Yes (>10% loss) HydResult->Safe No

Figure 2: Decision tree for stability testing and formulation strategy based on saturation level.

References

  • Klotz, U., et al. (1976).[1] Comparison of the pharmacokinetics of diazepam after single and subchronic doses.[1][2] European Journal of Clinical Pharmacology.[1][2] Link

  • Ishizumi, K., et al. (1975).[3] Benzodiazepines.[1][3][4][5][6][7][8][9][10] X. Oxidation of tetrahydro-1,4-benzo-diazepine derivatives. Chemical & Pharmaceutical Bulletin.[3] Link

  • Pauwels, R., et al. (1990). Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives.[8][9] Nature/PubMed. Link

  • Chakraborty, S., et al. (2014). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines. Journal of the American Chemical Society. Link

  • Breslin, H.J., et al. (1999).[11] Synthesis and anti-HIV activity of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (TBO) derivatives.[11][8][9][12][13] Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating Diazepinone Regioisomers Using NOESY

In the landscape of drug discovery and development, the unambiguous structural elucidation of synthesized molecules is a cornerstone of success. For heterocyclic compounds like diazepinones, which are prevalent scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of synthesized molecules is a cornerstone of success. For heterocyclic compounds like diazepinones, which are prevalent scaffolds in medicinal chemistry, the potential for regioisomerism presents a significant analytical challenge.[1] An incorrect assignment of a substituent's position on the diazepinone core can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides an in-depth, experience-driven comparison of using Nuclear Overhauser Effect Spectroscopy (NOESY) to definitively validate the structure of diazepinone regioisomers, a technique superior to more common 2D NMR experiments like COSY for this specific purpose.

The Challenge: Why Distinguishing Diazepinone Regioisomers is Critical

Diazepinones are seven-membered heterocyclic rings containing two nitrogen atoms and a carbonyl group.[1][2] The synthesis of substituted diazepinones can often lead to the formation of multiple regioisomers, where substituents are attached to different positions on the core ring structure.[2] While techniques like 1D proton and carbon NMR, and even 2D COSY (Correlation Spectroscopy), are invaluable for determining the overall carbon framework and proton-proton coupling networks, they often fall short in distinguishing between regioisomers.[3][4][5] This is because through-bond correlations (as seen in COSY) may be identical or ambiguous between two regioisomeric structures.

The Nuclear Overhauser Effect (NOE) provides a powerful solution. The NOE is a through-space phenomenon where the magnetization of one nucleus is affected by the saturation of a nearby nucleus.[6][7][8] This effect is exquisitely sensitive to the distance between nuclei, typically observable for protons within 4-5 Å of each other, and its magnitude is inversely proportional to the sixth power of this distance.[7][8] A 2D NOESY experiment maps these through-space correlations, providing a clear picture of which protons are in close spatial proximity, thereby allowing for the confident assignment of a molecule's three-dimensional structure and, crucially, its regiochemistry.[6][9]

Case Study: Differentiating Two Hypothetical Diazepinone Regioisomers

To illustrate the power of NOESY, let's consider a hypothetical synthesis that could yield two distinct diazepinone regioisomers, Regioisomer A and Regioisomer B .

Hypothetical Synthesis: A plausible route to a substituted diazepinone could involve the condensation of a substituted o-phenylenediamine with a β-keto ester. Depending on the electronic and steric nature of the substituents on the diamine, the initial cyclization could occur in two different ways, leading to the formation of two possible regioisomers.

For our case study, let's assume the synthesis could produce either a 2-methyl-4-phenyl-1,5-benzodiazepin-2-one (Regioisomer A ) or a 4-methyl-2-phenyl-1,5-benzodiazepin-4-one (Regioisomer B ). While other NMR techniques might struggle to differentiate these two, NOESY provides a clear path to validation.

The Decisive Power of NOESY: Expected Correlations

The key to differentiating Regioisomer A and Regioisomer B lies in identifying unique through-space interactions that are only possible in one isomer.

  • For Regioisomer A (2-methyl-4-phenyl): We would expect to see a strong NOE correlation between the protons of the methyl group at position 2 and the protons of the adjacent methylene group at position 3. Additionally, a crucial NOE would be observed between the protons of the phenyl group at position 4 and the proton on the imine carbon at position 3.

  • For Regioisomer B (4-methyl-2-phenyl): In this isomer, the methyl group is now at position 4. Therefore, a key NOE correlation would be expected between the protons of this methyl group and the aromatic protons on the fused benzene ring. Conversely, the phenyl group at position 2 would show an NOE correlation with the protons of the adjacent methylene group at position 3.

These distinct and predictable NOE patterns provide an unambiguous method for assigning the correct structure.

Experimental Workflow and Data Interpretation

The following provides a logical workflow for acquiring and interpreting NOESY data for the validation of diazepinone regioisomers.

Figure 1. A generalized workflow for the synthesis, purification, and structural validation of diazepinone regioisomers using NMR spectroscopy, culminating in NOESY analysis.

Detailed Experimental Protocol for 2D NOESY

This protocol is a self-validating system, ensuring high-quality data for unambiguous structural assignment.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified diazepinone regioisomer in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should ideally provide good signal dispersion in the ¹H NMR spectrum.

    • Filter the solution through a small plug of glass wool into a clean, high-quality NMR tube to remove any particulate matter.

    • Expert Insight: The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable number of scans.[10] Excessively high concentrations can lead to line broadening and may dampen the NOE effect.[11]

  • Initial 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to verify the sample's purity and to determine the chemical shift range of the protons.

    • Optimize shimming to obtain sharp, symmetrical peaks. Good shimming is crucial for high-quality 2D NMR data.[11]

    • Trustworthiness Check: The line width of a well-shimmed, non-exchanging proton signal should be less than 0.5 Hz.

  • 2D NOESY Parameter Setup:

    • Use a standard NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).

    • Spectral Width (SW): Set the spectral width in both dimensions to encompass all proton signals.

    • Mixing Time (d8): This is a critical parameter. For small molecules like diazepinones, a mixing time of 600-1000 ms is generally a good starting point.[12] It may be necessary to run a few experiments with different mixing times to optimize the NOE buildup.[13]

    • Number of Scans (NS): A sufficient number of scans (typically 8, 16, or 32 per increment) should be used to achieve an adequate signal-to-noise ratio for the weak NOE cross-peaks.[10][11]

    • Acquisition Time (AQ) and Number of Increments (TD in F1): These parameters determine the resolution in the direct and indirect dimensions, respectively. A balance must be struck between resolution and experiment time.

  • Data Processing and Analysis:

    • Apply a squared sine-bell window function in both dimensions before Fourier transformation to improve the appearance of the spectrum.

    • Phase the spectrum carefully. NOESY spectra are phase-sensitive, and for small molecules, the diagonal peaks and cross-peaks will have opposite phases.[13]

    • Analyze the cross-peaks. A cross-peak at the intersection of the chemical shifts of two protons (Hₐ and Hᵦ) indicates that these two protons are close in space.

Visualizing the Decisive NOE Correlations

The following diagrams illustrate the key NOE correlations that would be expected for our hypothetical regioisomers, allowing for their unambiguous differentiation.

Regioisomer_A Regioisomer A: Key NOE Correlations cluster_A Regioisomer A: Key NOE Correlations RegioisomerA RegioisomerA Me_A Me CH2_A CH₂ Me_A->CH2_A NOE Ph_A Ph CH_A CH Ph_A->CH_A NOE

Figure 2. Expected key NOE correlations for Regioisomer A. A strong NOE is anticipated between the methyl and adjacent methylene protons, and between the phenyl and imine protons.

Regioisomer_B Regioisomer B: Key NOE Correlations cluster_B Regioisomer B: Key NOE Correlations RegioisomerB RegioisomerB Me_B Me ArylH_B Aryl H Me_B->ArylH_B NOE Ph_B Ph CH2_B CH₂ Ph_B->CH2_B NOE

Figure 3. Expected key NOE correlations for Regioisomer B. A crucial NOE is predicted between the methyl protons and a proton on the fused aromatic ring, and between the phenyl and adjacent methylene protons.

Comparative Data Summary

The following table summarizes the expected key NOE correlations that would allow for the definitive structural assignment of the two hypothetical diazepinone regioisomers.

Proton Interaction Expected NOE in Regioisomer A Expected NOE in Regioisomer B Conclusion
Methyl Protons ↔ Methylene ProtonsStrong AbsentA strong indicator for Regioisomer A.
Phenyl Protons ↔ Imine ProtonPresent AbsentConfirms the proximity of the phenyl and imine groups in Regioisomer A.
Methyl Protons ↔ Aromatic Ring ProtonAbsentPresent A key indicator for Regioisomer B.
Phenyl Protons ↔ Methylene ProtonsAbsentPresent Confirms the proximity of the phenyl and methylene groups in Regioisomer B.

Conclusion: The Indispensable Role of NOESY in Regioisomer Validation

For researchers, scientists, and professionals in drug development, the correct assignment of molecular structure is non-negotiable. While a suite of analytical techniques is often employed, this guide has demonstrated the unique and decisive power of 2D NOESY in the specific and often challenging task of validating diazepinone regioisomers. Unlike through-bond correlation experiments, NOESY's ability to probe through-space proximity provides irrefutable evidence of substituent placement. By understanding the principles of NOE and following a robust experimental and analytical workflow, researchers can confidently and accurately elucidate the structures of their target molecules, ensuring the integrity of their scientific findings and the progression of their research endeavors.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link][3][5]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link][4]

  • Wikipedia. (2024, October 27). Nuclear Overhauser effect. Retrieved from [Link][6]

  • International Journal of Pharmaceutical and Chemical Sciences. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

  • University of Missouri. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link][11]

  • Bruker. (n.d.). Bruker TopSpin Training Guide for Basic 2D Experiments. Retrieved from [Link][10]

  • YouTube. (2024, September 7). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. Retrieved from [Link][7]

  • University of British Columbia. (n.d.). nmr training. Retrieved from [Link][12]

  • Royal Society of Chemistry. (2018). Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. Organic & Biomolecular Chemistry. Retrieved from [Link][2]

  • ResearchGate. (2015). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link][1]

  • JoVE. (2024, December 5). Video: Nuclear Overhauser Enhancement (NOE). Retrieved from [Link][8]

  • Mestrelab Research. (2021, May 20). MNova: Guide to Processing Absolute-value and Phase- Sensitive 2D NMR Spectra. Retrieved from [Link][13]

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Validation

IR spectroscopy bands for cyclic urea carbonyl groups

Comparative Guide to IR Spectroscopy of Cyclic Urea Scaffolds: Carbonyl Band Frequencies and Structural Diagnostics For researchers and drug development professionals, the cyclic urea scaffold (e.g., imidazolidin-2-ones)...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to IR Spectroscopy of Cyclic Urea Scaffolds: Carbonyl Band Frequencies and Structural Diagnostics

For researchers and drug development professionals, the cyclic urea scaffold (e.g., imidazolidin-2-ones) is a highly privileged pharmacophore, frequently utilized in the design of rigid enzyme inhibitors such as HIV protease and factor Xa inhibitors. Differentiating these cyclic scaffolds from their acyclic counterparts—and determining their electronic states (free vs. coordinated)—requires precise analytical techniques.

This guide provides an objective comparison of urea scaffolds based on their primary diagnostic marker: the infrared (IR) stretching frequency of the carbonyl group (


).

Mechanistic Causality: Ring Strain vs. Resonance

The position of the carbonyl stretching band in an IR spectrum is dictated by the force constant of the C=O bond, which is directly influenced by the degree of resonance stabilization.

In acyclic ureas (e.g., tetramethylurea, TMU), the nitrogen lone pairs are highly flexible and effectively delocalize into the carbonyl


 orbital. This resonance significantly reduces the double-bond character of the carbonyl group, resulting in a lower stretching frequency of approximately 1650 cm⁻¹[1].

In 5-membered cyclic ureas (e.g., 1,3-dimethyl-2-imidazolidinone [DMI] or unsubstituted imidazolidin-2-ones), the scaffold is geometrically constrained. This rigidity prevents the planarity required for optimal nitrogen lone-pair delocalization. Consequently, the carbonyl group retains a much higher degree of double-bond character, increasing the bond's force constant and shifting the


 band significantly higher, typically appearing between 1693 and 1700 cm⁻¹[1][2].

Causality N1 Decreased Ring Size (e.g., 5-membered) N2 Increased Ring Strain & Steric Constraint N1->N2 N3 Reduced N-Lone Pair Delocalization N2->N3 N4 Increased C=O Double Bond Character N3->N4 N5 Higher IR Stretching Frequency (~1700 cm⁻¹) N4->N5

Mechanistic causality of ring strain on cyclic urea carbonyl IR stretching frequencies.

Environmental and Coordination Effects

The


 band is exquisitely sensitive to the local chemical environment. When the cyclic urea carbonyl acts as a hydrogen-bond acceptor or coordinates with a metal center, electron density is withdrawn from the C=O bond, lengthening it and lowering the absorption frequency.
  • Metal Coordination: Coordination to metal ions weakens the C=O bond. For instance, free DMI absorbs at ~1700 cm⁻¹, but upon lithium-ion coordination, the band shifts to ~1685 cm⁻¹[1]. In strongly coordinating transition metal complexes, such as copper(II) complexes of imidazolidin-2-one derivatives, the shift can be as drastic as 50 cm⁻¹ (shifting from 1689 cm⁻¹ down to 1639 cm⁻¹)[3].

  • Hydrogen Bonding: Interaction with surface silanol groups (e.g., in silica-immobilized urea catalysts) or protic solvents produces a similar negative frequency shift due to the formation of strong hydrogen bonds[4].

Comparative Data: Urea Scaffold IR Frequencies

The following table summarizes the quantitative spectral shifts used to distinguish between urea scaffolds and their coordination states.

Scaffold TypeRepresentative CompoundRing SizeElectronic State

Frequency (cm⁻¹)
Diagnostic Shift (

)
Acyclic Urea Tetramethylurea (TMU)N/AFree~1650Baseline
Acyclic Urea Tetramethylurea (TMU)N/ALi⁺ Coordinated~1625-25 cm⁻¹ vs free acyclic
Cyclic Urea 1,3-Dimethyl-2-imidazolidinone (DMI)5Free~1700+50 cm⁻¹ vs free acyclic
Cyclic Urea Imidazolidin-2-one (Unsubstituted)5Free1693 - 1700+43 to +50 cm⁻¹ vs acyclic
Cyclic Urea Imidazolidin-2-one Derivative5Cu²⁺ Coordinated1639-50 cm⁻¹ vs free cyclic
Cyclic Urea Immobilized Urea Catalyst5H-Bonded (Silanol)<1700 (Negative Shift)Variable depending on H-bond

(Data synthesized from references[3],[2],[4], and[1])

Self-Validating ATR-FTIR Analytical Protocol

To ensure high-fidelity differentiation between free and coordinated cyclic ureas, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) workflow must be employed. This protocol incorporates an internal validation step to prevent instrumental drift from misidentifying critical wavenumber shifts.

Step 1: Instrumental Validation (The Self-Validating Core)

  • Action: Before sample analysis, scan a standard polystyrene calibration film.

  • Causality: Ensure the characteristic aromatic C-C stretching band appears exactly at 1601.2 cm⁻¹. If the band deviates by >1 cm⁻¹, recalibrate the interferometer laser. This guarantees that the subtle 15–25 cm⁻¹ shifts observed in metal-coordinated cyclic ureas are chemically real, not instrumental artifacts.

Step 2: Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Causality: Removes atmospheric water vapor and CO₂ interferences, which can obscure the critical 1700–1600 cm⁻¹ carbonyl region.

Step 3: Sample Application

  • Action: Apply the cyclic urea sample (solid or liquid) to the crystal. For solids, engage the pressure anvil to ensure intimate contact.

  • Causality: ATR relies on the evanescent wave penetrating the sample (typically 0.5–2 µm deep). Poor contact leads to artificially low absorbance and distorted peak shapes, preventing accurate deconvolution of the

    
     band[2].
    

Step 4: Spectral Acquisition and Processing

  • Action: Collect the sample spectrum using identical parameters to the background. Apply an ATR correction algorithm.

  • Causality: Higher wavelengths penetrate deeper into the sample. Without ATR correction, the relative intensities of the bands will be skewed compared to standard transmission spectra, complicating comparative analysis.

Step 5: Band Deconvolution

  • Action: Isolate the 1750–1600 cm⁻¹ region. Use a Gaussian-Lorentzian curve-fitting algorithm to resolve overlapping bands.

  • Causality: In complex mixtures or partially coordinated systems (like lithium-ion solvation shells), the

    
     band often appears as a broad envelope. Deconvolution is mandatory to extract the precise frequencies of the individual microstates[1].
    

Protocol S1 1. System Validation (Polystyrene Standard 1601 cm⁻¹) S2 2. Background Collection (Clean Diamond ATR Crystal) S1->S2 S3 3. Sample Application (Ensure uniform crystal coverage) S2->S3 S4 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Resolution) S3->S4 S5 5. Data Deconvolution (Isolate 1700-1630 cm⁻¹ C=O band) S4->S5

Self-validating ATR-FTIR experimental workflow for cyclic urea characterization.

References

  • Title: Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential | Source: mdpi.com | URL: 3

  • Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol | Source: nih.gov | URL: 2

  • Title: Silica-Immobilized Cyclic Urea Catalyst for the Reduction of Carboxylic Acids to Alcohols | Source: nih.gov | URL: 4

  • Title: Structure and Dynamics of the Lithium Ion Solvation Shell in Ureas | Source: nsf.gov | URL: 1

Sources

Comparative

A Comparative Guide to the Anxiolytic Potency of Diazepinone and Benzodiazepine Derivatives

This guide provides an in-depth comparison of the anxiolytic potency of diazepinone-based compounds and traditional benzodiazepines. It is intended for researchers, scientists, and drug development professionals seeking...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the anxiolytic potency of diazepinone-based compounds and traditional benzodiazepines. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two classes of GABA-A receptor modulators. We will delve into their mechanisms of action, present comparative potency data from preclinical models, and provide detailed experimental protocols for assessing anxiolytic efficacy.

Introduction: The Quest for Improved Anxiolytics

For decades, benzodiazepines (BZDs) have been the cornerstone of anxiolytic therapy. Their efficacy in alleviating anxiety is well-established, but their clinical use is often limited by side effects such as sedation, motor impairment, tolerance, and dependence.[1] This has driven the search for novel anxiolytic agents with improved therapeutic profiles. Diazepinone derivatives have emerged as a class of compounds with potential anxiolytic properties, necessitating a rigorous comparison of their potency relative to the benchmark BZDs.[2][3] This guide aims to synthesize the available data to provide a clear, evidence-based comparison.

Mechanism of Action at the GABA-A Receptor

The anxiolytic effects of both benzodiazepines and many diazepinone derivatives are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This receptor is a pentameric ligand-gated ion channel that, upon binding with its endogenous ligand GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of the action potential.[2][4]

2.1 Benzodiazepine Binding and Modulation

Classical benzodiazepines bind to a specific site on the GABA-A receptor, located at the interface between the α and γ subunits.[4][5][6] This binding event does not open the chloride channel directly but rather increases the affinity of GABA for its binding site, which is located at the β-α interface.[1][6] The result is an increased frequency of channel opening in the presence of GABA, potentiating its inhibitory effect and leading to the characteristic anxiolytic and sedative properties of these drugs.[4] The specific subunit composition of the GABA-A receptor influences the pharmacological effects of BZDs; for instance, receptors containing α2 and/or α3 subunits are generally associated with anxiolytic activity, while those with α1 subunits are linked to sedation.[4][7]

2.2 Diazepinone Interaction with the GABA-A Receptor

Several studies on diazepinone derivatives suggest that they also exert their anxiolytic effects by interacting with the GABA-A receptor.[2][3][8] Some dibenz-[9][10] diazepine-1-one and 2,3,4,5-tetrahydro[2][9]diazepino[1,2-a]benzimidazole derivatives have shown interactions with the benzodiazepine binding site.[2][8] In-silico docking analyses have suggested that certain diazepino[1,2-a]benzimidazole derivatives exhibit a high affinity for the benzodiazepine site of the GABA-A receptor.[8] However, it is crucial to note that the broader "diazepine" chemical class is diverse, and not all members act through the GABA-A receptor. For example, some 2,3-benzodiazepines like tofisopam exhibit anxiolytic effects with a neurobiological profile distinct from classical 1,4-benzodiazepines, potentially involving different mechanisms.[11][12]

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_channel GABA_A GABA-A Receptor (α, β, γ subunits) Cl_channel Chloride (Cl⁻) Channel Opening GABA_A->Cl_channel Increases Frequency GABA GABA GABA->GABA_A Binds to β-α interface BZD Benzodiazepine BZD->GABA_A Binds to α-γ interface BZD->GABA_A Positive Allosteric Modulation DZP Diazepinone (GABA-A active) DZP->GABA_A Binds to BZD site (hypothesized) DZP->GABA_A Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Causes Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to

Figure 1: Simplified signaling pathway of GABA-A receptor modulation.

Comparative Potency Assessment: Methodologies & Data

The potency of an anxiolytic drug can be assessed through a combination of in vitro and in vivo assays. In vitro assays, such as radioligand binding studies, determine the affinity of a compound for its receptor target. In vivo behavioral models, like the elevated plus maze, assess the functional anxiolytic effect of the compound in a living organism.[9][10]

3.1 In Vitro Assessment: Receptor Binding Affinity

Receptor binding assays are fundamental for quantifying the interaction between a drug and its target receptor.[13] A common method for assessing binding to the benzodiazepine site on the GABA-A receptor is a competitive binding assay using a radiolabeled BZD, such as [3H]flunitrazepam.[6][13] In this assay, the ability of a test compound (e.g., a diazepinone derivative) to displace the radioligand from the receptor is measured. The resulting data are used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Compound ClassRepresentative Compound(s)Typical Ki (nM) at BZD site
Benzodiazepine Diazepam1-10
Alprazolam1-5
Clonazepam<1
Diazepinone Compound 3b (diazepino[1,2-a]benzimidazole derivative)Predicted higher affinity than diazepam (in silico)[8]
Dibenz-[9][10] diazepine-1-one derivativesActivity suggests interaction with the BZD site, but specific Ki values are not consistently reported in the reviewed literature.[2]
Note: The data for diazepinones are limited and often from single studies or computational models. Further experimental validation is required for a direct quantitative comparison.

3.2 In Vivo Assessment: Behavioral Models of Anxiolysis

The elevated plus maze (EPM) is a widely used and validated behavioral assay for screening anxiolytic drugs in rodents.[9][14] The test is based on the natural aversion of rodents to open and elevated spaces.[15][16] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.[14]

A study on newly synthesized dibenz[9][10]-diazepine-1-one analogues demonstrated promising anxiolytic activity in the EPM test.[2] Notably, compounds 4h and 4k were found to be more potent than the standard benzodiazepine, diazepam (DZP), while compound 4g was equipotent.[2] Another study on pyrimidine-based diazepine derivatives showed that while they possessed anxiolytic activity, it was generally less than that of diazepam.[3] A novel 2,3,4,5-tetrahydro[2][9]diazepino[1,2-a]benzimidazole derivative (compound 3b) also showed prominent anxiolytic potential.[8]

CompoundDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Entries in Open Arms (Mean ± SEM)
Control (Vehicle) -19.33 ± 1.1725.67 ± 1.22
Diazepam (Standard) 240.83 ± 1.0142.17 ± 1.08
Diazepinone (4g) 2040.50 ± 1.1841.83 ± 1.08
Diazepinone (4h) 2045.67 ± 1.1746.83 ± 1.14
Diazepinone (4k) 2044.83 ± 1.1446.17 ± 1.11
Data synthesized from Sharma et al. (2013).[2] The study demonstrates that specific diazepinone derivatives can exhibit potency comparable to or greater than diazepam in this in vivo model.

Experimental Protocols

To ensure the reproducibility and validity of comparative potency studies, standardized and well-controlled experimental protocols are essential.

4.1 Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor

This protocol outlines the steps for a competitive binding assay to determine the Ki of a test compound at the benzodiazepine site.

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[17]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[17]

    • Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.[17]

    • Wash the membrane pellet by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation multiple times to remove endogenous GABA.[17][18]

    • Resuspend the final pellet in fresh assay buffer and determine the protein concentration using a standard method like the BCA assay.[13] Store aliquots at -80°C.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation (50-120 µg protein/well), a fixed concentration of radioligand (e.g., 1 nM [3H]flunitrazepam), and varying concentrations of the test compound (diazepinone derivative) or a known displacer (e.g., 10 µM Diazepam for non-specific binding).[13][19]

    • Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 45-60 minutes).[17][19]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[19]

    • Wash the filters rapidly with ice-cold wash buffer.[19]

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2 Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol describes the standardized procedure for conducting the EPM test in rodents.

  • Apparatus:

    • A plus-shaped maze, typically made of a non-reflective material, elevated 50 cm above the ground.[20]

    • Consists of two open arms (e.g., 50 x 12 cm) and two enclosed arms (e.g., 50 x 12 x 50 cm) arranged opposite each other, with a central platform (e.g., 12 x 12 cm).[20]

  • Procedure:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

    • Administer the test compound (diazepinone derivative), vehicle control, or positive control (e.g., Diazepam 1-2 mg/kg, i.p.) at a predetermined time before the test (e.g., 30 minutes).[15][20]

    • Place the animal gently on the central platform of the maze, facing one of the open arms.[15]

    • Allow the animal to explore the maze freely for a 5-minute session.[14][15]

    • Record the session using a video camera mounted above the maze for later analysis. The experimenter should be blind to the treatment groups to avoid bias.[15]

  • Data Analysis:

    • Score the video recordings for the following parameters:

      • Number of entries into the open and closed arms (an entry is typically defined as all four paws entering an arm).

      • Time spent in the open and closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An increase in these percentages relative to the vehicle control group is indicative of an anxiolytic effect.[14]

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

EPM_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis Phase Habituation Animal Habituation (1 hour in testing room) DrugAdmin Drug Administration (Test Compound, Vehicle, or BZD) Habituation->DrugAdmin Placement Place Animal on Central Platform DrugAdmin->Placement 30 min post-injection Exploration Allow Free Exploration (5 minutes) Placement->Exploration Recording Video Record Session Exploration->Recording Scoring Score Video for Entries & Time (Open vs. Closed Arms) Recording->Scoring Calculation Calculate % Open Arm Time & % Open Arm Entries Scoring->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats Conclusion Conclusion Stats->Conclusion

Figure 2: Experimental workflow for the Elevated Plus Maze (EPM) test.

Synthesis and Conclusion

The available preclinical evidence suggests that certain diazepinone derivatives possess significant anxiolytic properties, with some compounds demonstrating potency comparable to or even exceeding that of diazepam in behavioral models like the EPM.[2] The primary mechanism of action for many of these compounds appears to be the positive allosteric modulation of the GABA-A receptor, similar to classical benzodiazepines.[8]

However, the field requires more extensive research to fully elucidate the comparative potency and therapeutic index of this chemical class. Key future directions should include:

  • Comprehensive Binding Studies: Systematic in vitro binding assays across a wider range of diazepinone scaffolds are needed to generate robust Ki data for direct comparison with a panel of standard benzodiazepines.

  • Subtype Selectivity: Investigating the binding affinity and functional modulation of diazepinones at different GABA-A receptor subtypes (e.g., α1, α2, α3, α5) is crucial. Selectivity for α2/α3-containing receptors could predict a more favorable side-effect profile with less sedation.[7]

  • Dose-Response Studies: Detailed in vivo dose-response studies are necessary to accurately determine the ED50 (median effective dose) for anxiolytic effects and compare them directly to benzodiazepines.

  • Side-Effect Profiling: A thorough evaluation of potential side effects, including sedation (e.g., using the rotarod test), motor impairment, and dependence potential, is essential to determine the therapeutic advantage of diazepinones over existing anxiolytics.

References

  • Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural Brain Research, 125(1-2), 141-149.
  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Nature Reviews Drug Discovery, 12(9), 667-687.
  • Sharma, P., et al. (2013). Green synthesis and anxiolytic activity of some new dibenz-[9][10] diazepine-1-one analogues. Medicinal Chemistry Research, 22(2), 737-746.

  • Kulkarni, S. K., & Singh, K. (2008). Animal models for screening anxiolytic-like drugs: a perspective.
  • Protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]

  • Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Rowlett, J. K., et al. (2005). Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates. Proceedings of the National Academy of Sciences, 102(3), 915-920.
  • Matiienko, A., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[2][9]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules, 26(19), 6036.

  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81-97.
  • Hamon, A., et al. (2018). Anxiolytics targeting GABAA receptors: Insights on etifoxine. Expert Opinion on Drug Discovery, 13(10), 913-928.
  • Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

  • Fernandes, C., & File, S. E. (1996). The influence of open arm ledges and maze experience in the elevated plus-maze. Pharmacology Biochemistry and Behavior, 54(1), 31-40.
  • Sałat, K., & Kulig, K. (2011). 2,3-Benzodiazepines: a patent review (2005-2010).
  • Bouaichi, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5035.
  • University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Retrieved from [Link]

  • Chinnasamy, S., Subramani, S., & Srinivasan, S. (2016). Green synthesis, characterization and anxiolytic, sedative and hypnotic activity of pyrimidine based diazepine derivatives. Biomedical Research, 28(2), 525-531.
  • Sharma, A., & Kulkarni, S. K. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Delhi Pharmaceutical Sciences and Research, 5(1), 1-10.
  • Rezayof, A., Zarrindast, M. R., & Rassouli, Y. (2007). Activation of GABAA receptors in the medial prefrontal cortex produces an anxiolytic-like response.
  • Masi, A., & Brovedani, P. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15093.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Ramerstorfer, J., et al. (2011). The GABAA receptor α+γ- interface: a novel target for subtype selective drugs. PLoS One, 6(2), e16780.
  • Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(6), 1634-1643.
  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
  • Sieghart, W. (2006). Structure, pharmacology, and function of GABAA receptor subtypes. Advances in Pharmacology, 54, 231-263.
  • Ben-Ari, Y. (2018). The GABAA receptor and benzodiazepine acceptor site. Symbiosis Online Publishing.
  • Mind. (n.d.). Comparing benzodiazepines. Retrieved from [Link]

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  • Pálvölgyi, A., et al. (2024). A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study. Pharmaceuticals, 17(2), 160.
  • Kumar, M. S., & Ramaswamy, S. (2020). Comparison of Anxiolytic Drugs of Diazepam and Zolpidem in Patients Undergoing Extraction.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one (CAS No. 72331-40-9). In the absence of a specific Safety Data Sheet (SDS) with definitive disposal instructions, the precautionary principle must be applied. Therefore, this compound should be treated as a potentially hazardous substance, and its disposal must be managed through a certified hazardous waste program.

Core Principle: Managing Chemical Uncertainty
Hazard Assessment and Waste Characterization

The first crucial step in the proper disposal of any chemical is to determine if it qualifies as hazardous waste.[2] Since specific hazard data for 1,3,4,7-Tetrahydro-1,3-diazepin-2-one is not available, a conservative approach is necessary.

Step 1: Assume Hazardous Properties

In the absence of an SDS, assume the compound may possess one or more of the following hazardous characteristics as defined by the EPA:[3]

  • Ignitability: The ability to catch fire easily.

  • Corrosivity: The ability to corrode metal or has a very high or low pH.

  • Reactivity: The potential to explode or undergo violent reactions.

  • Toxicity: The ability to be harmful or fatal if ingested or absorbed.

Step 2: Check for Listed Wastes

Review the EPA's lists of hazardous wastes (F, K, P, and U lists) to determine if the chemical or the process that generated the waste is specifically listed.[4] While it is unlikely that 1,3,4,7-Tetrahydro-1,3-diazepin-2-one is explicitly listed, this step is a mandatory part of the waste characterization process.

Step 3: Segregation

To prevent unintended reactions, do not mix 1,3,4,7-Tetrahydro-1,3-diazepin-2-one waste with other chemical waste streams.[5]

Personal Protective Equipment (PPE) and Handling

Prior to handling 1,3,4,7-Tetrahydro-1,3-diazepin-2-one for disposal, ensure that appropriate personal protective equipment is worn.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects eyes from potential splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart if available.Prevents skin contact and absorption of the chemical.
Protective Clothing A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection If handling a powder or creating aerosols, work in a certified chemical fume hood.[6]Minimizes the risk of inhalation.
Step-by-Step Disposal Protocol

The following protocol outlines the procedure for collecting, storing, and disposing of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one waste through your institution's hazardous waste program.

Step 1: Waste Collection

  • Container Selection: Use a designated, leak-proof waste container that is compatible with the chemical. The original container is often a suitable choice.[7] The container must be in good condition and have a secure, tight-fitting lid.[7]

  • Labeling: As soon as the first drop of waste is added to the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "1,3,4,7-Tetrahydro-1,3-diazepin-2-one" (avoiding abbreviations or chemical formulas)[5]

    • The CAS Number: "72331-40-9"

    • An indication of the potential hazards (e.g., "Caution: Chemical of Unknown Toxicity")

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

Step 2: Waste Accumulation and Storage

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[7]

  • Segregation: Keep the waste container segregated from incompatible chemicals.

  • Containment: Place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[7]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[7]

Step 3: Arranging for Disposal

  • Contact your Environmental Health and Safety (EHS) Office: Each research institution has an EHS or equivalent department responsible for the management and disposal of hazardous waste.[1][8] Contact them to schedule a waste pickup.

  • Provide Necessary Information: Be prepared to provide the EHS office with all the information from the waste label.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should 1,3,4,7-Tetrahydro-1,3-diazepin-2-one be disposed of down the sanitary sewer or in the regular trash.[1][9]

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. Otherwise, contact your institution's EHS for assistance.

  • Cleanup:

    • Wear the appropriate PPE as outlined in Section 3.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to contain and absorb the spill.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Dispose of Cleanup Debris: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be placed in a designated hazardous waste container and disposed of according to the protocol in Section 4.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Process start Start: Generation of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one Waste ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit container Select Compatible, Labeled Hazardous Waste Container spill_kit->container labeling Label Container with: - 'Hazardous Waste' - Full Chemical Name & CAS No. - Accumulation Date container->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact documentation Provide Waste Information to EHS ehs_contact->documentation pickup EHS Collects Waste for Proper Disposal documentation->pickup end End: Compliant Disposal pickup->end

Caption: Disposal Workflow for 1,3,4,7-Tetrahydro-1,3-diazepin-2-one

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). Understanding Hazardous Waste: Identification and Management. Retrieved from [Link]

  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. Retrieved from [Link]

  • Chemical Safety. (2021, September 29). How to Determine if Waste is Hazardous. Retrieved from [Link]

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • Molbase. (n.d.). 75421-10-2_CAS No. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Environmental Marketing Services. (2020, July 14). Chemical Waste Disposal Solutions for Laboratories. Retrieved from [Link]

  • Hazardous Waste Management. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). First-in-class small molecule inhibitors of the single-strand DNA cytosine deaminase APOBEC3G. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
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1,3,4,7-Tetrahydro-1,3-diazepin-2-one
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